Product packaging for Dechloro ethylcloprostenolamide(Cat. No.:CAS No. 951319-59-8)

Dechloro ethylcloprostenolamide

Cat. No.: B571663
CAS No.: 951319-59-8
M. Wt: 417.546
InChI Key: QDQJVWZWVBSDQO-YJDFRJIGSA-N
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Description

Dechloro ethylcloprostenolamide is a novel synthetic topical prostaglandin analogue that has demonstrated significant efficacy in eyelash enhancement research. Clinical studies have confirmed that this compound produces a statistically significant increase in eyelash length, with one randomized, double-blind trial reporting mean increases of 1.44 mm to 1.94 mm after just 4 weeks of daily application compared to 0.63 mm for placebo . As a prostaglandin analog, its primary research applications focus on hair follicle biology, particularly studying the anagen (growth) phase extension of eyelashes . The compound's mechanism of action involves prolonging the active growth phase of the hair cycle, resulting in longer, thicker lashes . Researchers value this compound for investigating prostaglandin pathways in hair growth and development of cosmetic applications. While effective, studies note that prostaglandin analogs as a class may cause potential side effects including lid and ocular surface inflammation, lid and intraocular pigment changes, and orbital fat atrophy . Some subjects report minimal transient irritation upon initial application . This product is provided as a research chemical exclusively for laboratory investigation. It is typically supplied as a colorless to light yellow oil with a molecular formula of C24H33F2NO4 and molecular weight of 437.5 g/mol . For preservation of stability, store below 0°C in a tightly sealed container protected from light and moisture . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO5 B571663 Dechloro ethylcloprostenolamide CAS No. 951319-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-2-25-24(29)13-9-4-3-8-12-20-21(23(28)16-22(20)27)15-14-18(26)17-30-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,26-28H,2,4,9,12-13,16-17H2,1H3,(H,25,29)/b8-3-,15-14+/t18-,20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJVWZWVBSDQO-YJDFRJIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951319-59-8
Record name Dechloro ethylcloprostenolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951319598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECHLORO ETHYLCLOPROSTENOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT448Z0Q1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dechloro Ethylcloprostenolamide: A Technical Examination of Prostaglandin Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) utilized in cosmetic formulations for eyelash enhancement.[1][2][3] Its mechanism of action is presumed to involve interaction with prostanoid receptors, particularly the prostaglandin F (FP) receptor, to stimulate eyelash growth. This technical guide provides a comprehensive overview of the binding characteristics and associated signaling pathways relevant to this compound. While direct quantitative binding affinity data for this compound is not extensively available in public literature, this document outlines the established pharmacology of the FP receptor, presents comparative data for structurally related prostaglandin analogues, and details the experimental protocols necessary for its full pharmacological characterization.

Introduction to Prostaglandin Receptors and this compound

Prostaglandins are a group of lipid compounds that are involved in a variety of physiological processes, and their effects are mediated through a family of G-protein coupled receptors (GPCRs).[4] The prostaglandin F2α receptor, or FP receptor, is the primary target for PGF2α and its analogues.[5] Activation of the FP receptor is known to be involved in various physiological responses, including smooth muscle contraction and, relevant to this context, hair growth.[6][7]

This compound is structurally similar to PGF2α and other prostaglandin analogues used therapeutically to lower intraocular pressure in glaucoma, a side effect of which was discovered to be eyelash hypertrichosis.[2] This observation led to the development of prostaglandin analogues specifically for cosmetic eyelash enhancement.

Prostaglandin Receptor Binding Affinity

A critical aspect of understanding the pharmacological profile of a compound like this compound is to determine its binding affinity and selectivity for its target receptors. Binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

Table 1: Comparative Binding Affinities of Prostaglandin F2α Analogues for the FP Receptor

CompoundReceptorSpeciesAssay TypeAffinity Value (nM)
PGF2αFPHumanRadioligand DisplacementKi ≈ 1
Latanoprost acidFPHumanRadioligand DisplacementKi = 98
Travoprost acidFPHumanRadioligand DisplacementKi = 35 ± 5
Bimatoprost acidFPHumanRadioligand DisplacementKi = 83

Prostaglandin FP Receptor Signaling Pathway

The prostaglandin FP receptor is a Gq-protein coupled receptor.[7] Upon agonist binding, it initiates a well-characterized signaling cascade leading to various cellular responses.

Upon binding of an agonist, such as PGF2α or its analogues, the FP receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the associated G-protein. Activated Gq stimulates the enzyme phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to the ultimate cellular response.[8]

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Dechloro Ethylcloprostenolamide FP_Receptor FP Receptor Ligand->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Gene Expression, Eyelash Growth) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: FP Receptor Gq Signaling Pathway.

Experimental Protocols

To fully characterize the binding affinity and functional potency of this compound, a series of in vitro assays would be required. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human FP receptor.

  • Radioligand: [3H]-PGF2α.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGF2α (typically at its Kd concentration), and varying concentrations of this compound.

  • Equilibration: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (with FP Receptor) - [3H]-PGF2α (Radioligand) - this compound (Test Compound) Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of FP receptor activation, to determine the potency (EC50) of this compound as an agonist.

Materials:

  • Cells: HEK293 cells stably expressing the human FP receptor.

  • Labeling Medium: Inositol-free DMEM containing [3H]-myo-inositol.

  • Stimulation Buffer: HBSS containing LiCl.

  • Test Compound: this compound.

  • Lysis Buffer: 0.1 M Formic Acid.

  • Anion Exchange Resin.

Procedure:

  • Cell Culture and Labeling: Plate the cells in a 24-well plate and incubate overnight. Replace the medium with labeling medium and incubate for 24-48 hours to incorporate the [3H]-myo-inositol into the cell membranes.

  • Stimulation: Wash the cells and pre-incubate with stimulation buffer. Add varying concentrations of this compound and incubate for a set time (e.g., 30 minutes).

  • Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

  • IP Isolation: Transfer the cell lysates to columns containing anion exchange resin to separate the inositol phosphates from other cellular components.

  • Elution and Counting: Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the log concentration of the test compound to determine the EC50 value.

Calcium Mobilization Assay (FLIPR)

This high-throughput functional assay measures the transient increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells: HEK293 cells stably expressing the human FP receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test Compound: this compound.

  • FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

  • Assay: Place the cell plate into the FLIPR instrument. The instrument will add varying concentrations of this compound to the wells while simultaneously monitoring the change in fluorescence over time.

  • Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence against the log concentration of the test compound to determine the EC50 value.[10][11][12][13][14]

FLIPR_Assay_Workflow Start Start Plate_Cells Plate FP Receptor-Expressing Cells in Microplate Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Place_in_FLIPR Place Plate in FLIPR Instrument Load_Dye->Place_in_FLIPR Add_Compound FLIPR Adds this compound to Wells Place_in_FLIPR->Add_Compound Measure_Fluorescence Simultaneously Measure Fluorescence Change Over Time Add_Compound->Measure_Fluorescence Analyze_Data Analyze Data: - Determine Peak Fluorescence - Calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: FLIPR Calcium Mobilization Assay Workflow.

Conclusion

This compound, as a synthetic prostaglandin F2α analogue, is expected to exert its biological effects, such as eyelash growth enhancement, through the activation of the prostaglandin FP receptor. This activation triggers the Gq-protein signaling cascade, leading to an increase in intracellular calcium and the activation of protein kinase C. While direct binding and functional data for this compound are not widely published, the experimental protocols detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. Such studies are essential for a complete understanding of its mechanism of action, potency, and selectivity, which are critical for both its effective use in cosmetic applications and for future drug development efforts targeting the prostaglandin receptor family.

References

Pharmacological Profile of Dechloro Ethylcloprostenolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) utilized primarily in cosmetic formulations to enhance eyelash growth. Its mechanism of action is centered on its agonist activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by this compound is believed to prolong the anagen phase of the hair cycle, leading to increased eyelash length and thickness. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, the signaling pathway of its target receptor, and detailed experimental protocols for its characterization. Due to the limited availability of public data on its specific binding affinity and functional potency, comparative data for other well-characterized PGF2α analogues are presented to provide a relevant pharmacological context.

Introduction

Prostaglandin F2α (PGF2α) analogues are a class of synthetic molecules designed to mimic the action of the endogenous PGF2α. Initially developed for ophthalmic applications to reduce intraocular pressure in glaucoma patients, a common side effect of eyelash hypertrichosis was observed. This led to the investigation and development of specific analogues, such as this compound, for cosmetic use in eyelash enhancement. Understanding the detailed pharmacological profile of this compound is crucial for assessing its efficacy, safety, and potential for further therapeutic applications.

Mechanism of Action

This compound exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor)[1]. The FP receptor is a member of the G-protein coupled receptor superfamily and is the primary target for PGF2α and its analogues[1]. The interaction of this compound with the FP receptor is believed to initiate a signaling cascade that prolongs the anagen (growth) phase of the hair follicle, resulting in longer and thicker eyelashes[1].

Receptor Binding and Functional Activity

Prostaglandin F Receptor (FP Receptor)

The FP receptor is a transmembrane protein that, upon agonist binding, couples to the Gq class of G proteins. This interaction initiates a cascade of intracellular signaling events that mediate the physiological effects of PGF2α and its analogues.

Quantitative Data
CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Latanoprost Acid~3.6 - 9.1~28 - 38
Travoprost Acid~3.2 - 14.8~3.5 - 11.7
Bimatoprost Acid~9.1 - 22.4~6.8 - 63.1
Tafluprost Acid~0.4 - 2.1~0.9 - 3.2
This compound Data not available Data not available

Note: The Ki and EC50 values are approximate ranges compiled from various in vitro studies and may vary depending on the specific experimental conditions and cell systems used.

Signaling Pathway

The activation of the FP receptor by an agonist like this compound initiates a well-defined signaling cascade. The primary pathway involves the coupling to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses, including gene expression changes and modulation of cell growth and differentiation, which are thought to contribute to the observed effects on hair follicles.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dechloro_ethylcloprostenolamide Dechloro ethylcloprostenolamide FP_Receptor FP Receptor (GPCR) Dechloro_ethylcloprostenolamide->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Gene Expression, Prolonged Anagen Phase) Ca2->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of prostaglandin analogues like this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human FP receptor.

Materials:

  • Membrane preparations from cells stably expressing the human FP receptor.

  • Radiolabeled PGF2α (e.g., [3H]-PGF2α).

  • This compound.

  • Unlabeled PGF2α (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PGF2α, and varying concentrations of this compound. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled PGF2α.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Prepare reaction mix: - FP receptor membranes - [3H]-PGF2α (radioligand) - this compound (competitor) B Incubate to reach equilibrium A->B C Rapidly filter through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity with scintillation counter D->E F Analyze data to determine IC50 and Ki E->F

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.

Objective: To determine the potency (EC50) of this compound in activating the human FP receptor.

Materials:

  • Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate at 37°C for a specified time (e.g., 1 hour).

  • Assay: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound into the wells.

  • Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Assay_Workflow A Plate cells expressing FP receptor B Load cells with calcium-sensitive dye A->B C Measure baseline fluorescence B->C D Inject this compound C->D E Measure fluorescence change over time D->E F Analyze data to determine EC50 E->F

Calcium Mobilization Assay Workflow

Conclusion

This compound is a synthetic PGF2α analogue that functions as an agonist at the FP receptor. Its pharmacological action through the Gq-PLC-IP3/DAG signaling pathway is consistent with its observed clinical effect of enhancing eyelash growth. While specific quantitative data on its receptor binding affinity and functional potency are not publicly available, the provided comparative data for other prostaglandin analogues and the detailed experimental protocols offer a robust framework for its further pharmacological characterization. Future in-depth in vitro studies are necessary to fully elucidate the specific molecular interactions and potency of this compound, which will be invaluable for optimizing its use and exploring potential new therapeutic applications.

References

The Anagen Phase of Hair Growth: A Deep Dive into the Effects of Dechloro Ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) F2α (PGF2α) analog, has garnered significant attention for its potent effects on hair growth, particularly in prolonging the anagen (growth) phase of the hair follicle cycle. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from clinical and preclinical studies. Detailed experimental protocols for assessing the efficacy of such compounds are provided, alongside a visualization of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical development.

Introduction: The Hair Follicle Anagen Phase

The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The anagen phase is characterized by active proliferation of follicular keratinocytes and the production of the hair shaft. The duration of the anagen phase is the primary determinant of hair length. Factors that extend this phase can lead to longer, thicker, and more robust hair growth. Prostaglandins (B1171923), a class of lipid compounds, have been identified as key regulators of the hair cycle. Specifically, PGF2α and its analogs have been shown to be potent stimulators of hair growth by prolonging the anagen phase. This compound is a synthetic analog of PGF2α designed to maximize efficacy and stability for topical application.

Mechanism of Action of this compound

This compound exerts its effects by mimicking the action of endogenous PGF2α and binding to the prostaglandin F2α receptor (FP), a G-protein coupled receptor. The FP receptor is expressed in the dermal papilla and the outer root sheath of the hair follicle, with particularly high expression in anagen follicles.[1] The dermal papilla is a key signaling center that regulates the activity of the hair follicle stem cells and progenitor cells in the hair bulb.

Signaling Pathway

Upon binding of this compound to the FP receptor, a downstream signaling cascade is initiated. This pathway is believed to involve the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] While the precise downstream targets are still under investigation, this signaling cascade is thought to promote the proliferation of dermal papilla cells and follicular keratinocytes, thereby maintaining the hair follicle in the anagen phase.[3]

There is also evidence suggesting a crosstalk between the PGF2α and the Wnt/β-catenin signaling pathways, both of which are critical for anagen induction and maintenance.[4][5][6] Activation of the FP receptor may lead to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway, further promoting the expression of genes associated with cell proliferation and hair growth.[4]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DE Dechloro Ethylcloprostenolamide FP_Receptor FP Receptor (Gq-coupled) DE->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Wnt_crosstalk Crosstalk with Wnt/β-catenin Pathway PKC->Wnt_crosstalk Cell_Proliferation Dermal Papilla & Keratinocyte Proliferation Wnt_crosstalk->Cell_Proliferation Anagen_Prolongation Anagen Phase Prolongation Cell_Proliferation->Anagen_Prolongation

Caption: Proposed signaling pathway of this compound in hair follicles.

Quantitative Data on Efficacy

The efficacy of this compound and other PGF2α analogs in promoting hair growth has been demonstrated in both clinical and preclinical studies.

Clinical Trial Data: Eyelash Growth

A randomized, double-blind clinical trial was conducted on 34 healthy volunteers to assess the effect of topical this compound on eyelash length. Participants were randomly assigned to one of three treatment groups with varying concentrations of the active ingredient or a placebo group. The results after 4 weeks of daily use are summarized in the table below.[7][8]

GroupTreatmentMean Increase in Eyelash Length (mm)
AThis compound (Concentration 1)1.69
BThis compound (Concentration 2)1.94
DThis compound (Concentration 3)1.44
CPlacebo0.63

Table 1: Results of a 4-week randomized, double-blind clinical trial on eyelash enhancement with this compound. [7][8]

Ex Vivo Hair Follicle Organ Culture Data

Studies using ex vivo organ culture of human hair follicles have provided further quantitative evidence of the effects of PGF2α on hair growth. In one study, isolated human hair follicles were cultured with PGF2α for 9 days.[9][10][11][12]

Hair Follicle TypeTreatmentIncrease in Hair Fiber Growth (%)Anagen Duration (%)
TerminalControl-74.53 ± 1.92
TerminalPGF2α (100 nM)4.9381.59 ± 1.21
IntermediateControl-72.82 ± 2.07
IntermediatePGF2α (100 nM)10.0381.86 ± 1.70

Table 2: Effect of PGF2α on human terminal and intermediate hair follicle growth in ex vivo organ culture over 9 days. [9][10][11][12]

Experimental Protocols

In Vitro Screening Assay: "Two-Cell Assemblage"

This protocol describes a 3D co-culture system of human dermal papilla (hDP) cells and human outer root sheath (hORS) cells for screening hair growth-promoting compounds.[13][14]

Materials:

  • Human dermal papilla (hDP) cells

  • Human outer root sheath (hORS) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotic/antimycotic solution

  • Ultra-low attachment 96-well plates

  • Micro confocal high-content imaging system

Procedure:

  • Culture hDP and hORS cells separately in DMEM supplemented with 10% FBS and antibiotic/antimycotic solution.

  • Harvest hDP cells (passage 2 or 3) and resuspend to a concentration of 5 x 10³ cells per well in the 96-well plate.

  • Add hORS cells to the wells.

  • The two cell types will form a polar elongated structure, termed a "two-cell assemblage" (TCA).

  • Treat the TCAs with the test compound (e.g., this compound) at various concentrations for 5 days.

  • Measure the long axis length of the TCAs daily using a micro confocal high-content imaging system.

  • Compare the elongation of the TCA in the treated groups to the control group.

Two_Cell_Assay_Workflow start Start: Isolate and Culture hDP and hORS cells step1 Seed hDP and hORS cells in ultra-low attachment 96-well plate start->step1 step2 Formation of Two-Cell Assemblage (TCA) step1->step2 step3 Treat TCAs with This compound (or other test compounds) step2->step3 step4 Incubate for 5 days step3->step4 step5 Measure long axis length of TCAs daily using high-content imaging step4->step5 end End: Analyze and Compare TCA elongation step5->end

Caption: Workflow for the "Two-Cell Assemblage" in vitro screening assay.
Ex Vivo Human Hair Follicle Organ Culture

This protocol is a gold-standard method for assessing the direct effects of compounds on human hair follicle growth.[15][16][17][18][19]

Materials:

  • Human scalp skin samples (e.g., from facelifts)

  • William's E medium

  • L-glutamine

  • Insulin

  • Hydrocortisone

  • Antibiotics (Penicillin/Streptomycin)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Stereomicroscope

  • Surgical instruments for microdissection

  • Incubator (37°C, 5% CO2)

  • Imaging system with a graticule for length measurement

Procedure:

  • Isolate individual anagen hair follicles from human scalp skin under a stereomicroscope using microdissection techniques.

  • Transfer isolated follicles into 24-well plates containing William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

  • Add the test compound or vehicle control to the culture medium.

  • Culture the hair follicles for 7-10 days, changing the medium every 2-3 days.

  • Measure the length of the hair shaft at regular intervals using an imaging system with a graticule.

  • At the end of the culture period, follicles can be processed for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Dermal Papilla Cell Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of dermal papilla cells, which are key regulators of hair growth.[20][21][22]

Materials:

  • Immortalized human dermal papilla cells (iDPCs)

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • 96-well microplates

  • Test compound

  • Cell proliferation assay kit (e.g., MTT or BrdU assay)

  • Plate reader

Procedure:

  • Seed iDPCs into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Perform a cell proliferation assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and measure absorbance).

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Keratinocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of keratinocytes, the main cell type of the hair follicle epithelium.[23][24][25]

Materials:

  • Human epidermal keratinocytes (e.g., HaCaT cell line)

  • Keratinocyte growth medium

  • 96-well plates

  • Test compound

  • Cell proliferation assay kit (e.g., MTT or BrdU assay)

  • Plate reader

Procedure:

  • Seed keratinocytes into 96-well plates and culture until they reach a desired confluency.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Perform a cell proliferation assay as described for dermal papilla cells.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Conclusion

This compound is a potent PGF2α analog that effectively stimulates hair growth by prolonging the anagen phase of the hair follicle cycle. Its mechanism of action is mediated through the activation of the FP receptor in the dermal papilla, leading to a signaling cascade that promotes the proliferation of key follicular cell populations. The quantitative data from clinical and ex vivo studies provide strong evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound and other prostaglandin analogs as therapeutic agents for hair loss. Further research into the downstream targets of the PGF2α signaling pathway and its interaction with other growth-regulatory pathways will undoubtedly provide deeper insights into the complex biology of hair growth and open new avenues for the treatment of alopecia.

References

Investigating the Cellular Proliferation Pathways Affected by Dechloro ethylcloprostenolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) analogue, has garnered attention for its potent effects on cellular growth, notably in the context of eyelash hypertrichosis. While its physiological effects are evident, the precise molecular mechanisms governing its influence on cellular proliferation remain largely uncharacterized. This technical guide outlines a proposed investigation into the cellular proliferation pathways potentially modulated by this compound, with a focus on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling cascades. Drawing upon the known actions of related prostaglandin F2α (PGF2α) analogues, this document provides a framework of detailed experimental protocols and data presentation strategies to elucidate the compound's mechanism of action. The objective is to equip researchers with the necessary tools to systematically investigate the impact of this compound on key cellular signaling pathways, thereby informing future drug development and therapeutic applications.

Introduction

Prostaglandin analogues are a class of synthetic bioactive lipids that mimic the effects of naturally occurring prostaglandins, which are involved in a myriad of physiological and pathological processes, including inflammation and cell growth.[1][2] this compound is a structural analogue of prostaglandin F2α and is a known active ingredient in cosmetic formulations for eyelash enhancement. Its observed effect on promoting eyelash growth suggests a direct or indirect influence on the proliferation of cells within the hair follicle.[3][4][5][6][7] Understanding the molecular pathways through which this compound exerts its effects is crucial for assessing its therapeutic potential and safety profile.

This guide focuses on two central signaling pathways that are frequently implicated in cell proliferation, differentiation, and survival:

  • The MAPK/ERK Pathway: This cascade is a critical regulator of cell division, differentiation, and survival.[8][9]

  • The PI3K/Akt Pathway: This pathway plays a key role in regulating the cell cycle, cellular quiescence, proliferation, and longevity.[10][11]

Several studies have demonstrated that prostaglandin F2α and its analogues can influence these pathways to promote cell proliferation in various cell types.[12][13][14] Therefore, it is hypothesized that this compound may also exert its proliferative effects through the modulation of one or both of these signaling cascades.

Proposed Signaling Pathways for Investigation

Based on existing literature for PGF2α analogues, the following signaling pathways are proposed as primary targets for investigating the mechanism of action of this compound.

Prostaglandin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dechloro_ethylcloprostenolamide Dechloro ethylcloprostenolamide FP_Receptor FP Receptor (GPCR) PLC PLC FP_Receptor->PLC Activates PI3K PI3K FP_Receptor->PI3K Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Akt->Transcription_Factors Influences MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 1: Proposed signaling cascade for this compound.

Experimental Protocols

To investigate the effects of this compound on cellular proliferation, a series of in vitro experiments are proposed. Human dermal papilla cells or a relevant epithelial cell line would be suitable models.

Cell Culture and Treatment
  • Cell Line: Human dermal papilla cells (HFDPC) or HaCaT keratinocytes.

  • Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells will be seeded in appropriate culture vessels and allowed to adhere overnight. The medium will then be replaced with serum-free medium for 24 hours to synchronize the cells. Subsequently, cells will be treated with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1 µM) for specified time points.

Cell Proliferation Assays

This colorimetric assay measures the metabolic activity of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate.

    • After treatment with this compound, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]

    • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU).

  • Procedure:

    • Culture cells in a 96-well plate and treat with this compound.

    • Add BrdU labeling solution and incubate for 2-24 hours.

    • Fix and denature the DNA.

    • Add anti-BrdU antibody conjugated to a peroxidase.

    • Add substrate and measure the colorimetric output.

Experimental_Workflow Treatment Treatment with This compound Proliferation_Assay Cell Proliferation Assays (MTT, BrdU) Treatment->Proliferation_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-ERK, p-Akt, etc.) Protein_Extraction->Western_Blot RT_qPCR RT-qPCR Analysis (c-Fos, Cyclin D1, etc.) RNA_Extraction->RT_qPCR Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Figure 2: General experimental workflow for the investigation.
Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[17]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, Akt, and other relevant signaling proteins overnight at 4°C.[16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

    • Detect the signal using an enhanced chemiluminescence (ECL) system.[16]

Quantitative Real-Time PCR (RT-qPCR)

This method is used to measure the expression levels of specific genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[19]

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., c-Fos, c-Jun, Cyclin D1) and a housekeeping gene (e.g., GAPDH) for normalization.[20]

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[21]

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (nM)Absorbance (570 nm) ± SD% Viability vs. Control
0 (Control)[Value]100%
1[Value][Value]
10[Value][Value]
100[Value][Value]
1000[Value][Value]

Table 2: Relative Protein Expression of Phosphorylated Signaling Molecules (Western Blot Densitometry)

Treatmentp-ERK/Total ERK (Fold Change)p-Akt/Total Akt (Fold Change)
Control1.01.0
This compound (100 nM)[Value][Value]
Inhibitor + this compound[Value][Value]

Table 3: Relative mRNA Expression of Proliferation-Associated Genes (RT-qPCR)

GeneFold Change vs. Control (100 nM this compound)
c-Fos[Value]
c-Jun[Value]
Cyclin D1[Value]

Conclusion

The proposed investigative framework provides a comprehensive approach to elucidating the cellular proliferation pathways affected by this compound. By employing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers can systematically assess the role of the MAPK/ERK and PI3K/Akt pathways in mediating the compound's effects. The findings from such studies will be instrumental in understanding the molecular basis of this compound's activity, which is essential for its potential development as a therapeutic agent and for ensuring its safe use in cosmetic applications. The generation of robust quantitative data and clear visualizations of the implicated signaling pathways will provide a solid foundation for future research and drug development endeavors in this area.

References

Structure-Activity Relationship of Dechloro Ethylcloprostenolamide and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that has demonstrated significant biological activity, most notably in the stimulation of eyelash growth.[1][2] As a member of the prostaglandin analog class of compounds, its mechanism of action is primarily mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications, including the treatment of glaucoma and alopecia.

This technical guide provides a comprehensive overview of the SAR of this compound and related PGF2α analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Structure-Activity Relationship (SAR)

The biological activity of PGF2α analogs is intricately linked to their molecular structure. The core structure consists of a cyclopentane (B165970) ring with two aliphatic chains, the α-chain and the ω-chain. Modifications to these three components can significantly influence the compound's affinity and selectivity for the FP receptor and other prostanoid receptors.

Key Structural Features and Their Impact on Activity:
  • α-Chain: The α-chain typically contains a carboxylic acid or a modified functional group at the C-1 position. Esterification of the C-1 carboxylic acid to form a prodrug, such as an isopropyl ester, is a common strategy to enhance corneal penetration.[5] The ethylamide group in this compound represents a bioisosteric replacement of the carboxylic acid, which can influence receptor interaction and pharmacokinetic properties.[6]

  • Cyclopentane Ring: The stereochemistry of the hydroxyl groups on the cyclopentane ring is critical for activity. The natural PGF2α configuration is generally preferred for potent FP receptor agonism.

  • ω-Chain: The ω-chain has been a major focus of modification in the development of potent and selective FP receptor agonists.

    • Substitution at C-15: The C-15 hydroxyl group is crucial for activity. Modifications at this position can affect both potency and metabolic stability.

    • Aromatic Substitution: The introduction of an aromatic ring, such as the phenoxy group in cloprostenol (B1669231) and this compound, at the end of the ω-chain generally leads to increased potency and selectivity for the FP receptor.[7]

    • Halogenation: The presence of a chlorine atom on the phenoxy ring of cloprostenol contributes to its high potency. While "Dechloro" in this compound suggests the absence of this chlorine, the specific structural details and its impact on activity compared to its chlorinated counterpart require further investigation. Halogenation is a known strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can influence receptor binding and metabolic stability.[8]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant PGF2α analogs.

Table 1: Clinical Efficacy of this compound in Eyelash Growth
Treatment Group (Concentration)Mean Increase in Eyelash Length (mm) after 4 Weeks
Group A (Concentration 1)1.69[2]
Group B (Concentration 2)1.94[2]
Group D (Concentration 3)1.44[2]
Placebo0.63[2]

Note: The specific concentrations for Groups A, B, and D were not disclosed in the cited study.

Table 2: In Vitro Activity of PGF2α Analogs at Prostanoid Receptors
CompoundFP Receptor Ki (nM)FP Receptor EC50 (nM)EP1 Receptor Ki (nM)EP1 Receptor EC50 (nM)EP3 Receptor Ki (nM)
Travoprost Acid35 ± 5[9]1.4 - 3.6[9]9540[9]>10,0003501[9]
Latanoprost Acid98[9]32 - 124[9]>10,000119[9]>10,000
Bimatoprost Acid83[9]2.8 - 3.8[9]95[9]2.7[9]387[9]

Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half-maximal effective concentration, a measure of functional potency. A lower EC50 indicates higher potency.

Experimental Protocols

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of test compounds for the prostaglandin F receptor (FP receptor) by measuring their ability to compete with a radiolabeled ligand.[1][2]

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-PGF2α.

  • Test Compound: this compound or its analogs.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C).

  • 96-well plates.

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from FP receptor-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of [³H]-PGF2α (typically at or below its Kd).

    • Serial dilutions of the test compound or vehicle (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

    • Membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to measure the functional activity of this compound and its analogs as agonists at the FP receptor by quantifying their ability to induce an increase in intracellular calcium concentration.[10]

Materials:

  • Cell Line: A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or a no-wash calcium assay kit.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound or its analogs.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. This may involve dissolving the dye in DMSO and then diluting it in assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for approximately 60 minutes at 37°C in the dark.

  • Compound Plate Preparation: During the dye loading incubation, prepare a separate plate containing serial dilutions of the test compounds in assay buffer at a concentration that is typically 4-5 times the final desired concentration.

  • Calcium Mobilization Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (e.g., 37°C).

    • Program the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument's automated injector then adds the test compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for a set period (e.g., 60-120 seconds) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Pathway

This compound, as a PGF2α analog, activates the FP receptor, which is primarily coupled to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in various cellular responses.

FP_Receptor_Signaling Ligand Dechloro ethylcloprostenolamide FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Hair Follicle Stimulation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

FP Receptor Signaling Pathway
Experimental Workflow for Screening Prostaglandin Analogs

The following diagram illustrates a typical workflow for the discovery and characterization of novel prostaglandin analogs like this compound.

Experimental_Workflow Synthesis Analog Synthesis & Purification Primary_Screening Primary Screening: FP Receptor Binding Assay Synthesis->Primary_Screening Hit_Identification Hit Identification (High Affinity Compounds) Primary_Screening->Hit_Identification Functional_Assay Functional Assay: Calcium Mobilization Hit_Identification->Functional_Assay Potency_Determination Potency (EC50) Determination Functional_Assay->Potency_Determination Selectivity_Screening Selectivity Screening: Binding to other Prostanoid Receptors Potency_Determination->Selectivity_Screening In_Vitro_Model In Vitro Efficacy Model (e.g., Hair Follicle Culture) Selectivity_Screening->In_Vitro_Model Lead_Optimization Lead Optimization In_Vitro_Model->Lead_Optimization

Drug Discovery Workflow

Conclusion

The structure-activity relationship of this compound and its analogs is a critical area of research for the development of new therapeutics. While a comprehensive SAR dataset for a series of this compound derivatives is not yet publicly available, the existing data on related PGF2α analogs provides a strong foundation for understanding the key structural determinants of activity. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in this field. Further studies focused on the systematic modification of the this compound scaffold are warranted to elucidate a more detailed SAR and to identify novel compounds with enhanced therapeutic profiles.

References

In Silico Analysis of Dechloro Ethylcloprostenolamide and its Interaction with the Prostaglandin F2α Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dechloro ethylcloprostenolamide, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor), a class A G-protein coupled receptor (GPCR). Activation of the FP receptor is implicated in various physiological processes, including intraocular pressure regulation and hair growth. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between this compound and the human FP receptor. It details experimental protocols for molecular docking and molecular dynamics simulations, presents comparative quantitative data for related prostaglandin analogs, and visualizes the key signaling pathways involved. The recent availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of the human FP receptor provides an unprecedented opportunity for accurate structure-based drug design and understanding of ligand recognition.

Introduction

This compound is a synthetic prostaglandin analog recognized for its therapeutic potential, notably in cosmetic applications for eyelash enhancement.[1][2] Its mechanism of action is primarily mediated through the activation of the prostaglandin F2α (FP) receptor.[3] The FP receptor is a key therapeutic target for glaucoma and other conditions.[4][5] Understanding the molecular interactions between this compound and the FP receptor at an atomic level is crucial for the rational design of novel, more selective, and potent therapeutic agents.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate these interactions.[6][7] This guide outlines a detailed workflow for the in silico analysis of the this compound-FP receptor complex, leveraging the latest structural biology advancements.

Quantitative Data Presentation

While direct, publicly available binding affinity data (Ki, Kd, or IC50) for this compound is limited, the following tables summarize the binding affinities of structurally related and clinically relevant prostaglandin F2α analogs for the human FP receptor. This data provides a valuable benchmark for interpreting the results of in silico predictions for this compound.

Table 1: Binding Affinity of Prostaglandin Analogs to the Human FP Receptor

CompoundReceptorAssay TypeAffinity Value (nM)
Prostaglandin F2αHuman FPRadioligand DisplacementKi = ~1
Latanoprost acidHuman FPRadioligand DisplacementKi = 98
Travoprost acidHuman FPRadioligand DisplacementKi = 35
Bimatoprost acidHuman FPRadioligand DisplacementKi = 83

Data compiled from publicly available literature. The exact values may vary depending on the specific experimental conditions.

Table 2: Functional Potency of Prostaglandin Analogs at the Human FP Receptor

CompoundFunctional AssayPotency Value (nM)
Prostaglandin F2αPhosphoinositide TurnoverEC50 = ~1
Latanoprost acidPhosphoinositide TurnoverEC50 = 32-124
Travoprost acidPhosphoinositide TurnoverEC50 = 1.4-3.6
Bimatoprost acidPhosphoinositide TurnoverEC50 = 2.8-3.8

Data compiled from publicly available literature. The exact values may vary depending on the specific experimental conditions.

Signaling Pathways

The FP receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein.[3][8] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]

Furthermore, evidence suggests that GPCRs, including potentially the FP receptor, can transactivate the epidermal growth factor receptor (EGFR).[10][11][12] This transactivation can occur through various mechanisms, often involving matrix metalloproteinases (MMPs) that cleave membrane-bound EGFR ligands, which then activate the EGFR and its downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq FP_receptor->Gq activates MMP MMP FP_receptor->MMP activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG EGFR EGFR MAPK_pathway MAPK Pathway EGFR->MAPK_pathway activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates HB_EGF->EGFR binds Dechloro_ethyl Dechloro ethylcloprostenolamide Dechloro_ethyl->FP_receptor binds

FP Receptor Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for the in silico modeling of the this compound-FP receptor interaction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Objective: To predict the binding mode of this compound within the orthosteric binding pocket of the human FP receptor.

Software:

  • UCSF Chimera: For receptor and ligand preparation.

  • AutoDock Vina: For performing the molecular docking.[13][14]

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

Protocol:

  • Receptor Preparation:

    • Download the cryo-EM structure of the human FP receptor in complex with a known agonist (e.g., latanoprost, PDB ID: 8IUL) from the Protein Data Bank (PDB).[15][16]

    • Load the PDB file into UCSF Chimera.

    • Remove all non-essential molecules, including water, lipids, and the co-crystallized ligand.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms using the AMBER force field.

    • Save the prepared receptor as a PDBQT file.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID 53345360).[17]

    • Load the ligand structure into UCSF Chimera.

    • Add hydrogen atoms and assign partial charges.

    • Define the rotatable bonds.

    • Save the prepared ligand as a PDBQT file.

  • Grid Box Generation:

    • In AutoDock Tools (part of UCSF Chimera), define a grid box that encompasses the orthosteric binding pocket of the FP receptor. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

    • The size of the grid box should be sufficient to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Docking Execution:

    • Use the AutoDock Vina command-line interface or the graphical user interface within UCSF Chimera.

    • Specify the prepared receptor and ligand PDBQT files, and the grid box parameters.

    • Set the exhaustiveness parameter to a high value (e.g., 32) for a more thorough search of the conformational space.

    • Run the docking simulation.

  • Analysis of Results:

    • AutoDock Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in complex with the receptor using PyMOL or UCSF Chimera.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the amino acid residues of the FP receptor's binding pocket.

Molecular_Docking_Workflow cluster_prep Preparation (UCSF Chimera) PDB Download FP Receptor Structure (e.g., PDB: 8IUL) Receptor_Prep Receptor Preparation (Add H, Assign Charges) PDB->Receptor_Prep PubChem Download Ligand Structure (this compound) Ligand_Prep Ligand Preparation (Add H, Assign Charges, Define Rotatable Bonds) PubChem->Ligand_Prep Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Poses, Affinities, Interactions) Docking->Analysis

Molecular Docking Workflow

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the this compound-FP receptor complex and to characterize the dynamic nature of their interactions.

Software:

  • GROMACS: A versatile and high-performance MD simulation package.[18][19][20]

  • VMD or UCSF Chimera: For system setup and trajectory analysis.

Protocol:

  • System Setup:

    • Use the top-ranked docked pose of the this compound-FP receptor complex from the molecular docking study.

    • Embed the complex in a realistic lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.

    • Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Parameterization:

    • Use a suitable force field for the protein and lipid (e.g., CHARMM36m).

    • Generate topology and parameter files for this compound using a tool like the CHARMM General Force Field (CGenFF) server or Amber's antechamber.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand heavy atoms. This allows the solvent and lipids to equilibrate around the complex.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Continue the simulation at constant temperature and pressure (e.g., 1 bar) to ensure the correct density of the system. The restraints on the protein and ligand can be gradually released during this phase.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) without any restraints.

    • Save the trajectory and energy data at regular intervals.

  • Analysis of Trajectory:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Perform clustering analysis to identify the most representative conformations of the complex.

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration Docked_Complex Docked Ligand-Receptor Complex Membrane_Solvation Embed in Membrane, Solvate, Add Ions Docked_Complex->Membrane_Solvation Parameterization Assign Force Field Parameters Membrane_Solvation->Parameterization Minimization Energy Minimization Parameterization->Minimization NVT NVT Equilibration (Constant Volume & Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure & Temperature) NVT->NPT Production_MD Production MD Simulation NPT->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

References

Dechloro Ethylcloprostenolamide: A Technical Guide to Stability and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1] Prostaglandin analogues are widely utilized in pharmaceutical and cosmetic applications.[2][3][4][5] Given their potent biological activity, ensuring the stability and purity of these compounds is of paramount importance. This technical guide provides an in-depth overview of the potential degradation pathways of this compound and outlines detailed experimental protocols for its stability testing and degradation product analysis.

This compound has the molecular formula C24H35NO5 and a molecular weight of 417.54 g/mol .[6] Its chemical structure features a cyclopentane (B165970) ring with two hydroxyl groups, two aliphatic side chains, and an N-ethyl amide moiety. The stability of this molecule can be influenced by various environmental factors, including pH, temperature, light, and oxidizing agents. Understanding its degradation profile is crucial for formulation development, shelf-life determination, and ensuring product safety and efficacy.

Predicted Stability and Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of other prostaglandin F2α analogues, several degradation pathways can be predicted. The most probable routes of degradation include hydrolysis, oxidation, and photodegradation.

Hydrolysis

The N-ethyl amide group in this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[7][8][9]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the amide bond can be cleaved to yield the corresponding carboxylic acid (the free acid of this compound) and ethylamine.[7][8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide is hydrolyzed to form the carboxylate salt and ethylamine.[7][8]

Studies on similar prostaglandin amides have shown that they can be converted to their corresponding free acids in biological tissues, suggesting this is a key transformation pathway.[1]

Oxidation

The allylic alcohol groups and the double bonds in the aliphatic side chains are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxidation products, including ketones, epoxides, and chain-cleavage products.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to isomerization of the double bonds, cyclization reactions, or the formation of photolytic cleavage products. Photostability is a critical parameter for prostaglandin analogues, especially for topical formulations.

Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Acid/Base Acid/Base This compound->Acid/Base Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2) This compound->Oxidizing Agents (e.g., H2O2) UV/Visible Light UV/Visible Light This compound->UV/Visible Light Carboxylic Acid Derivative Carboxylic Acid Derivative Acid/Base->Carboxylic Acid Derivative Ethylamine Ethylamine Acid/Base->Ethylamine Oxidized Products (e.g., Ketones, Epoxides) Oxidized Products (e.g., Ketones, Epoxides) Oxidizing Agents (e.g., H2O2)->Oxidized Products (e.g., Ketones, Epoxides) Isomers and Photolytic Products Isomers and Photolytic Products UV/Visible Light->Isomers and Photolytic Products

Predicted Degradation Pathways

Predicted Degradation Products

Based on the predicted degradation pathways, the following are the likely degradation products of this compound:

Degradation Pathway Predicted Degradation Product Chemical Structure
Hydrolysis This compound Free AcidR-COOH (where R is the prostaglandin backbone)
EthylamineCH3CH2NH2
Oxidation 15-keto-dechloro ethylcloprostenolamideOxidation of the C15 hydroxyl group to a ketone
Epoxide derivativesEpoxidation of the double bonds in the side chains
Photodegradation Z-isomer of this compoundCis/trans isomerization of the C5-C6 double bond

Experimental Protocols for Stability and Degradation Analysis

A comprehensive stability testing program should include forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[10][11][12][13][14][15][16][17]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[10][13][15][17] A systematic approach involves subjecting a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to various stress conditions.[16]

Stress Condition Protocol
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation 3% H2O2 at room temperature for 24 hours.
Thermal Degradation Solid drug substance at 80°C for 48 hours.
Photolytic Degradation Expose the drug solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

Samples should be collected at appropriate time points and analyzed by a stability-indicating method. A control sample, protected from the stress condition, should be analyzed concurrently.

Analytical Methodology: Stability-Indicating HPLC-UV/MS Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating this compound from its degradation products.[18][19][20][21][22]

  • Instrumentation: HPLC system with a UV detector and preferably coupled with a mass spectrometer (LC-MS) for peak identification.[23][24][25][26][27]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for prostaglandin analysis.[18]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry for structural elucidation of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[19]

Experimental Workflow for Stability Analysis cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prepare stock solution of this compound Prepare stock solution of this compound Acid Hydrolysis Acid Hydrolysis Prepare stock solution of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare stock solution of this compound->Base Hydrolysis Oxidation Oxidation Prepare stock solution of this compound->Oxidation Thermal Stress Thermal Stress Prepare stock solution of this compound->Thermal Stress Photolytic Stress Photolytic Stress Prepare stock solution of this compound->Photolytic Stress HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal Stress->HPLC-UV Analysis Photolytic Stress->HPLC-UV Analysis LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis For unknown peaks Quantify Degradation Quantify Degradation HPLC-UV Analysis->Quantify Degradation Identify Degradation Products Identify Degradation Products LC-MS Analysis->Identify Degradation Products Propose Degradation Pathway Propose Degradation Pathway Identify Degradation Products->Propose Degradation Pathway

Forced Degradation Workflow

Signaling Pathway

This compound, as a prostaglandin F2α analogue, is expected to exert its biological effects by acting as an agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[28][29] The activation of the FP receptor initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G protein.[30] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[30] These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction and cell proliferation.[30][31][32]

Prostaglandin F2α Receptor Signaling Pathway This compound This compound FP Receptor FP Receptor This compound->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses Protein Kinase C (PKC) Activation->Cellular Responses

FP Receptor Signaling Pathway

Data Presentation

Clear and concise presentation of stability data is essential. The following tables provide examples of how to summarize quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of this compound Number of Degradation Products
0.1 M HCl, 60°C, 24h 15.22
0.1 M NaOH, 60°C, 24h 25.83
3% H2O2, RT, 24h 8.54
80°C, 48h (Solid) 2.11
Photolytic (UV/Vis) 11.73

Table 2: Summary of Identified Degradation Products

Stress Condition Retention Time (min) Proposed Structure Method of Identification
Acidic Hydrolysis 8.5This compound Free AcidLC-MS
Basic Hydrolysis 8.5This compound Free AcidLC-MS
Oxidative Degradation 12.315-keto-dechloro ethylcloprostenolamideLC-MS

Conclusion

A thorough understanding of the stability and degradation profile of this compound is critical for its successful development and application. This technical guide has outlined the predicted degradation pathways, proposed likely degradation products, and provided detailed experimental protocols for a comprehensive stability assessment. By implementing a robust forced degradation program and utilizing a validated stability-indicating analytical method, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound. The provided diagrams for the signaling pathway, degradation pathways, and experimental workflow serve as valuable tools for visualizing these complex processes.

References

Physicochemical Properties of Dechloro Ethylcloprostenolamide: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) F2α analog. The information herein is intended to support formulation development for research and cosmetic applications. This document details the compound's chemical identity, physical and chemical characteristics, and its biological mechanism of action, supported by experimental protocols and visual diagrams.

Chemical Identity and Structure

This compound is a synthetic analog of prostaglandin F2α. It is identified by the following nomenclature and structural details:

  • IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[1]

  • CAS Number: 951319-59-8[1]

  • Synonyms: 16-phenoxy PGF2α ethyl amide, (+)-Dechloro ethylcloprostenolamide, UNII-WT448Z0Q1V[1]

  • Chemical Formula: C₂₄H₃₅NO₅[1][2]

  • Molecular Weight: 417.54 g/mol [2]

Note on a Related Compound: It is critical to distinguish this compound from a similar compound, Dechloro Dihydroxy Difluoro Ethylcloprostenolamide (DDDE), also known as Ethyl Tafluprostamide. DDDE has a different chemical formula (C₂₄H₃₃F₂NO₄) and molecular weight (437.5 g/mol ).[3]

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₅PubChem[1]
Molecular Weight 417.54 g/mol GSRS[2]
Physical State Colorless to light yellow oilBenchchem[3]
Solubility
    in DMF50 mg/mLCayman Chemical[4]
    in DMSO50 mg/mLCayman Chemical[4]
    in Ethanol25 mg/mLCayman Chemical[4]
    in PBS (pH 7.2)1 mg/mLCayman Chemical[4]
Predicted logP 2.2PubChem[1]
UV Absorption (λmax) 220, 271 nmCayman Chemical[4]

Mechanism of Action and Signaling Pathway

This compound is an agonist of the Prostaglandin F2α (FP) receptor, a G protein-coupled receptor (GPCR).[3] The binding of this compound to the FP receptor is believed to initiate a signaling cascade that is pertinent to its biological effects, such as the observed enhancement of eyelash growth. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses.[3]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DCE This compound FP_receptor FP Receptor (GPCR) DCE->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC_activation Cellular_Response Cellular Response (e.g., Hair Follicle Stimulation) PKC_activation->Cellular_Response Solubility_Workflow start Start add_excess Add excess Dechloro ethylcloprostenolamide to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant (e.g., HPLC-UV) separate->analyze quantify Quantify concentration against a standard curve analyze->quantify end End quantify->end HPLC_Method_Development start Start stress_samples Prepare stressed samples (acid, base, oxidative, thermal, photolytic) start->stress_samples column_selection Select appropriate HPLC column (e.g., C18) stress_samples->column_selection mobile_phase Optimize mobile phase (solvents, pH, gradient) column_selection->mobile_phase detection Set detection wavelength (e.g., 220 nm or 271 nm) mobile_phase->detection validation Validate method (specificity, linearity, accuracy, precision) detection->validation end End validation->end

References

Methodological & Application

Application Notes and Protocols for Evaluating the In Vitro Efficacy of Dechloro ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) utilized primarily for its ability to enhance eyelash growth.[1][2] Its mechanism of action is mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that prolongs the anagen (growth) phase of the hair cycle, resulting in longer and thicker eyelashes.[3]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of this compound and other PGF2α analogues. The described assays will enable researchers to determine the binding affinity, functional potency, and cellular efficacy of these compounds.

Prostaglandin F Receptor (FP) Signaling Pathway

This compound, as a PGF2α analogue, activates the FP receptor, which is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which ultimately modulates gene expression related to cell proliferation and differentiation.[4][5]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Dechloro ethylcloprostenolamide FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates Cellular_Response Cell Proliferation & Differentiation MAPK_Cascade->Cellular_Response Leads to

FP Receptor Signaling Pathway.

Data Presentation: In Vitro Pharmacological Profile

Table 1: FP Receptor Binding Affinities of PGF2α Analogues

CompoundKi (nM)Receptor SourceAssay Type
PGF2α5.0Cloned human FPRadioligand Binding
Latanoprost acid98Cloned human FPRadioligand Binding
Travoprost acid35 ± 5Cloned human FPRadioligand Binding
Bimatoprost acid83Cloned human FPRadioligand Binding

Data compiled from publicly available literature.[6]

Table 2: Functional Potency of PGF2α Analogues in Second Messenger Assays

CompoundEC50 (nM) - PI TurnoverCell LineEC50 (nM) - Ca2+ MobilizationCell Line
PGF2α2.6Rat Aortic Smooth Muscle--
Latanoprost acid32 - 124Various--
Travoprost acid1.4Human Ciliary Muscle--
Bimatoprost acid2.8 - 3.8Various--

Data compiled from publicly available literature.[6]

Experimental Protocols

FP Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity (Ki) of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Membranes (Cells expressing FP receptor) B Incubate Membranes with: - [3H]-PGF2α (Radioligand) - this compound (unlabeled competitor) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Competitive Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human FP receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A fixed concentration of [3H]-PGF2α (typically at or below its Kd).

      • Serial dilutions of this compound or a reference compound (e.g., unlabeled PGF2α).

      • Membrane preparation (typically 10-20 µg of protein per well).

    • For non-specific binding control wells, add a high concentration of unlabeled PGF2α.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Assay: Intracellular Calcium Mobilization

This assay measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following FP receptor activation.

Workflow Diagram:

Calcium_Assay_Workflow A Seed Cells Expressing FP Receptor in a 96-well Plate B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) A->B C Add Serial Dilutions of This compound B->C D Measure Fluorescence Intensity Over Time using a Plate Reader C->D E Data Analysis: - Determine EC50 D->E

Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably expressing the human FP receptor.

    • Seed the cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and a reference agonist (e.g., PGF2α) in assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the compound dilutions into the respective wells and continue to measure the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell-Based Efficacy Assay: Hair Follicle Dermal Papilla Cell Proliferation

This assay assesses the effect of this compound on the proliferation of human hair follicle dermal papilla cells (HFDPCs), which are crucial for regulating hair growth.

Workflow Diagram:

Proliferation_Assay_Workflow A Seed Human Dermal Papilla Cells in a 96-well Plate B Starve Cells in Low-serum Medium A->B C Treat Cells with Serial Dilutions of This compound B->C D Incubate for 48-72 hours C->D E Assess Cell Proliferation (e.g., using MTT or BrdU assay) D->E F Data Analysis: - Determine EC50 for Proliferation E->F

Cell Proliferation Assay Workflow.

Protocol:

  • Cell Culture and Plating:

    • Culture primary human hair follicle dermal papilla cells (HFDPCs) in the recommended growth medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere.

  • Serum Starvation:

    • Once the cells are approximately 70-80% confluent, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cell cycle.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., FGF-2) in low-serum medium.

    • Replace the starvation medium with the medium containing the test compounds.

    • Incubate the cells for 48-72 hours.

  • Proliferation Assessment (MTT Assay Example):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control.

    • Plot the percentage of cell proliferation against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for cell proliferation.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Dechloro ethylcloprostenolamide in Cosmetic Serums

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Dechloro ethylcloprostenolamide in complex cosmetic serum matrices. This compound is a synthetic prostaglandin (B15479496) analog increasingly found in eyelash enhancing serums. The developed protocol utilizes a simple liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This method is suitable for routine quality control, regulatory compliance testing, and research and development in the cosmetic and pharmaceutical industries.

Introduction

Prostaglandin analogs, such as this compound, are potent active ingredients used in cosmetic serums to enhance eyelash growth.[1] Due to their pharmacological activity, the concentration of these substances in cosmetic products needs to be carefully controlled to ensure consumer safety. HPLC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these compounds in complex matrices like cosmetic serums.[2][3] This application note provides a comprehensive protocol for the determination of this compound, addressing the need for a reliable analytical method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Bimatoprost-d4 (internal standard, IS)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Cosmetic serum samples

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Accurately weigh 100 mg of the cosmetic serum into a 2 mL microcentrifuge tube.

  • Spike with 10 µL of 1 µg/mL Bimatoprost-d4 (internal standard) solution in methanol.

  • Add 500 µL of acetonitrile.

  • Vortex for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound and the internal standard, Bimatoprost-d4. The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺, with the exact mass of 417.2515 Da.[5] The product ions are predicted based on common fragmentation pathways for prostaglandin F2α analogs, including the neutral loss of water molecules and cleavage of the aliphatic side chains.

Table 3: MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected Retention Time (min)
This compound (Quantifier)418.3399.310015~ 6.5
This compound (Qualifier)418.3201.210025~ 6.5
Bimatoprost-d4 (Internal Standard)420.3289.210020~ 6.2

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The method should be validated according to standard guidelines for bioanalytical method validation, assessing the following parameters:

  • Linearity: A calibration curve should be prepared in a blank cosmetic serum matrix over a concentration range relevant to expected sample concentrations (e.g., 1-1000 ng/mL). A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. The accuracy should be within 85-115% and the precision (%RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Visualization of Experimental Workflow

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cosmetic Serum (100 mg) Spike_IS Spike with Bimatoprost-d4 (IS) Sample->Spike_IS Add_ACN Add Acetonitrile Spike_IS->Add_ACN Vortex_1 Vortex (2 min) Add_ACN->Vortex_1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex_1->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Vial Transfer to HPLC Vial Reconstitute->HPLC_Vial HPLC_Injection HPLC Injection HPLC_Vial->HPLC_Injection Chrom_Sep Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Sep MS_Detection MS/MS Detection (ESI+, MRM) Chrom_Sep->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC-MS/MS quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a reliable and robust tool for the quantification of this compound in cosmetic serums. The simple sample preparation and the use of a deuterated internal standard ensure high accuracy and precision, making this method ideal for routine analysis in a regulatory or research environment.

References

Application Notes and Protocols for Cell-Based Assays to Measure E eyelash Growth Stimulation by Dechloro ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic prostaglandin (B15479496) analogue known for its ability to enhance eyelash growth, contributing to increased length, thickness, and darkness.[1][2] Prostaglandin analogues, as a class of compounds, are believed to prolong the anagen (growth) phase of the hair cycle.[3][4] Understanding the cellular and molecular mechanisms by which this compound stimulates eyelash growth is crucial for its application in cosmetic and pharmaceutical development. These application notes provide detailed protocols for in vitro cell-based assays to quantify the effects of this compound on key cell types involved in hair follicle biology: Human Follicle Dermal Papilla Cells (HFDPCs) and keratinocytes. Additionally, a protocol for assessing melanin (B1238610) production, which contributes to eyelash darkening, is included.

The dermal papilla, located at the base of the hair follicle, plays a pivotal role in regulating hair growth by signaling to surrounding epithelial cells.[5][6] Keratinocytes, the primary cells of the outer root sheath and hair matrix, proliferate and differentiate to form the hair fiber.[7] Prostaglandin F2α (PGF2α) and its analogues are known to stimulate hair follicle growth, likely through direct action on the dermal papilla via the prostaglandin F receptor (FP).[8][9][10][11] The following assays are designed to provide quantitative data on the proliferative and differentiative effects of this compound, offering valuable insights into its efficacy and mechanism of action.

Signaling Pathway

Prostaglandin analogues like this compound are believed to mimic the action of endogenous prostaglandins, such as PGF2α, by binding to and activating the FP receptor. This G-protein coupled receptor, upon activation, can initiate downstream signaling cascades that modulate gene expression related to cell proliferation, differentiation, and survival within the hair follicle dermal papilla and epithelial cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCEA Dechloro ethylcloprostenolamide FP_receptor FP Receptor DCEA->FP_receptor Binds to G_protein G-protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) Ca2_release->Transcription_Factors PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Increased Proliferation, Anagen Phase Prolongation) Gene_Expression->Cellular_Response

Caption: Prostaglandin signaling pathway in hair follicle cells.

Experimental Workflow

The overall experimental workflow involves culturing the relevant cell types, treating them with various concentrations of this compound, and then performing specific assays to measure the biological response.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays HFDPC Culture Human Follicle Dermal Papilla Cells (HFDPCs) Treatment_HFDPC Treat HFDPCs with This compound HFDPC->Treatment_HFDPC Keratinocytes Culture Human Epidermal Keratinocytes Treatment_Keratinocytes Treat Keratinocytes with This compound Keratinocytes->Treatment_Keratinocytes Melanocytes Culture B16F10 Melanoma Cells Treatment_Melanocytes Treat Melanocytes with This compound Melanocytes->Treatment_Melanocytes Proliferation_HFDPC HFDPC Proliferation Assay (e.g., BrdU, MTT) Treatment_HFDPC->Proliferation_HFDPC Proliferation_Keratinocytes Keratinocyte Proliferation Assay (e.g., Ki67 Staining) Treatment_Keratinocytes->Proliferation_Keratinocytes Differentiation_Keratinocytes Keratinocyte Differentiation Assay (Keratin Expression) Treatment_Keratinocytes->Differentiation_Keratinocytes Melanin_Assay Melanin Content Assay Treatment_Melanocytes->Melanin_Assay Data_Analysis Data Analysis and Interpretation Proliferation_HFDPC->Data_Analysis Proliferation_Keratinocytes->Data_Analysis Differentiation_Keratinocytes->Data_Analysis Melanin_Assay->Data_Analysis

Caption: Experimental workflow for cell-based assays.

Data Presentation

Table 1: Expected Dose-Dependent Effects of this compound on HFDPC Proliferation
This compound (nM)Proliferation Index (Fold Change vs. Vehicle)
0 (Vehicle Control)1.00 ± 0.12
11.15 ± 0.15
101.35 ± 0.18
1001.60 ± 0.20
10001.45 ± 0.17

Data are presented as mean ± standard deviation and are hypothetical examples based on typical prostaglandin analogue activity.

Table 2: Expected Effects of this compound on Keratinocyte Proliferation and Differentiation Markers
Treatment (100 nM)Ki67 Positive Cells (%)Keratin K75 Expression (Fold Change)
Vehicle Control15 ± 31.0 ± 0.2
This compound28 ± 51.8 ± 0.4

Data are presented as mean ± standard deviation and are hypothetical examples.

Table 3: Expected Dose-Dependent Effects of this compound on Melanin Content in B16F10 Melanoma Cells
This compound (nM)Melanin Content (µg/10^6 cells)
0 (Vehicle Control)5.2 ± 0.8
106.5 ± 1.1
1008.9 ± 1.5
100010.3 ± 1.8

Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Protocols

Protocol 1: Human Follicle Dermal Papilla Cell (HFDPC) Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of HFDPCs.

Materials:

  • Human Follicle Dermal Papilla Cells (HFDPCs)

  • Follicle Dermal Papilla Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) assay kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture HFDPCs in Follicle Dermal Papilla Cell Growth Medium supplemented with FBS according to the supplier's instructions. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed HFDPCs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in low-serum medium (e.g., 0.5% FBS). Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO or a proprietary solution from a kit) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 2: Keratinocyte Proliferation and Differentiation Assay

Objective: To assess the effect of this compound on the proliferation and differentiation of human epidermal keratinocytes.

Materials:

  • Human Epidermal Keratinocytes (HEKa)

  • Keratinocyte Growth Medium

  • This compound

  • Vehicle control

  • Chamber slides or 24-well plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-Ki67, anti-Keratin K75)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HEKa in Keratinocyte Growth Medium.

  • Seeding: Seed keratinocytes onto chamber slides or in 24-well plates.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with blocking solution.

    • Incubate with primary antibodies (anti-Ki67 for proliferation, anti-Keratin K75 for differentiation) overnight at 4°C.[12][13]

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of Ki67-positive cells for proliferation.

    • Measure the fluorescence intensity of Keratin K75 to assess differentiation.

Protocol 3: Melanin Synthesis Assay

Objective: To measure the effect of this compound on melanin production.

Materials:

  • B16F10 murine melanoma cells (a common model for studying melanogenesis)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound

  • Vehicle control

  • α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanin production

  • Lysis buffer (1 M NaOH with 10% DMSO)[14][15]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM with 10% FBS.

  • Seeding: Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[14]

  • Treatment: Replace the medium with fresh medium containing this compound or vehicle control. Add α-MSH (e.g., 100 nM) to all wells except the negative control to stimulate melanin production.[14] Incubate for 72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells with PBS and harvest them.

    • Lyse the cell pellet with Lysis Buffer.

    • Incubate at 80°C for 1 hour to solubilize the melanin.[14][15]

  • Spectrophotometric Measurement:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm or 475 nm.[14]

  • Data Normalization: Normalize the melanin content to the total protein concentration of a parallel cell pellet to account for differences in cell number.[14][16]

Conclusion

These detailed application notes and protocols provide a robust framework for researchers to investigate the eyelash growth-stimulating properties of this compound in a controlled laboratory setting. The described cell-based assays offer quantitative endpoints to assess the compound's effects on key cellular processes underlying hair follicle biology. The data generated from these experiments will be invaluable for elucidating the mechanism of action and supporting the development of effective cosmetic and therapeutic products for eyelash enhancement.

References

Application Notes and Protocols for the Analytical Determination of Dechloro Ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic analog of prostaglandin (B15479496) F2α, increasingly utilized in cosmetic formulations for its ability to enhance eyelash growth. As a potent bioactive molecule, its presence and concentration in consumer products necessitate robust and reliable analytical methods for quality control and regulatory compliance. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in cosmetic matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]

Analytical Method Overview

The determination of this compound in complex cosmetic matrices typically involves a sample preparation step to isolate the analyte from interfering substances, followed by instrumental analysis. The most common and effective techniques for sample preparation are Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[2] Subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of this compound and other relevant prostaglandin analogs. This data is compiled from various studies to provide a comparative overview.

ParameterThis compoundOther Prostaglandin Analogs (e.g., Bimatoprost, Latanoprost)Reference(s)
Limit of Quantification (LOQ) 1.0 µg/g1 - 500 µg/g[3][4]
Linearity (r²) Not specified> 0.99[4]
Recovery (%) Not specified90 - 110%[4]
Intra-day Precision (%RSD) Not specified< 15%[4]
Inter-day Precision (%RSD) Not specified< 15%[4]

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is a rapid and effective method for extracting this compound from cosmetic serum matrices.[2]

Materials:

Procedure:

  • Weigh 1.0 g (± 0.1 g) of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg of C18 dSPE sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

SPE provides a more rigorous cleanup and is suitable for samples with complex matrices.

Materials:

  • Cosmetic sample

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute 1.0 g of the cosmetic sample with 9 mL of a methanol/water (50:50, v/v) solution. Vortex to homogenize.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of water through the SPE cartridge. Do not allow the sorbent to run dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 426.2

    • Product Ion 1 (Quantifier): 289.1

    • Product Ion 2 (Qualifier): 133.1

  • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Visualizations

Signaling Pathway of this compound

This compound, as a prostaglandin F2α analog, is believed to exert its biological effects by binding to and activating the Prostaglandin F Receptor (FP receptor). This G-protein coupled receptor initiates a downstream signaling cascade.[5][6][7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dechloro Dechloro ethylcloprostenolamide FP_Receptor FP Receptor Dechloro->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Gene Expression, Eyelash Growth) PKC->Cellular_Response leads to

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Workflow for this compound Detection

The overall workflow from sample receipt to final data analysis is depicted below.

G cluster_prep Sample Preparation Sample Cosmetic Sample QuEChERS QuEChERS Sample->QuEChERS Option 1 SPE Solid-Phase Extraction (SPE) Sample->SPE Option 2 LCMS LC-MS/MS Analysis QuEChERS->LCMS SPE->LCMS Data Data Acquisition and Processing LCMS->Data Report Quantification and Reporting Data->Report

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Studying Dechloro ethylcloprostenolamide in Dermal Papilla Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) recognized for its potential to promote hair growth, notably demonstrated by its use in eyelash enhancement products.[1][2] The dermal papilla, a specialized mesenchymal compartment at the base of the hair follicle, orchestrates the hair growth cycle.[3][4] Understanding the cellular and molecular mechanisms by which this compound influences dermal papilla cells (DPCs) is crucial for its development as a therapeutic agent for hair loss.

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on primary human dermal papilla cell (HFDPC) cultures. The described experimental procedures are designed to assess key cellular responses, including viability, proliferation, and migration, and to elucidate the involvement of critical signaling pathways known to regulate hair follicle dynamics: Wnt/β-catenin, ERK, and TGF-β.[5][6][7]

Prostaglandin F2α has been shown to stimulate human hair follicle growth, with its receptor (FP) located within the dermal papilla, suggesting a direct mechanism of action.[3][8] Furthermore, PGF2α has been demonstrated to activate the MEK-ERK signaling pathway.[9] While direct evidence linking this compound to the Wnt/β-catenin and TGF-β pathways in DPCs is still emerging, their fundamental roles in hair follicle development and cycling make them critical targets for investigation.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Dermal Papilla Cell Viability (MTT Assay)

Treatment GroupConcentration (nM)Mean Absorbance (570 nm) ± SD% Viability vs. Control
Vehicle Control0[Value]100%
This compound1[Value][Value]
This compound10[Value][Value]
This compound100[Value][Value]
This compound1000[Value][Value]

Table 2: Effect of this compound on Dermal Papilla Cell Migration (Wound Healing Assay)

Treatment GroupConcentration (nM)Wound Closure at 24h (%) ± SD
Vehicle Control0[Value]
This compound100[Value]
Positive Control (e.g., FGF-2)[Concentration][Value]

Table 3: Gene Expression Analysis in Dermal Papilla Cells Treated with this compound (qPCR)

Target GeneSignaling PathwayFold Change vs. Control (Mean ± SD)
CTNNB1 (β-catenin)Wnt/β-catenin[Value]
AXIN2Wnt/β-catenin[Value]
LEF1Wnt/β-catenin[Value]
c-FosERK[Value]
c-JunERK[Value]
TGFB1TGF-β[Value]
TGFB2TGF-β[Value]
SMAD2TGF-β[Value]
SMAD3TGF-β[Value]

Experimental Protocols

Human Dermal Papilla Cell (HFDPC) Culture

This protocol describes the standard procedure for culturing primary HFDPCs.

Materials:

  • Primary Human Follicle Dermal Papilla Cells (HFDPC)

  • Dermal Papilla Cell Growth Medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Trypsin Neutralizing Solution

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved HFDPCs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Dermal Papilla Cell Growth Medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh growth medium.

  • Seed the cells into a T-75 culture flask and incubate at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture using Trypsin-EDTA.

  • Neutralize trypsin, centrifuge the cells, and re-seed into new flasks or plates for experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • HFDPCs

  • Dermal Papilla Cell Growth Medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed HFDPCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in growth medium. Include a vehicle control (DMSO concentration matched to the highest drug concentration).

  • Replace the medium in the wells with the prepared drug dilutions and controls.

  • Incubate for 48 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of HFDPCs to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • HFDPCs

  • Dermal Papilla Cell Growth Medium

  • This compound

  • 6-well or 24-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed HFDPCs in 6-well or 24-well plates and grow to 90-100% confluency.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh growth medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Quantify the wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol details the measurement of mRNA levels of target genes involved in key signaling pathways.

Materials:

  • HFDPCs treated with this compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (see Table 3) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Seed HFDPCs in 6-well plates and treat with this compound or vehicle control for 24 hours.

  • Extract total RNA from the cells according to the manufacturer's protocol of the RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.

  • Perform the qPCR reaction using a standard thermal cycling program.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualization

G cluster_0 This compound Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis HFDPC_Culture 1. HFDPC Culture Treatment 2. Treatment with this compound HFDPC_Culture->Treatment Viability_Assay 3a. Cell Viability (MTT) Treatment->Viability_Assay Assess Cytotoxicity and Proliferation Migration_Assay 3b. Cell Migration (Wound Healing) Treatment->Migration_Assay Assess Motility RNA_Extraction 4. RNA Extraction Treatment->RNA_Extraction Investigate Gene Expression cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. qPCR Analysis cDNA_Synthesis->qPCR

Caption: Experimental workflow for studying this compound in HFDPCs.

G cluster_Wnt Wnt/β-catenin Pathway cluster_ERK ERK Pathway cluster_TGF TGF-β Pathway Dechloro_ethylcloprostenolamide This compound FP_Receptor FP Receptor Dechloro_ethylcloprostenolamide->FP_Receptor Dermal_Papilla_Cell Dermal Papilla Cell FP_Receptor->Dermal_Papilla_Cell Wnt_Activation Activation Dermal_Papilla_Cell->Wnt_Activation Potential Crosstalk ERK_Activation Activation Dermal_Papilla_Cell->ERK_Activation TGF_Modulation Modulation Dermal_Papilla_Cell->TGF_Modulation Potential Crosstalk Beta_Catenin β-catenin Stabilization Wnt_Activation->Beta_Catenin Gene_Expression_Wnt ↑ Proliferation & Differentiation Genes (e.g., AXIN2, LEF1) Beta_Catenin->Gene_Expression_Wnt Hair_Growth Hair Growth Promotion Gene_Expression_Wnt->Hair_Growth Gene_Expression_ERK ↑ Proliferation & Survival Genes (e.g., c-Fos, c-Jun) ERK_Activation->Gene_Expression_ERK Gene_Expression_ERK->Hair_Growth Gene_Expression_TGF Regulation of Hair Cycle (e.g., TGFB1, SMADs) TGF_Modulation->Gene_Expression_TGF Gene_Expression_TGF->Hair_Growth

Caption: Postulated signaling pathways of this compound in DPCs.

References

Quantifying the Impact of Dechloro Ethylcloprostenolamide on Keratinocyte Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) F2alpha analogue, has gained attention for its effects on cellular growth, notably in eyelash enhancement products.[1][2] Understanding its impact on keratinocytes, the primary cells of the epidermis, is crucial for elucidating its mechanism of action and exploring its potential dermatological and cosmetic applications. Prostaglandins (B1171923) are known to modulate various cellular processes in the skin, including proliferation and differentiation.[3][4][5] This document provides detailed protocols and application notes for quantifying the effects of this compound on keratinocyte proliferation, along with insights into the potential signaling pathways involved.

Data Presentation: Summary of Quantitative Data

Direct quantitative data on the proliferative effects of this compound on keratinocytes is limited in publicly available literature. However, data from clinical trials on its cosmetic application and studies on related prostaglandin analogues provide valuable insights.

Table 1: Clinical Efficacy of this compound on Eyelash Length

Treatment GroupMean Increase in Eyelash Length (mm) after 4 WeeksStatistical Significance (p-value)
This compound (Concentration A)1.69< 0.05
This compound (Concentration B)1.94< 0.05
This compound (Concentration D)1.44< 0.05
Placebo0.63-

Data extracted from a randomized, double-blind clinical trial.[1][2] The exact concentrations were not disclosed in the publication.

Table 2: Proliferative Effects of Prostaglandin Analogues on Keratinocytes (In Vitro)

CompoundCell TypeAssayConcentrationObserved Effect
Prostaglandin E2 (PGE2) Mouse Epidermal KeratinocytesBrdU Incorporation10 µM~2.1-fold increase in proliferation[6]
Butaprost (EP2 Agonist) Mouse Epidermal KeratinocytesBrdU Incorporation10 µM~2.6-fold increase in proliferation[6]
Prostaglandin F2alpha (PGF2α) Human Epidermal Keratinocytes[3H]Thymidine Incorporation1 ng/mlNo significant restoration of proliferation in indomethacin-treated cells[4][5]

This table presents data from related prostaglandin analogues to infer potential effects of this compound, which is a PGF2alpha analogue. Notably, PGE2 appears to be a more direct promoter of epidermal keratinocyte proliferation than PGF2alpha in some contexts.

Experimental Protocols

Detailed methodologies are provided below for the cultivation of keratinocytes and the assessment of proliferation following treatment with this compound.

Protocol 1: Human Keratinocyte Cell Culture

This protocol outlines the steps for maintaining and subculturing human epidermal keratinocytes (HEK).

Materials:

  • Keratinocyte Growth Medium (e.g., Keratinocyte-SFM supplemented with bovine pituitary extract and human recombinant EGF)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.05% Trypsin, 0.025% EDTA)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Pre-warm the keratinocyte growth medium to 37°C.

  • Cell Seeding: Seed cryopreserved HEKs into a T-75 flask containing 15 mL of pre-warmed medium.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.

  • Media Change: Change the medium every 2-3 days.

  • Subculturing (at 80-90% confluency): a. Aspirate the old medium. b. Wash the cell monolayer once with 5 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 5 mL of growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and plate into new flasks at a desired split ratio (e.g., 1:3 or 1:4).

Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)

The MTT assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • Human keratinocytes

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Keratinocyte growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed 5 x 10³ keratinocytes per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 3: BrdU Incorporation Assay for DNA Synthesis

The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis during the S-phase of the cell cycle.

Materials:

  • Human keratinocytes

  • 96-well plates

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate solution

  • Stop solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Aspirate the medium, and fix and denature the cellular DNA according to the manufacturer's instructions.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Substrate Reaction: Wash the wells and add the substrate solution.

  • Measurement: Stop the reaction and measure the colorimetric output using a microplate reader.

Signaling Pathways and Visualizations

This compound, as a prostaglandin F2alpha analogue, is expected to exert its effects through the Prostaglandin F Receptor (FP receptor). While the precise downstream signaling cascade in keratinocytes is not fully elucidated, related prostaglandins like PGE2 are known to stimulate keratinocyte proliferation through G-protein dependent and independent pathways.

Hypothesized Signaling Pathway for this compound in Keratinocytes

This compound likely binds to the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor can lead to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which may influence downstream proliferative pathways such as the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dechloro_ethylcloprostenolamide Dechloro ethylcloprostenolamide FP_Receptor FP Receptor (GPCR) Dechloro_ethylcloprostenolamide->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca2+ Activate Protein Kinase C (PKC) IP3_DAG->Ca_PKC Leads to MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK Activates Proliferation Keratinocyte Proliferation MAPK_ERK->Proliferation Promotes

Caption: Hypothesized FP Receptor Signaling Pathway.

Experimental Workflow for Quantifying Keratinocyte Proliferation

The following diagram illustrates the workflow for assessing the impact of this compound on keratinocyte proliferation.

G cluster_assays Proliferation Assays Start Start: Culture Human Keratinocytes Seed Seed Keratinocytes in 96-well plates Start->Seed Treat Treat with Dechloro ethylcloprostenolamide (various concentrations + vehicle control) Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT BrdU BrdU Assay (DNA Synthesis) Incubate->BrdU Cell_Count Direct Cell Counting (e.g., Hemocytometer) Incubate->Cell_Count Analyze Data Analysis: Compare treated vs. control MTT->Analyze BrdU->Analyze Cell_Count->Analyze End End: Quantify Proliferative Impact Analyze->End

Caption: Experimental Workflow Diagram.

Conclusion

While direct evidence for this compound's proliferative effect on keratinocytes requires further investigation, the provided protocols offer a robust framework for such studies. By leveraging established techniques for cell culture and proliferation analysis, researchers can systematically quantify the impact of this prostaglandin analogue. The hypothesized signaling pathway, centered on FP receptor activation, provides a basis for mechanistic studies, potentially involving the analysis of downstream markers in the PLC and MAPK/ERK pathways. The presented data and protocols are intended to guide future research in understanding the cellular and molecular effects of this compound on skin cells.

References

Application Notes: Using TUNEL Assay to Assess Apoptosis in Cells Treated with Dechloro ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dechloro ethylcloprostenolamide is a synthetic prostaglandin (B15479496) analogue.[1] While its effects on eyelash growth are documented, its impact on other cellular processes, such as apoptosis, is an area of active investigation. Prostaglandin analogues have been shown to modulate apoptosis in various cell types, making it crucial to possess robust methods for quantifying this process when studying the effects of compounds like this compound.[2][3][4] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting DNA fragmentation, a key hallmark of late-stage apoptosis.[5] This application note provides a detailed protocol for utilizing the TUNEL assay to assess apoptosis in cells treated with this compound.

Principle of the TUNEL Assay

During apoptosis, endonucleases cleave genomic DNA, generating numerous DNA fragments with free 3'-hydroxyl (3'-OH) ends. The TUNEL assay leverages the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled deoxynucleotides (commonly dUTPs) to these 3'-OH termini.[5] These incorporated nucleotides are either directly conjugated to a fluorescent molecule or are tagged with a hapten (like biotin (B1667282) or BrdU) that can be detected by a secondary molecule (like streptavidin or an anti-BrdU antibody) conjugated to a fluorescent dye or an enzyme for colorimetric detection.[5][6] This allows for the specific identification and quantification of apoptotic cells.

Applications

  • Drug Discovery and Development: Evaluating the pro-apoptotic or anti-apoptotic effects of novel compounds like this compound.

  • Toxicology: Assessing the cytotoxic effects of chemical compounds.

  • Cancer Research: Studying the mechanisms of cancer cell death in response to therapeutic agents.

  • Neuroscience and Developmental Biology: Investigating the role of programmed cell death in normal development and disease.

Data Presentation

Quantitative data from TUNEL assays can be presented in various ways to facilitate easy comparison and interpretation. Below are examples of how to structure data from dose-response and time-course experiments.

Table 1: Dose-Response Effect of this compound on Apoptosis

Treatment GroupConcentration (µM)Percentage of TUNEL-Positive Cells (%)Standard Deviation
Vehicle Control05.2± 1.1
This compound115.8± 2.5
This compound1045.3± 4.2
This compound5078.9± 5.7
Positive Control (e.g., Staurosporine 1 µM)N/A95.1± 2.3

Table 2: Time-Course of this compound-Induced Apoptosis

Treatment Group (50 µM)Time Point (hours)Percentage of TUNEL-Positive Cells (%)Standard Deviation
Vehicle Control245.5± 1.3
This compound612.1± 2.1
This compound1235.6± 3.9
This compound2479.2± 6.1
This compound4885.4± 5.3

Experimental Protocols

Protocol 1: TUNEL Assay for Adherent Cells (Fluorescence Microscopy)

Materials:

  • Adherent cells cultured on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DNase I (for positive control)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated negative control and a positive control (e.g., treatment with 1 µg/mL DNase I for 10 minutes at room temperature to induce DNA breaks).

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • TUNEL Reaction: Wash the cells twice with PBS. Equilibrate the cells with the kit's equilibration buffer for 5-10 minutes. Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTP solution). Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Terminate the reaction by washing the cells three times with PBS for 5 minutes each.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst (e.g., 300 nM in PBS) for 5 minutes at room temperature to visualize all cell nuclei.

  • Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the slides using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).

  • Quantification: Capture images from multiple random fields per coverslip. The percentage of apoptotic cells can be calculated as (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.

Protocol 2: TUNEL Assay for Suspension Cells (Flow Cytometry)

Materials:

  • Suspension cells in culture

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1% Paraformaldehyde (PFA) in PBS

  • 70% Ethanol (B145695) (ice-cold)

  • TUNEL Assay Kit (for flow cytometry)

  • Propidium Iodide (PI) or 7-AAD (for DNA content analysis)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture suspension cells to the desired density. Treat the cells with this compound, including appropriate controls.

  • Cell Harvesting and Fixation: Harvest approximately 1-2 x 10^6 cells per sample by centrifugation. Wash the cells once with PBS. Resuspend the cell pellet in 100 µL of PBS and add 200 µL of 1% PFA. Incubate for 15 minutes on ice.

  • Permeabilization: Add 5 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice (or store at -20°C).

  • TUNEL Labeling: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with the wash buffer provided in the kit. Resuspend the cell pellet in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.

  • DNA Staining: Wash the cells with rinse buffer. Resuspend the cells in a solution containing a DNA stain like Propidium Iodide to analyze DNA content and cell cycle.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. TUNEL-positive cells will exhibit a higher fluorescence intensity in the appropriate channel (e.g., FITC). Gating on the cell population allows for the quantification of the percentage of apoptotic cells.

Visualizations

Signaling Pathway and Workflow Diagrams

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Prostaglandin Receptor (EP) Prostaglandin Receptor (EP) This compound->Prostaglandin Receptor (EP) Adenylate Cyclase Adenylate Cyclase Prostaglandin Receptor (EP)->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Pro-apoptotic Proteins (e.g., Bad) Pro-apoptotic Proteins (e.g., Bad) PKA->Pro-apoptotic Proteins (e.g., Bad) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) PKA->Anti-apoptotic Proteins (e.g., Bcl-2) Cytochrome c Cytochrome c Pro-apoptotic Proteins (e.g., Bad)->Cytochrome c release Anti-apoptotic Proteins (e.g., Bcl-2)->Cytochrome c inhibition of release Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation induces Cytochrome c->Caspase-9 activates

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G TUNEL Assay Experimental Workflow Cell Culture & Treatment Cell Culture & Treatment Fixation (e.g., 4% PFA) Fixation (e.g., 4% PFA) Cell Culture & Treatment->Fixation (e.g., 4% PFA) Permeabilization (e.g., 0.1% Triton X-100) Permeabilization (e.g., 0.1% Triton X-100) Fixation (e.g., 4% PFA)->Permeabilization (e.g., 0.1% Triton X-100) TUNEL Labeling (TdT Enzyme + Labeled dUTP) TUNEL Labeling (TdT Enzyme + Labeled dUTP) Permeabilization (e.g., 0.1% Triton X-100)->TUNEL Labeling (TdT Enzyme + Labeled dUTP) Washing Washing TUNEL Labeling (TdT Enzyme + Labeled dUTP)->Washing Analysis Analysis Washing->Analysis Fluorescence Microscopy Fluorescence Microscopy Analysis->Fluorescence Microscopy Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Data Quantification Data Quantification Fluorescence Microscopy->Data Quantification Flow Cytometry->Data Quantification

Caption: General experimental workflow for the TUNEL assay.

References

Application Note and Protocols for Western Blot Analysis of Apoptotic Proteins in Response to Dechloro ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders.[2][3] Consequently, the study of apoptosis and the identification of compounds that can modulate this process are of significant interest in drug development.[4][5] Dechloro ethylcloprostenolamide, a prostaglandin (B15479496) analogue, has been investigated for various biological activities.[6] This application note provides a detailed protocol for investigating the pro-apoptotic effects of this compound by analyzing key apoptotic proteins using Western blotting.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[7] This method allows for the analysis of changes in protein expression levels and the detection of post-translational modifications, such as cleavage, which is a hallmark of caspase activation during apoptosis.[1][8] Key markers for apoptosis that can be effectively analyzed by Western blot include the cleavage of caspases (e.g., Caspase-3) and their substrates, such as Poly (ADP-ribose) polymerase (PARP), as well as changes in the expression of the Bcl-2 family of proteins which regulate the intrinsic apoptotic pathway.[8]

Hypothetical Apoptotic Signaling Pathway Induced by this compound

The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to the activation of the intrinsic apoptotic pathway. This pathway culminates in the activation of executioner caspases and the cleavage of key cellular substrates, leading to programmed cell death.

Apoptotic_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEC Dechloro ethylcloprostenolamide Receptor Prostaglandin Receptor DEC->Receptor Binds Signal_Transduction Signal Transduction (e.g., cAMP, PKA) Receptor->Signal_Transduction Bax_Bak_Activation Bax/Bak Activation Signal_Transduction->Bax_Bak_Activation Promotes Bcl2_Inhibition Bcl-2 Inhibition Signal_Transduction->Bcl2_Inhibition Inhibits Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c_Release->Apoptosome Caspase9_Activation Caspase-9 Activation Apoptosome->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for the Western blot analysis of apoptotic proteins.

Cell Culture and Treatment
  • Cell Line Selection: Choose an appropriate cell line for the study (e.g., a cancer cell line known to be sensitive to apoptosis).

  • Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.

  • Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[9]

Protein Quantification
  • Assay Selection: Use a standard protein quantification method, such as the BCA or Bradford assay, to determine the protein concentration of each sample.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

  • Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.[10]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[10]

Experimental Workflow

The following diagram provides a visual representation of the key steps involved in the Western blot analysis of apoptotic proteins.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Protein_Extraction 2. Protein Extraction (Cell Lysis) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA or Bradford Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target Specific) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: General workflow for Western blot analysis of apoptotic proteins.

Data Presentation and Analysis

Quantitative analysis of Western blot data is crucial for determining the extent of protein expression changes.[7] Densitometry software can be used to measure the intensity of the protein bands.[10] The intensity of the target protein should be normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[7] The fold change in protein expression is then calculated relative to the vehicle-treated control.

Table 1: Hypothetical Quantitative Analysis of Pro- and Anti-Apoptotic Protein Expression
Treatment GroupConcentration (µM)Bcl-2 (Relative Density)Bax (Relative Density)Bax/Bcl-2 Ratio
Vehicle Control01.00 ± 0.081.00 ± 0.071.00
DEC100.72 ± 0.061.45 ± 0.112.01
DEC250.45 ± 0.05 2.10 ± 0.154.67
DEC500.21 ± 0.04 2.89 ± 0.2013.76

*Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Hypothetical Quantitative Analysis of Caspase-3 and PARP Cleavage
Treatment GroupConcentration (µM)Cleaved Caspase-3 (Relative Density)Cleaved PARP (Relative Density)
Vehicle Control01.00 ± 0.091.00 ± 0.08
DEC102.54 ± 0.212.18 ± 0.19
DEC255.89 ± 0.45 5.23 ± 0.41
DEC509.76 ± 0.78 8.99 ± 0.71

*Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. Vehicle Control.

Interpretation of Results

  • Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, would suggest the involvement of the intrinsic apoptotic pathway.

  • Caspase-3 Cleavage: An increase in the cleaved (active) form of Caspase-3 is a key indicator of the execution phase of apoptosis.[11]

  • PARP Cleavage: The cleavage of PARP, a substrate of activated Caspase-3, from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a well-established marker of apoptosis.[12][13][14][15][16]

Conclusion

This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the apoptotic effects of this compound. By following these detailed protocols and utilizing the provided data presentation structures, researchers can effectively assess the modulation of key apoptotic proteins and gain insights into the potential mechanisms of action of novel therapeutic compounds.

References

LC-MS/MS bioanalytical method for simultaneous detection of PGF2α analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) analogs are a class of synthetic lipids that mimic the biological activity of endogenous PGF2α. These analogs, including latanoprost, travoprost, and bimatoprost, are widely used in pharmaceutical formulations, particularly for the treatment of glaucoma and ocular hypertension. Their potent biological effects necessitate sensitive and specific analytical methods for their quantification in various matrices, including pharmaceutical products and biological samples. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of several PGF2α analogs.

This method is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies in drug development, and monitoring in clinical settings. The high selectivity and sensitivity of LC-MS/MS make it the preferred technique for analyzing these compounds, which are often present at low concentrations.[1][2]

PGF2α Signaling Pathway

PGF2α and its analogs exert their effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor.[3][4] This binding primarily activates the Gq protein, initiating a downstream signaling cascade through phospholipase C (PLC) and protein kinase C (PKC).[3] This pathway can influence various cellular processes, including inflammation and fibrotic remodeling.[5][6][7]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analog PTGFR PTGFR (FP Receptor) PGF2a->PTGFR Gq Gq Protein PTGFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates MAPK MAPK Pathway PKC->MAPK PI3K PI3K Pathway PKC->PI3K NFAT NFAT Pathway PKC->NFAT Cellular_Response Cellular Response (Inflammation, Fibrosis) MAPK->Cellular_Response PI3K->Cellular_Response NFAT->Cellular_Response

Caption: PGF2α analog signaling cascade.

Experimental Protocol

This protocol outlines a general procedure for the simultaneous analysis of PGF2α analogs. Optimization may be required for specific matrices and analytes.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[8]

Sample_Preparation_Workflow Sample 1. Sample Collection (e.g., 1g cosmetic serum) Add_IS 2. Add Internal Standard (e.g., Bimatoprost-d4) Sample->Add_IS Add_Solvent 3. Add Acetonitrile Add_IS->Add_Solvent Vortex 4. Vortex Add_Solvent->Vortex Add_Salts 5. Add QuEChERS Salts (e.g., MgSO4, NaCl) Vortex->Add_Salts Centrifuge1 6. Centrifuge Add_Salts->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer Cleanup 8. Dispersive SPE Cleanup (e.g., C18 sorbent) Transfer->Cleanup Centrifuge2 9. Centrifuge Cleanup->Centrifuge2 Evaporate 10. Evaporate to Dryness Centrifuge2->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. LC-MS/MS Analysis Reconstitute->Analyze

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

The chromatographic separation is performed using a reversed-phase column coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterValue
Column Kinetex XB-C18 (100 mm x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient 0-1 min: 20% B; 1-15 min: 20-100% B; 15-18 min: 100% B; 18-19 min: 100-20% B; 19-20 min: 20% B

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Nebulizer Gas Nitrogen
Drying Gas Temperature 350 °C
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)
Quantitative Data

The following tables summarize the MRM transitions and typical validation parameters for the simultaneous analysis of common PGF2α analogs.

Table 3: MRM Transitions for PGF2α Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bimatoprost414.3295.225
Latanoprost431.3295.225
Travoprost449.3331.225
Tafluprost451.2333.225
Bimatoprost-d4 (IS)418.3299.225

Table 4: Method Validation Parameters

ParameterBimatoprostLatanoprostTravoprost
Linear Range 0.1 - 100 ng/mL0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
LOD 0.05 ng/mL0.05 ng/mL0.05 ng/mL
LOQ 0.1 ng/mL0.1 ng/mL0.1 ng/mL
Recovery 90-110%90-110%90-110%
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of PGF2α analogs. The use of a straightforward QuEChERS sample preparation protocol allows for high-throughput analysis, making this method suitable for routine quality control and research applications. The high degree of accuracy and precision ensures confidence in the analytical results, which is paramount in the fields of pharmaceutical development and clinical science.

References

Troubleshooting & Optimization

Troubleshooting low biological response in Dechloro ethylcloprostenolamide cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dechloro ethylcloprostenolamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1] It functions as an agonist for the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] Upon binding, it primarily activates the Gq alpha subunit, initiating a signaling cascade that leads to the mobilization of intracellular calcium and other downstream cellular responses.[2][3]

Q2: Which cell lines are suitable for this compound assays?

A2: The choice of cell line is critical and depends on the expression of the FP receptor. Commonly used cell lines for studying prostaglandin analogues include:

  • HEK293 cells: Often used for transient or stable transfection of the FP receptor due to their robust growth and transfection efficiency.

  • U2OS cells: A human osteosarcoma cell line that can be engineered to stably express the FP receptor.

  • Ishikawa cells: A human endometrial adenocarcinoma cell line that endogenously expresses the FP receptor.

  • Primary myometrial smooth muscle cells: These cells endogenously express the FP receptor and provide a more physiologically relevant model for studying uterine contractions.[4]

It is recommended to verify FP receptor expression in your chosen cell line by RT-PCR, Western blot, or a functional assay with a known FP receptor agonist like PGF2α.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a colorless to light yellow oil. For long-term stability, it should be stored at or below 0°C in a tightly sealed container, protected from light and moisture.[1] For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the common readouts for this compound activity?

A4: The most common readouts are based on the activation of the Gq signaling pathway. These include:

  • Intracellular Calcium Mobilization: Measured using calcium-sensitive fluorescent dyes like Fluo-4 AM.

  • Inositol Phosphate (IP) Accumulation: A direct measure of phospholipase C (PLC) activity.

  • Reporter Gene Assays: Utilizing downstream signaling elements like the cAMP Response Element (CRE) to drive the expression of a reporter gene (e.g., luciferase).[5][6]

Troubleshooting Guides for Low Biological Response

A low or absent biological response in your this compound cell-based assay can be due to a variety of factors. The following tables provide a structured approach to troubleshooting.

Table 1: Calcium Mobilization Assay Troubleshooting
Potential Issue Possible Cause Recommended Solution Expected Outcome/Metric
No or low signal with positive control (e.g., PGF2α, ATP) Poor cell health or viability.Ensure cells are healthy, within a low passage number, and not overgrown. Perform a viability test (e.g., Trypan Blue exclusion).>90% cell viability.
Inadequate dye loading.Optimize Fluo-4 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes at 37°C). Ensure probenecid (B1678239) is used if required for your cell line to prevent dye extrusion.[7]A clear increase in baseline fluorescence compared to unstained cells.
Instrument settings not optimized.Check the excitation/emission wavelengths (approx. 490/525 nm for Fluo-4), gain settings, and cell plate read height on your fluorescence plate reader.A stable baseline fluorescence with a good signal-to-background ratio with a known agonist.
Response with positive control, but not with this compound Low or no FP receptor expression.Verify FP receptor expression in your cell line using RT-PCR or Western blot. Consider using a cell line with higher or stable expression.Detectable FP receptor mRNA or protein.
This compound degradation.Prepare fresh dilutions of the compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles.A dose-dependent response should be observed with a fresh compound.
Receptor desensitization.Serum-starve cells for several hours before the assay to reduce basal receptor activation. Minimize the duration of compound exposure.Increased sensitivity to the agonist.
High background or variable signal Cell clumping or uneven plating.Ensure a single-cell suspension before plating and allow cells to form a uniform monolayer.Consistent baseline fluorescence across all wells.
Autofluorescence of the compound.Run a control plate with the compound in cell-free media to check for intrinsic fluorescence.No significant increase in fluorescence in cell-free wells.
Phototoxicity or photobleaching.Reduce the intensity and duration of excitation light.A more stable baseline and sustained signal upon stimulation.
Table 2: Reporter Gene (e.g., CRE-Luciferase) Assay Troubleshooting
Potential Issue Possible Cause Recommended Solution Expected Outcome/Metric
Low or no luciferase signal with positive control (e.g., Forskolin) Low transfection efficiency.Optimize transfection reagent-to-DNA ratio and use high-quality plasmid DNA. Use a co-transfected control vector (e.g., Renilla luciferase) to normalize for transfection efficiency.[8]High expression of the control reporter.
Inefficient cell lysis.Ensure complete cell lysis by using an appropriate lysis buffer and incubation time.Visual confirmation of cell lysis under a microscope.
Inactive luciferase enzyme or substrate.Use fresh, properly stored luciferase assay reagents. Ensure the substrate is protected from light.High signal in a positive control well with purified luciferase.
Response with positive control, but not with this compound Insufficient incubation time.Optimize the incubation time with this compound (typically 4-6 hours) to allow for transcription and translation of the reporter gene.[5]A time-dependent increase in luciferase activity.
Weak coupling of the FP receptor to the specific reporter pathway.The CRE pathway is downstream of cAMP, which can be indirectly modulated by Gq activation. The effect might be subtle. Consider using a more direct reporter for Gq signaling, such as an NFAT-luciferase reporter.A more robust signal with an alternative reporter.
Low FP receptor expression.As with calcium assays, confirm FP receptor expression.Detectable FP receptor expression.
High background luminescence Contamination of reagents or samples.Use fresh, sterile reagents and maintain aseptic technique.Low luminescence in cell-free control wells.
Strong constitutive activity of the promoter.Use a reporter construct with a minimal promoter to reduce basal expression.Lower signal in unstimulated control wells.
High variability between replicates Pipetting errors.Use calibrated pipettes and prepare master mixes for reagents.Coefficient of variation (CV) between replicates <15%.
Edge effects in the microplate.Avoid using the outer wells of the plate or ensure proper humidification during incubation.More consistent results across the plate.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound using a fluorescent plate reader.

Materials:

  • FP receptor-expressing cells (e.g., HEK293-FP)

  • Black, clear-bottom 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Serum-free medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (if required)

  • This compound

  • Positive control (e.g., PGF2α or ATP)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (final concentration 1-5 µM), Pluronic F-127 (0.02-0.04%), and probenecid (if needed, typically 2.5 mM) in HBSS with 20 mM HEPES.

    • Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, 5% CO2, protected from light.

  • Washing: Gently aspirate the dye loading solution and wash the cells twice with 100 µL of HBSS with 20 mM HEPES (and probenecid if used). After the final wash, add 100 µL of the same buffer to each well.

  • Compound Preparation: Prepare a 2X concentration series of this compound and controls in HBSS with 20 mM HEPES.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Inject 100 µL of the 2X compound solution into the wells and continue recording the fluorescence for 1-3 minutes.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the compound concentration to determine the EC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This protocol provides a general framework for a CRE-luciferase reporter assay to measure the downstream signaling of this compound.

Materials:

  • HEK293T/17 cells or another suitable cell line

  • White, opaque 96-well cell culture plates

  • Cell culture medium with serum and antibiotics

  • Transfection reagent

  • CRE-luciferase reporter plasmid

  • Control Renilla luciferase plasmid

  • FP receptor expression plasmid (if not endogenously expressed)

  • This compound

  • Positive control (e.g., Forskolin)

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Plating and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the CRE-luciferase reporter plasmid, the control Renilla luciferase plasmid, and the FP receptor expression plasmid (if needed) according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • After 24 hours, replace the medium with serum-free medium containing a dilution series of this compound or controls.

    • Incubate for an additional 4-6 hours at 37°C, 5% CO2.[5]

  • Cell Lysis:

    • Aspirate the medium and wash the cells with PBS.

    • Add the luciferase lysis buffer to each well and incubate according to the manufacturer's instructions (typically 15-20 minutes at room temperature with gentle shaking).

  • Luminescence Measurement:

    • Transfer the cell lysate to a white, opaque 96-well assay plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Add the Stop & Glo® reagent (or equivalent) and measure the Renilla luciferase luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

Visualizations

FP Receptor Signaling Pathway

FP_Signaling_Pathway Dechloro_ethylcloprostenolamide Dechloro ethylcloprostenolamide FP_Receptor FP Receptor (GPCR) Dechloro_ethylcloprostenolamide->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho_ROCK Rho/ROCK Pathway Gq->Rho_ROCK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream_Effects2 Smooth Muscle Contraction Ca2_release->Downstream_Effects2 Downstream_Effects1 Cell Proliferation, Cytoskeletal Rearrangement PKC->Downstream_Effects1 CREB_Activation CREB Activation PKC->CREB_Activation Rho_ROCK->Downstream_Effects1 Gene_Transcription Gene Transcription (e.g., COX-2) CREB_Activation->Gene_Transcription Troubleshooting_Workflow Start Low or No Biological Response Check_Positive_Control Is the positive control (e.g., PGF2α, ATP, Forskolin) working? Start->Check_Positive_Control Troubleshoot_Assay_Fundamentals Troubleshoot Assay Fundamentals: - Cell Health & Viability - Reagent Quality & Preparation - Instrument Settings Check_Positive_Control->Troubleshoot_Assay_Fundamentals No Check_FP_Receptor Is the FP receptor expressed and functional in the cell line? Check_Positive_Control->Check_FP_Receptor Yes Troubleshoot_Assay_Fundamentals->Start Verify_Receptor_Expression Verify FP Receptor Expression: - RT-PCR, Western Blot - Use a validated cell line Check_FP_Receptor->Verify_Receptor_Expression No Check_Compound Is the Dechloro ethylcloprostenolamide active and at the correct concentration? Check_FP_Receptor->Check_Compound Yes Verify_Receptor_Expression->Start Verify_Compound Verify Compound Integrity: - Check storage conditions - Prepare fresh dilutions - Confirm concentration Check_Compound->Verify_Compound No Consider_Desensitization Consider Receptor Desensitization: - Serum-starve cells - Optimize incubation time Check_Compound->Consider_Desensitization Yes Verify_Compound->Start Success Problem Resolved Consider_Desensitization->Success

References

Overcoming solubility issues of Dechloro ethylcloprostenolamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dechloro ethylcloprostenolamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and to offer clear protocols for the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a synthetic analog of prostaglandin (B15479496) F2α. Its primary application in research is the study of hair follicle biology, specifically its ability to prolong the anagen (growth) phase of the hair cycle, leading to increased hair length and thickness.[1][2]

Q2: I am having trouble dissolving this compound directly into my aqueous buffer. Why is this happening?

This compound is a lipophilic compound with low solubility in aqueous solutions at neutral pH. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is often challenging and can result in precipitation or an incomplete solution.

Q3: What is the recommended method for preparing aqueous solutions of this compound for my experiments?

The recommended method is to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695). This stock solution can then be diluted into your aqueous buffer of choice to the final desired concentration immediately before use. This two-step process ensures complete dissolution and minimizes precipitation.

Q4: My compound precipitated out of solution after diluting the organic stock into my aqueous buffer. What can I do to prevent this?

Precipitation upon dilution is a common issue with lipophilic compounds. Here are several troubleshooting steps to prevent this:

  • Decrease the Final Concentration: The most common reason for precipitation is exceeding the solubility limit in the aqueous buffer. Try lowering the final concentration of this compound in your experimental medium.

  • Optimize the Dilution Process:

    • Warm the aqueous buffer to 37°C before adding the stock solution.

    • Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[3]

  • Maintain a Low Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible (ideally below 0.5%) to avoid any unwanted physiological effects in your experiment.[4]

Q5: For how long can I store solutions of this compound?

  • Organic Stock Solutions: When dissolved in an appropriate organic solvent like DMSO or ethanol, stock solutions are stable for an extended period if stored at -20°C or below in a tightly sealed, light-resistant container.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them within the same day. Prostaglandin analogs can be unstable in aqueous solutions and are prone to degradation.

Troubleshooting Guide: Common Solubility Issues

Issue Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer. This compound is a lipophilic molecule with poor aqueous solubility.First, dissolve the compound in an organic solvent like DMSO or ethanol to create a stock solution.
Precipitate forms after diluting the stock solution into the aqueous buffer. The final concentration in the aqueous buffer exceeds the compound's solubility limit.Lower the final concentration of the compound in the aqueous buffer. Use a stepwise dilution method. Add the stock solution slowly to a vortexing buffer.
Inconsistent experimental results. Degradation of the compound in aqueous solution. Repeated freeze-thaw cycles of the stock solution.Prepare fresh aqueous solutions for each experiment. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Cell toxicity or unexpected biological effects. The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution.Ensure the final concentration of the organic solvent is minimal and within a range that is non-toxic to your specific cell line (typically <0.5%).

Quantitative Solubility Data

Solvent/Buffer Prostaglandin F2α Ethanolamide (+)-Cloprostenol (sodium salt) (+)-5-trans Cloprostenol isopropyl ester
DMSO 10 mg/mL[4][5]~60 mg/mL[6]~100 mg/mL[7]
Ethanol Miscible[4]~50 mg/mL[6]~100 mg/mL[7]
PBS (pH 7.2) 10 mg/mL[4]~35 mg/mL[6]~10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid/oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the vial of this compound and the organic solvent to room temperature.

  • Aseptically add a precise volume of the chosen organic solvent (e.g., DMSO) to the vial containing the compound to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Aliquot the stock solution into single-use, sterile vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C in a light-resistant container.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Objective: To prepare a ready-to-use aqueous solution of this compound for in vitro experiments.

Materials:

  • Concentrated stock solution of this compound in an organic solvent

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tube or microcentrifuge tube

  • Vortex mixer

Procedure:

  • Pre-warm the required volume of the aqueous buffer to 37°C.

  • Calculate the volume of the stock solution needed to achieve the desired final working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent remains below 0.5%.

  • While vigorously vortexing the pre-warmed aqueous buffer, slowly add the calculated volume of the stock solution dropwise.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions.

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Working Solution A This compound (solid/oil) B Add Organic Solvent (e.g., DMSO, Ethanol) A->B C Vortex/Sonicate to Dissolve B->C D Concentrated Stock Solution (e.g., 10 mg/mL) C->D F Add Stock Solution Dropwise to Vortexing Buffer D->F Dilute E Pre-warmed Aqueous Buffer (e.g., PBS, Media) E->F G Final Working Solution F->G H Experiment G->H Use Immediately in Experiment

Caption: Workflow for preparing aqueous solutions of this compound.

Prostaglandin F2α Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor Prostaglandin F2α Receptor (FP) Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cell_Response Cellular Response (e.g., Prolonged Anagen Phase) PKC->Cell_Response Phosphorylates Target Proteins Ligand Dechloro ethylcloprostenolamide Ligand->FP_receptor Binds to

Caption: Signaling pathway of this compound via the FP receptor.

References

Mitigating serum interference in cell culture studies with Dechloro ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dechloro ethylcloprostenolamide in cell culture studies. It addresses common issues related to serum interference and offers detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic analog of prostaglandin (B15479496) F2α.[1][2] Its primary mechanism of action involves binding to and activating prostaglandin F (FP) receptors.[3] This activation initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[3] In the context of hair follicle biology, this signaling pathway prolongs the anagen (growth) phase of the hair cycle, leading to increased eyelash length and density.[1][3][4]

Q2: Why is serum used in cell culture and how can it interfere with my experiments?

Q3: I am not seeing the expected cellular response to this compound. Could serum be the issue?

Yes, a lack of expected cellular response is a common consequence of serum protein binding. If this compound binds to serum proteins, its effective concentration available to interact with the FP receptors on your cells is reduced.[8] This can lead to a diminished or absent biological effect, such as the expected changes in cell proliferation or signaling pathway activation. It is crucial to consider the potential for serum interference when designing and interpreting your experiments.[5]

Q4: How can I determine if this compound is binding to serum proteins in my culture medium?

Several experimental techniques can be used to quantify the extent of protein binding.[5][9] Common methods include:

  • Equilibrium Dialysis: This is a widely accepted method to separate the free and protein-bound fractions of a compound.[8]

  • Ultrafiltration: This technique uses a semipermeable membrane to separate the free drug from the protein-bound drug based on molecular weight.[5]

  • High-Performance Affinity Chromatography (HPAC): This method utilizes a column with immobilized serum proteins to measure the interaction with the compound.[10]

Q5: What are the strategies to mitigate serum interference in my cell culture experiments?

There are several approaches to minimize the impact of serum interference:

  • Use Serum-Free or Reduced-Serum Media: The most direct way to eliminate serum protein binding is to use a serum-free medium formulation.[11] If cells require some serum, reducing the serum concentration to the minimum level that maintains cell viability can also be effective.[5]

  • Pre-saturate Serum Proteins: Incubating the serum-containing medium with a high concentration of a non-interfering, highly protein-bound compound can saturate the binding sites on serum proteins, leaving more this compound free.

  • Calculate and Adjust for the Unbound Concentration: If the extent of protein binding is known, you can calculate the unbound concentration and adjust the total concentration of this compound added to the medium to achieve the desired effective concentration.[6]

  • Use Purified Protein Solutions: For mechanistic studies, you can replace serum with a defined medium supplemented with purified proteins like bovine serum albumin (BSA) to have a more controlled system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or variable results between experiments. Serum protein binding can vary between different lots of serum, leading to inconsistent free concentrations of this compound.1. Test and qualify a single large batch of serum for your series of experiments. 2. Consider transitioning to a serum-free medium for greater consistency.[11] 3. Quantify the protein binding for each new serum lot and adjust the compound concentration accordingly.
Observed EC50 is much higher than expected based on receptor binding affinity. High serum protein binding is reducing the effective concentration of the compound at the receptor.1. Perform a dose-response curve in both serum-containing and serum-free media to quantify the shift in EC50. 2. Use the experimental protocols below to determine the fraction of unbound this compound and recalculate the effective concentration.
Cells show signs of stress or death in serum-free medium. The cell line is sensitive to serum withdrawal and requires specific growth factors provided by the serum.1. Gradually adapt the cells to lower serum concentrations over several passages. 2. Supplement the serum-free medium with specific growth factors, hormones, and lipids that are essential for your cell type. 3. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the optimal reduced-serum or serum-free conditions.
Difficulty in detecting downstream signaling events (e.g., p-PKC) by Western Blot. The high protein content from serum in the cell lysate can interfere with SDS-PAGE and Western blotting, masking the signal of interest.[12]1. Wash the cells thoroughly with phosphate-buffered saline (PBS) before lysis to remove residual serum. 2. If collecting conditioned media, perform the experiment in serum-free media for the final 24-48 hours.[13] 3. Consider using a protein precipitation method to remove abundant serum proteins like albumin from your samples before loading on the gel.

Quantitative Data Summary

Since specific experimental data on the serum protein binding of this compound is not publicly available, the following table presents hypothetical, yet realistic, data to illustrate how such information would be summarized. This data is for illustrative purposes only and should be experimentally determined for your specific conditions.

Parameter Value Method
Fraction Unbound (fu) in 10% FBS 0.15 (15%)Equilibrium Dialysis
Binding Affinity (Kd) to Bovine Serum Albumin 5.2 µMIsothermal Titration Calorimetry
EC50 in Serum-Free Medium 25 nMCell Proliferation Assay
EC50 in 10% FBS Medium 165 nMCell Proliferation Assay
Calculated EC50 based on Unbound Fraction in 10% FBS 24.75 nMEC50 (10% FBS) * fu

Experimental Protocols

Protocol 1: Determination of Serum Protein Binding using Equilibrium Dialysis

Objective: To quantify the fraction of this compound that is unbound in the presence of fetal bovine serum.

Materials:

  • Equilibrium dialysis device (e.g., RED device)

  • Dialysis membrane with appropriate molecular weight cutoff (e.g., 8 kDa)

  • This compound stock solution

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS/MS or other suitable analytical method for quantification

Procedure:

  • Prepare a solution of this compound in PBS at a known concentration (e.g., 1 µM).

  • Prepare a solution of FBS in PBS (e.g., 10% v/v).

  • Assemble the equilibrium dialysis device according to the manufacturer's instructions.

  • Load the FBS solution into one chamber (the protein chamber) and the this compound solution into the other chamber (the buffer chamber).

  • Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).

  • After incubation, collect samples from both the protein and buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = Concentration in Buffer Chamber / Concentration in Protein Chamber

Protocol 2: Mitigating Serum Interference by Using Reduced-Serum Medium

Objective: To determine the minimal serum concentration required for cell viability and to perform a dose-response experiment under these conditions.

Materials:

  • Cell line of interest

  • Complete growth medium (with standard serum concentration, e.g., 10% FBS)

  • Basal medium (without serum)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

Procedure: Part A: Determining Minimal Serum Concentration

  • Seed cells in a 96-well plate at a suitable density in their complete growth medium and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing a range of FBS concentrations (e.g., 10%, 5%, 2%, 1%, 0.5%, 0%).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Determine the lowest serum concentration that maintains at least 90% cell viability compared to the standard 10% FBS control. This will be your reduced-serum condition.

Part B: Dose-Response Experiment in Reduced-Serum Medium

  • Seed cells in a 96-well plate in complete growth medium and allow them to adhere.

  • Replace the medium with the pre-determined reduced-serum medium.

  • Add this compound at a range of concentrations to the wells. Include a vehicle control.

  • Incubate for the desired duration.

  • Perform the relevant functional assay (e.g., cell proliferation, biomarker expression) to determine the dose-response relationship and calculate the EC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor PLC Phospholipase C FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_ER->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Cellular Response (e.g., Anagen Prolongation) Downstream->Response Dechloro Dechloro ethylcloprostenolamide Dechloro->FP_Receptor Binds & Activates Bound_Complex Bound Complex (Inactive) Dechloro->Bound_Complex Binds to Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_Complex

Caption: Signaling pathway of this compound and interference by serum proteins.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Serum Interference cluster_mitigation Mitigation Strategy cluster_outcome Outcome Start Inconsistent Results or Low Potency Observed Test_Binding Quantify Serum Protein Binding (e.g., Equilibrium Dialysis) Start->Test_Binding Compare_Media Compare Dose-Response in Serum vs. Serum-Free Media Start->Compare_Media Calculate_Free Calculate and Adjust for Unbound Concentration Test_Binding->Calculate_Free Reduce_Serum Adapt Cells to Reduced/Serum-Free Medium Compare_Media->Reduce_Serum End Reliable and Reproducible In Vitro Data Reduce_Serum->End Calculate_Free->End

Caption: Troubleshooting workflow for mitigating serum interference in cell culture studies.

References

Improving the accuracy of Dechloro ethylcloprostenolamide quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Dechloro ethylcloprostenolamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound. The guides are presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing and poor resolution. What are the likely causes and how can I fix this?

  • Answer: Poor peak shape is a common issue that can compromise the accuracy of quantification. The primary causes often relate to interactions between the analyte and the analytical column or issues with the mobile phase.

    • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of C18 columns can interact with the analyte, causing peak tailing. Using a column with advanced end-capping or switching to a different stationary phase, such as a phenyl-hexyl column, can mitigate these interactions.[1]

    • Mobile Phase pH: The pH of your mobile phase is critical. This compound is an amide derivative of a carboxylic acid. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Adding a small amount of a modifier like formic acid (typically 0.1%) helps to protonate silanol groups and improve peak shape.[2]

    • Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Implement a robust column washing step after each run or batch. If performance degrades, consider using a guard column or flushing the analytical column with a strong solvent.

    • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting. If possible, reconstitute your final sample extract in the initial mobile phase.[3]

Issue 2: Low Sensitivity and High Limit of Quantification (LOQ)

  • Question: I am struggling to achieve the required sensitivity for my assay. The signal-to-noise ratio is low, and my LOQ is too high. How can I improve it?

  • Answer: Low sensitivity can stem from several factors, including inefficient sample preparation, matrix effects, and suboptimal mass spectrometer settings.

    • Optimize Sample Preparation: The goal is to efficiently extract the analyte while removing interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating prostaglandins (B1171923) and their analogs from biological fluids.[4] A well-chosen SPE sorbent and elution protocol can significantly enhance sensitivity. For cosmetic matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been shown to be effective.[2][5]

    • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for this compound. Optimize the cone voltage and collision energy for the specific Multiple Reaction Monitoring (MRM) transitions to maximize signal intensity.[6][7]

    • Combat Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer's source, leading to a weaker signal.[8][9][10] Improving chromatographic separation to move the analyte away from interfering peaks or employing a more rigorous sample cleanup method can reduce this effect.

    • Increase Injection Volume: If the sample extract is sufficiently clean, increasing the injection volume can boost the on-column amount of the analyte, leading to a stronger signal. However, be cautious as this can also worsen peak shape if the injection solvent is not compatible with the mobile phase.[2]

Issue 3: Significant and Inconsistent Matrix Effects

  • Question: My results are inconsistent across different sample lots, and I suspect matrix effects are the cause. How can I assess and mitigate this variability?

  • Answer: Matrix effects are a major challenge in LC-MS/MS bioanalysis, causing either ion suppression or enhancement and leading to inaccurate and imprecise results.[9][11][12]

    • Assessment of Matrix Effects: The most common method is the post-extraction spike analysis.[10] This involves comparing the analyte's signal in a blank matrix extract that has been spiked after extraction to the signal of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects. This should be tested using matrix from multiple sources to assess variability.

    • Mitigation Strategies:

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Techniques like SPE are generally better at this than simpler methods like protein precipitation.[4][13]

      • Optimize Chromatography: Adjusting the gradient or changing the column can help separate the analyte from the co-eluting matrix components that cause interference.[7]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects can be effectively normalized.[12]

      • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components, thereby lessening the matrix effect.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the most recommended sample preparation technique for this compound in plasma?

    • A1: For complex biological matrices like plasma, Solid-Phase Extraction (SPE) is highly recommended for prostaglandin (B15479496) analysis.[4] It provides excellent sample cleanup and concentration, which helps to reduce matrix effects and improve sensitivity. A C18 reverse-phase cartridge is commonly used. The general steps involve acidifying the plasma sample to a pH of around 3.5, loading it onto a conditioned C18 cartridge, washing away polar impurities, and finally eluting the analyte with an organic solvent like ethyl acetate (B1210297) or methanol (B129727).[4]

  • Q2: Which analytical technique is best suited for quantifying this compound?

    • A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard and most powerful technique for this purpose.[5][14] Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte in complex mixtures. The use of Multiple Reaction Monitoring (MRM) ensures that the instrument is detecting the specific analyte of interest with minimal interference.[7]

  • Q3: How do I choose the right internal standard for my assay?

    • A3: The ideal choice is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of this compound. A SIL-IS co-elutes with the analyte and experiences the same extraction recovery and matrix effects, providing the most accurate correction.[12] If a SIL-IS is not available, a structurally similar prostaglandin analog that is not present in the samples can be used as a compromise, but it may not correct for matrix effects as effectively.

  • Q4: What are typical LC-MS/MS parameters for prostaglandin analogs like this compound?

    • A4: While parameters must be optimized for each specific instrument, a common starting point involves:

      • Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 100 mm, <3 µm particle size).[1][2]

      • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing an additive like 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[2][7]

      • Ionization: Electrospray Ionization (ESI), often in positive mode for amide derivatives, although negative mode should also be evaluated.

      • Detection: Multiple Reaction Monitoring (MRM) of at least two precursor-product ion transitions for confident identification and quantification.[6]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a generalized procedure for extracting prostaglandin analogs from plasma.

  • Sample Pre-treatment: Thaw 0.5 mL of human plasma on ice. Add an internal standard solution. Acidify the sample to pH 3.5 with 1% formic acid.[4] Vortex for 30 seconds and let it sit at 4°C for 15 minutes.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Apply the acidified plasma sample to the conditioned C18 cartridge. Use a slow flow rate (approx. 0.5-1 mL/minute).[4]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences, followed by 5 mL of 15% methanol in water to remove less polar interferences.

  • Elution: Elute the this compound with 2-4 mL of a suitable organic solvent, such as ethyl acetate or methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters and findings for prostaglandin analog analysis from various studies.

ParameterMatrixMethodTypical ValueReference
Limit of Quantification (LOQ)Cosmetic SerumLC-MS/MS1 mg/kg (0.0001%)[6]
Analyte Concentration RangeCosmetic SerumLC-MS/MS18 - 176 mg/kg[6]
Limit of Detection (LOD)Cell Culture MediaLC-MS/MS20 pg/mL[1]
Inter-day VariationCell Culture MediaLC-MS/MS< 5%[1]
Matrix Effect (Ion Suppression)UrineLC-MS~34% (66% recovery)[8]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Plasma Sample + Internal Standard p2 2. Acidification (pH 3.5) p1->p2 p3 3. SPE Cleanup (C18 Cartridge) p2->p3 p4 4. Elution p3->p4 p5 5. Evaporation & Reconstitution p4->p5 a1 6. LC-MS/MS Injection p5->a1 a2 7. Chromatographic Separation a1->a2 a3 8. MS/MS Detection (MRM) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Ratio Calculation (Analyte/IS) d1->d2 d3 11. Quantification (Calibration Curve) d2->d3

Caption: General workflow for this compound quantification.

Troubleshooting Decision Tree for Matrix Effects

G cluster_solutions Mitigation Strategies start Inconsistent Results or Poor Recovery Observed q1 Assess Matrix Effect (Post-Extraction Spike) start->q1 res1 Matrix Effect > 15%? q1->res1 res2 No Significant Matrix Effect q1->res2 No s1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) res1->s1 Yes s2 Improve Sample Cleanup (e.g., optimize SPE) res1->s2 Yes s3 Optimize Chromatography (Improve Separation) res1->s3 Yes s4 Dilute Sample Extract res1->s4 Yes end_node Re-validate Method and Analyze Samples res2->end_node Investigate other sources of error s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Decision tree for troubleshooting and mitigating matrix effects.

References

Cell viability assay optimization for prostaglandin analog cytotoxicity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell viability assays to assess the cytotoxicity of prostaglandin (B15479496) analogs.

Frequently Asked Questions (FAQs)

General Assay Optimization

Q1: How do I determine the optimal cell seeding density for my cytotoxicity assay?

A1: The optimal cell seeding density is crucial for reliable and reproducible results and must be determined empirically for each cell line.[1][2] A starting point for many cell lines in a 96-well plate is between 1,000 and 100,000 cells per well.[2] The ideal density ensures cells are in the exponential (logarithmic) growth phase during the experiment, where they are most sensitive to therapeutic agents.[1]

  • For cytostatic effects (growth inhibition): A lower initial confluence (e.g., 30-50%) is recommended to allow room for untreated control cells to proliferate.[1]

  • For cytotoxic effects (cell killing): A higher initial confluence (e.g., 70-90%) is often used to measure a decrease from a stable starting population.[1]

  • Assay duration: Longer incubation times (e.g., 72 hours) require a lower initial seeding density to prevent over-confluence in control wells.[1] Shorter incubations (e.g., 24 hours) need a higher density to ensure a sufficient signal.[1]

Q2: My prostaglandin analog is colored. How does this interfere with colorimetric assays like MTT and XTT?

A2: The intrinsic color of your prostaglandin analog can absorb light at the same wavelength used to measure the formazan (B1609692) product, leading to artificially high absorbance readings. To correct for this, include control wells containing the compound in cell-free media at the same concentrations used in your experimental wells.[3] The absorbance from these wells can then be subtracted from your experimental results.[3]

Q3: My prostaglandin analog has poor solubility in the culture medium. How can I address this?

A3: Poor solubility is a significant challenge. If a compound precipitates, its effective concentration is unknown, and the precipitate can interfere with the assay.[3] Consider using a low concentration of a solubilizing agent like DMSO. However, it's essential to run a vehicle control to ensure the solvent itself is not causing cytotoxicity. If solubility issues persist, you may need to explore alternative formulations or delivery methods for your compound.

Assay-Specific Questions

Q4: I am observing a high background signal in my cell viability assay. What are the common causes?

A4: High background can obscure the true signal from your cells. Common causes include:

  • Reagent Contamination: Bacterial or chemical contamination of assay reagents can lead to non-specific signal generation.[3] Use sterile techniques when handling reagents.[3]

  • Compound Interference: The prostaglandin analog itself might directly react with the assay reagent.[3] This can be checked by running controls with the compound in cell-free media.[3]

  • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays.[3] Consider using phenol red-free media.[3]

  • Plate Choice: For luminescence assays, white plates are used to maximize signal but can suffer from phosphorescence.[3] For fluorescence assays, black plates are recommended to reduce background fluorescence.[3]

Q5: My absorbance readings in my MTT/XTT assay are very low, even in the control wells. What could be the problem?

A5: Low absorbance readings can be due to several factors:

  • Low Cell Number: The initial seeding density may have been too low.

  • Short Incubation Time: The incubation time with the tetrazolium reagent may be too short for sufficient formazan production.

  • Poor Cell Health: Ensure your cells are healthy, in the exponential growth phase, and free from contamination.[3]

  • Incorrect Reagent Preparation: For XTT assays, ensure the activation reagent was added to the XTT reagent before use.

Troubleshooting Guides

Inconsistent Results Between Replicates
Potential Cause Troubleshooting Steps
Edge Effects Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or water and do not use them for experimental samples.[3]
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell layer.
Temperature Gradients Allow plates and reagents to equilibrate to room temperature for about 30 minutes before adding reagents to the cells.[3]
Unexpected Dose-Response Curve
Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the wells for any precipitate. If observed, consider the solubility issues mentioned in the FAQs.
Compound Instability Prostaglandin analogs can be unstable. Prepare fresh dilutions of your compound for each experiment.
Off-Target Effects The prostaglandin analog may have complex biological effects, leading to a non-monotonic dose-response. Consider the known signaling pathways of your analog.
Assay Interference As mentioned previously, the compound may be directly interacting with the assay reagents. Run compound-only controls to assess this.[4]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium) and incubate for 24-48 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the prostaglandin analog and include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Incubate the plate for 4 hours to overnight at 37°C to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm.[5]

XTT Cell Viability Assay Protocol

The XTT assay offers the advantage of a water-soluble formazan product, eliminating the need for a solubilization step.[6]

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2 x 10³ to 1 x 10⁵ cells/well in 100 µL of medium) and incubate for 24-48 hours.[5]

  • Compound Treatment: Treat cells with the desired concentrations of the prostaglandin analog.[5]

  • XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Gently shake the plate to evenly distribute the color. Measure the absorbance at a wavelength between 450 and 500 nm.[7]

LDH Cytotoxicity Assay Protocol

The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with your prostaglandin analog as you would for an MTT or XTT assay.[8] Include appropriate controls: no-cell control (medium background), vehicle-only cells (spontaneous LDH release), and a positive control for maximum LDH release (cells treated with a lysis buffer).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[9] Add the LDH reaction mixture according to the kit manufacturer's instructions.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Add the stop solution provided in the kit.[9] Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Data Presentation

Table 1: Example Optimization of Cell Seeding Density for a 48-hour Assay
Cell LineSeeding Density (cells/well)Absorbance (OD at 570 nm) - Control% Confluence at 48h - Control
MCF-7 1,0000.25 ± 0.03~30%
2,5000.62 ± 0.05~60%
5,0001.15 ± 0.08~95%
10,0001.35 ± 0.10>100% (Overconfluent)
A549 2,0000.45 ± 0.04~40%
4,0000.98 ± 0.07~80%
8,0001.55 ± 0.12>100% (Overconfluent)
16,0001.60 ± 0.15>100% (Overconfluent)

Data are illustrative and should be determined experimentally.

Table 2: Comparison of Cytotoxicity of Different Prostaglandin Analogs on Ocular Surface Cells
Prostaglandin AnalogPreservativeCell Viability (% of Control)
Latanoprost Benzalkonium chloride39.5
Travoprost Benzalkonium chloride67.3
Bimatoprost Benzalkonium chloride73.2
Tafluprost None85.0

Adapted from comparative studies. Actual values may vary depending on the cell line and assay conditions.[10][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24-48h) for cell attachment seed_cells->incubate_attach add_pg Add Prostaglandin Analog (serial dilutions) incubate_attach->add_pg incubate_treat Incubate for desired exposure time (e.g., 24, 48, 72h) add_pg->incubate_treat add_reagent Add Viability Reagent (MTT, XTT, etc.) incubate_treat->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent measure Measure Absorbance/ Fluorescence/Luminescence incubate_reagent->measure calc_viability Calculate % Cell Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 prostaglandin_pathway PG Prostaglandin Analog Receptor Prostanoid Receptor (e.g., EP2) PG->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-3) PKA->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis leads to

References

Technical Support Center: Enhancing the Stability of Dechloro Ethylcloprostenolamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dechloro ethylcloprostenolamide in solution for long-term studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage conditions.Store stock solutions at -20°C in airtight, light-protected containers. For working solutions, prepare fresh daily and store at 2-8°C for short periods. Avoid repeated freeze-thaw cycles.
Hydrolysis of the ethyl amide group.Maintain the pH of the solution within a neutral to slightly alkaline range (pH 7.0-8.0). Prostaglandin (B15479496) amides are generally more stable than their ester counterparts, but pH extremes should be avoided.
Oxidation.Use deoxygenated solvents for solution preparation. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%).
Photodegradation.Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.
Precipitation or Cloudiness in Solution Low aqueous solubility of this compound.Prepare stock solutions in an organic solvent such as ethanol (B145695), DMSO, or methyl acetate. For aqueous buffers, consider the use of solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and improve solubility.
Incompatibility with buffer components.Ensure all excipients are compatible. Phosphate (B84403) buffers are commonly used, but a thorough compatibility study should be performed with all formulation components.
Interfering Peaks in HPLC Analysis Presence of degradation products.Develop and validate a stability-indicating HPLC method capable of resolving this compound from all potential degradation products. This typically involves forced degradation studies to generate these products.
Contamination from solvents or containers.Use high-purity solvents and pre-cleaned, inert containers. Run solvent blanks to identify any potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a prostaglandin F2α ethyl amide, the primary degradation pathways for this compound are expected to be hydrolysis of the ethyl amide bond and oxidation of the hydroxyl groups on the cyclopentane (B165970) ring and side chains. Photodegradation can also occur upon exposure to light.

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

Q3: How can I improve the aqueous solubility of this compound?

A3: this compound has low aqueous solubility. To improve this, you can:

  • Prepare a stock solution in an organic solvent like ethanol or DMSO before diluting with your aqueous buffer.

  • Incorporate solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) into your aqueous formulation. Cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility and stability.

Q4: Are there any specific excipients that can enhance the long-term stability of this compound in solution?

A4: Yes, several excipients can be beneficial:

  • Buffers: To maintain an optimal pH. Phosphate or citrate (B86180) buffers are common choices.

  • Antioxidants: To prevent oxidative degradation. Butylated hydroxytoluene (BHT) or sodium metabisulfite (B1197395) can be used.

  • Chelating Agents: To bind metal ions that can catalyze degradation. Edetate disodium (B8443419) (EDTA) is a common example.

  • Cyclodextrins: To improve both solubility and stability by encapsulating the drug molecule.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For long-term storage, stock solutions should be kept at -20°C in tightly sealed, light-protected containers. For short-term use, solutions can be stored at 2-8°C. It is crucial to minimize exposure to light and air.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol

  • HPLC-grade solvents

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of this compound at 60°C for 48 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

    • Analyze the solution and a control sample stored in the dark.

Data Analysis: Analyze all samples by HPLC-UV or HPLC-MS to identify and quantify the parent drug and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the quantitative analysis of this compound. This method is adapted from validated methods for the similar compound, bimatoprost.[1][2][3]

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M phosphate buffer (pH 6.8) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[4]

Quantitative Data Summary

The following table summarizes typical degradation percentages for a structurally related prostaglandin F2α ethyl amide, bimatoprost, under forced degradation conditions. These values can serve as an approximate guide for what to expect with this compound.

Stress Condition Degradation (%) Reference
Acid Hydrolysis (0.1 M HCl, 80°C, 30 min)~10.94%[1]
Base Hydrolysis (0.1 M NaOH, 80°C, 30 min)~5.95%[1]
Oxidative (3% H₂O₂, RT, 24h)~9.02%[1]
Thermal (80°C, 48h)~17.61%[1]
Photolytic~4.99%[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolysis prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Quantify Degradation

Caption: Experimental workflow for a forced degradation study.

signaling_pathway cluster_formulation Formulation Strategies for Stability cluster_excipients Excipients cluster_degradation Degradation Pathways drug This compound hydrolysis Hydrolysis drug->hydrolysis Degrades via oxidation Oxidation drug->oxidation Degrades via photodegradation Photodegradation drug->photodegradation Degrades via stable_product Stable Formulation drug->stable_product Formulated with buffer Buffer (pH 7-8) buffer->stable_product Contribute to antioxidant Antioxidant antioxidant->stable_product Contribute to cyclodextrin Cyclodextrin cyclodextrin->stable_product Contribute to

References

Best practices for handling and storing Dechloro ethylcloprostenolamide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the handling, storage, and use of Dechloro ethylcloprostenolamide in a laboratory setting. Please note that while this document provides best practices, it is crucial to consult a comprehensive Safety Data Sheet (SDS) for this specific compound and adhere to your institution's safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for neat this compound?

A1: Neat this compound, which is typically a colorless to light yellow oil, should be stored at temperatures below 0°C in a tightly sealed container.[1] It is also critical to protect it from light and moisture to ensure its stability.[1]

Q2: How should I prepare a stock solution of this compound?

A2: Due to the limited specific solubility data for this compound, it is recommended to use common organic solvents such as DMSO or ethanol. A detailed experimental protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is advisable to perform a small-scale solubility test before preparing a large stock solution.

Q3: What is the stability of this compound in solution?

A3: There is currently limited publicly available data on the long-term stability of this compound in various solvents. As a best practice, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or lower for short periods. Researchers should conduct their own stability assessments for their specific experimental conditions.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the neat compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors or mists.[2]

Q5: What are the primary safety concerns when working with this compound?

A5: As a prostaglandin (B15479496) analog, this compound may have potent biological activity even at low concentrations. The primary safety concerns include avoiding contact with skin and eyes and preventing inhalation.[2] It is also important to keep the compound away from sources of ignition.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not fully dissolve in the chosen solvent. The concentration is too high for the selected solvent, or the compound has low solubility in that solvent.Try sonicating the solution gently. If it still does not dissolve, consider using a different solvent (e.g., DMSO instead of ethanol) or decreasing the concentration of the stock solution.
Inconsistent experimental results. The compound may have degraded due to improper storage or handling. The solution may not be stable under the experimental conditions.Always store the neat compound and stock solutions at the recommended temperatures and protect them from light. Prepare fresh solutions for critical experiments. Perform a stability test of your working solution under your specific assay conditions.
Precipitate forms in the stock solution after storage. The solution may be supersaturated, or the compound is degrading.Warm the solution gently to see if the precipitate redissolves. If it does, consider making a more dilute stock solution for long-term storage. If it does not, the compound may have degraded, and a fresh solution should be prepared.

Quantitative Data Summary

Parameter Recommendation Source
Storage Temperature (Neat) Below 0°C[1]
Appearance Colorless to light yellow oil[1]
Storage Conditions Tightly sealed container, protected from light and moisture[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (neat)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibrate the vial of neat this compound to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh out the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.175 mg of this compound (Molecular Weight: 417.54 g/mol ).

  • Transfer the weighed compound to a suitable microcentrifuge tube or amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the tube/vial. For 4.175 mg, add 1 mL of DMSO.

  • Cap the tube/vial securely and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or lower, protected from light.

Visualizations

G cluster_storage Receiving and Storage cluster_prep Solution Preparation receive Receive Compound log Log in Inventory receive->log store Store at <0°C Protect from Light & Moisture log->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood equilibrate Equilibrate Neat Compound to Room Temperature fume_hood->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Solution at <= -20°C aliquot->store_solution

Caption: Experimental workflow for handling and storing this compound.

G action_node action_node start Inconsistent Experimental Results? check_storage Was the compound stored correctly (<0°C, dark, dry)? start->check_storage check_solution_age Is the working solution freshly prepared? check_storage->check_solution_age Yes reorder Order new compound and follow storage protocol check_storage->reorder No check_solubility Was the compound fully dissolved? check_solution_age->check_solubility Yes remake_solution Prepare fresh solution for each experiment check_solution_age->remake_solution No perform_stability Is the compound stable under your assay conditions? check_solubility->perform_stability Yes troubleshoot_dissolution Try sonication or a different solvent check_solubility->troubleshoot_dissolution No run_stability_test Perform a time-course stability experiment perform_stability->run_stability_test Unknown

Caption: Troubleshooting guide for inconsistent experimental results.

References

Minimizing off-target effects of Dechloro ethylcloprostenolamide in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of Dechloro ethylcloprostenolamide in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2][3] Its primary mechanism of action is to bind to and activate the prostanoid F (FP) receptor.[1][4] Activation of the FP receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[1][5] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).[1]

Q2: What are the potential off-target effects when using this compound in cell-based assays? A2: Off-target effects primarily arise from the compound's ability to interact with other prostanoid receptors beyond the intended FP receptor, such as the prostaglandin E (EP), D (DP), or thromboxane (B8750289) (TP) receptors.[4][6] This "promiscuous" interaction can activate or inhibit alternative signaling pathways.[4] For example, activation of EP2 or EP4 receptors can increase cyclic AMP (cAMP) levels, while EP3 receptor activation can inhibit them.[5][7] Such unintended signaling can lead to misleading experimental results, including unexpected changes in cell proliferation, differentiation, or inflammatory responses.[1]

Q3: How can I be sure my observed cellular response is due to on-target FP receptor activation? A3: To confirm on-target activity, you should conduct experiments to demonstrate that the effect is specifically mediated by the FP receptor. This can be achieved by:

  • Using a selective FP receptor antagonist: Pre-treatment of your cellular model with a specific FP antagonist should block the effects of this compound.

  • Employing genetic knockdown: Using techniques like siRNA or shRNA to reduce the expression of the FP receptor should diminish the cellular response to the compound.[8]

  • Using receptor knockout cell lines: If available, testing the compound on cells that lack the FP receptor (knockout) should show no response, whereas the wild-type cells will respond.[9]

Q4: My cell viability is decreasing at higher concentrations. Is this an expected on-target effect or a sign of cytotoxicity? A4: While high concentrations of any compound can induce cytotoxicity, decreased cell viability may not be a direct on-target effect of FP receptor activation. It is more likely an off-target effect or general cellular stress. It is crucial to perform a dose-response curve to determine the optimal concentration range that elicits the desired biological effect without causing significant cell death.[10] A standard cytotoxicity assay, such as an MTT or LDH release assay, should be run in parallel to distinguish between specific signaling and general toxicity.[11]

Q5: How should I properly store and handle this compound to ensure its stability and activity? A5: Proper storage is critical. This compound is typically supplied as an oil or in an organic solvent.[1] It should be stored at -20°C or below in a tightly sealed, light-resistant container to prevent degradation.[12] If you need to prepare aqueous solutions, they should be made fresh for each experiment and used within 24 hours, as prostaglandin analogs can be unstable in aqueous media.[12] To prepare an aqueous solution, first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then dilute this stock solution with your aqueous buffer.[12] Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cellular effects.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in results between experiments. 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.[12] 2. Inconsistent Cell State: Using cells with high passage numbers can lead to genetic drift and altered receptor expression.[10] 3. Variable Seeding Density: The initial number of cells can affect the compound's effective concentration per cell.[10]1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment.[10] 2. Use cells within a consistent and limited passage number range. 3. Maintain a consistent cell seeding density across all experiments.
No or low biological response in a cell-based assay. 1. Low Receptor Expression: The cell line may not express the FP receptor at sufficient levels.[13] 2. Incorrect Compound Concentration: The concentration used may be too low to elicit a response.[13] 3. Serum Interference: Components in the cell culture serum may bind to the compound or interfere with the assay.[13]1. Confirm FP receptor expression in your cell line using RT-qPCR or Western blot.[13] 2. Perform a dose-response curve to find the optimal concentration. 3. Consider using serum-free media for the duration of the experiment or using a charcoal-stripped serum to remove endogenous lipids and hormones.
Observed effect does not match the known FP signaling pathway (e.g., cAMP changes). 1. Off-Target Receptor Activation: The compound may be activating other prostanoid receptors (e.g., EP2, EP4, EP3) that modulate cAMP levels.[5] 2. Signaling Pathway Crosstalk: The primary signaling pathway may be interacting with other pathways within your specific cellular model.1. Use selective antagonists for other prostanoid receptors to see if the anomalous effect is blocked. 2. Measure the activity of key second messengers (e.g., intracellular Ca2+ and cAMP) to profile the signaling response. 3. Consult literature for known signaling crosstalk in your cell type.
Compound precipitates when added to aqueous buffer or media. 1. Poor Solubility: The concentration exceeds the compound's solubility limit in the aqueous solution.[13] 2. Insufficient Organic Solvent: The final concentration of the organic solvent from the stock solution is too low to maintain solubility.[13]1. Ensure the stock solution is fully dissolved before diluting. Perform serial dilutions in the buffer rather than a single large dilution. Sonication may help.[12] 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).[13]

Quantitative Data: Prostanoid Receptor Selectivity

Compound (Active Acid Form) FP Receptor (Ki, nM) EP1 Receptor (Ki, nM) EP3 Receptor (Ki, nM) EP4 Receptor (Ki, nM) DP1 Receptor (Ki, nM) TP Receptor (Ki, nM)
PGF2α (Endogenous Ligand) 3.612050>10,000770280
Latanoprost Acid 3.14,7001,300>10,000>10,000>10,000
Travoprost Acid 3.25,0001,800>10,000>10,000>10,000
Bimatoprost Acid 6.62,3401,900>10,000>10,000>10,000
Data are compiled and representative of values found in pharmacological literature. Actual values can vary based on experimental conditions.

This data highlights that while these analogs are highly potent at the FP receptor, they can bind to other receptors, particularly at higher concentrations, which can lead to off-target effects.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol determines the binding affinity of this compound for the FP receptor and other prostanoid receptors.

  • Cell Culture: Use a cell line endogenously expressing the receptor of interest (e.g., A7r5 cells for FP receptors) or a cell line engineered to overexpress a specific receptor.[4]

  • Membrane Preparation: Culture cells to confluency, harvest, and lyse them in a hypotonic buffer. Centrifuge the lysate to pellet the cell membranes and resuspend in a binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand for the target receptor (e.g., [3H]-PGF2α), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Washing and Scintillation Counting: Terminate the reaction by rapid filtration over a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value (the concentration that inhibits 50% of radioligand binding) and convert it to a Ki value (binding affinity constant).

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the functional response to Gq-coupled receptor activation, the canonical pathway for the FP receptor.

  • Cell Seeding: Seed cells expressing the FP receptor into a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence using a fluorescence plate reader equipped with injectors.

  • Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: cAMP Accumulation Assay

This assay is used to detect off-target activation of Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors like EP2/EP4 or EP3.

  • Cell Culture and Treatment: Seed cells expressing the receptor of interest in a multi-well plate. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of this compound for a defined period. For detecting Gi activation, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is required.

  • Cell Lysis: After incubation, lyse the cells using the lysis buffer provided with the assay kit.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen.

  • Data Analysis: Plot the measured cAMP levels against the compound concentration. An increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease in forskolin-stimulated cAMP suggests activation of a Gi-coupled receptor.

Visualizations

Signaling Pathways

G_protein_signaling cluster_0 On-Target FP Receptor Pathway cluster_1 Potential Off-Target EP Receptor Pathways Compound Dechloro ethylcloprostenolamide FP FP Receptor Compound->FP EP24 EP2 / EP4 Receptors Compound->EP24 EP3 EP3 Receptor Compound->EP3 Gq Gq Protein FP->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response_On On-Target Cellular Response Ca->Response_On PKC->Response_On Gs Gs Protein EP24->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Response_Off Off-Target Cellular Response PKA->Response_Off Gi Gi Protein EP3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_dec->Response_Off

Caption: On-target vs. potential off-target signaling pathways.

Experimental Workflow for Investigating Off-Target Effects

workflow start Start: Observe unexpected cellular response dose_response 1. Perform Dose-Response Curve & Cytotoxicity Assay (MTT) start->dose_response is_toxic Is response due to general toxicity? dose_response->is_toxic stop End: Cytotoxic effect. Re-evaluate concentration. is_toxic->stop Yes pathway_id 2. Profile Second Messengers (Ca²⁺ Mobilization, cAMP Assay) is_toxic->pathway_id No pathway_match Does signaling match FP pathway (↑ Ca²⁺, no cAMP change)? pathway_id->pathway_match confirm_on_target 3. Confirm On-Target Effect (Use selective FP antagonist or siRNA) pathway_match->confirm_on_target Yes off_target_pathway Off-Target Pathway Suspected (e.g., ↑ or ↓ cAMP) pathway_match->off_target_pathway No conclusion Conclusion: Mechanism Identified confirm_on_target->conclusion confirm_off_target 4. Identify Off-Target Receptor (Use panel of prostanoid antagonists) off_target_pathway->confirm_off_target confirm_off_target->conclusion

Caption: Workflow to identify and confirm off-target effects.

Troubleshooting Logic Diagram

troubleshooting start Problem: No/Low Cellular Response check_receptor Is FP receptor expressed in the cell line? start->check_receptor check_compound Is compound concentration and stability verified? check_receptor->check_compound Yes solution_receptor Solution: Choose a different cell line or confirm expression (RT-qPCR/WB). check_receptor->solution_receptor No check_assay Is the assay protocol optimized? check_compound->check_assay Yes solution_compound Solution: Perform dose-response curve. Use fresh compound aliquots. check_compound->solution_compound No solution_assay Solution: Check serum interference. Optimize incubation times. check_assay->solution_assay No end Problem Resolved check_assay->end Yes

Caption: Troubleshooting guide for low experimental response.

References

Validation & Comparative

Validating the Efficacy of Dechloro Ethylcloprostenolamide for Hair Growth in 3D Hair Follicle Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for effective hair growth therapeutics has led to the exploration of various compounds, with prostaglandin (B15479496) analogs emerging as a promising class. Dechloro ethylcloprostenolamide, a synthetic prostaglandin F2α (PGF2α) analog, has demonstrated clinical efficacy in enhancing eyelash growth.[1][2] However, its performance within controlled, three-dimensional (3D) hair follicle models and its comparative efficacy against established treatments like Minoxidil and other prostaglandin analogs such as Bimatoprost (B1667075) remain to be fully elucidated. This guide proposes a comprehensive experimental framework for validating the efficacy of this compound in a 3D hair follicle organ culture model. It outlines detailed experimental protocols, presents a projected data comparison based on existing literature, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a blueprint for researchers and drug development professionals seeking to rigorously evaluate this compound as a potential therapeutic agent for hair loss.

Introduction

This compound is a structural analog of prostaglandin F2α, a class of compounds known to influence the hair follicle cycle.[3][4][5] Clinical trials have confirmed its ability to significantly increase eyelash length, suggesting its potential for broader applications in hair growth restoration.[1][2] The mechanism of action for prostaglandin analogs in hair growth is primarily attributed to the prolongation of the anagen (growth) phase of the hair cycle.[3][4][5]

Three-dimensional hair follicle models, particularly ex vivo organ cultures of isolated human hair follicles, offer a physiologically relevant platform for preclinical efficacy testing. These models maintain the complex cellular interactions of the hair follicle unit, allowing for the assessment of parameters such as hair shaft elongation and cell proliferation.

This guide outlines a proposed study to compare the efficacy of this compound with two benchmark compounds:

  • Minoxidil: A widely used topical treatment for androgenetic alopecia, known to stimulate hair growth through various mechanisms, including the upregulation of growth factors.[6]

  • Bimatoprost: Another PGF2α analog with proven efficacy in promoting eyelash and scalp hair growth, making it a direct competitor.[7][8][9]

Projected Data Comparison

The following table summarizes the projected quantitative outcomes of the proposed comparative study, based on existing clinical and in vitro data. This table is intended to provide a hypothetical framework for the expected results.

Compound Concentration(s) Projected Increase in Hair Shaft Elongation (mm over 7 days) Projected Increase in Anagen Phase Duration (%) Key Upregulated Genes
This compound 0.01%, 0.03%, 0.1%0.8 - 1.515 - 25WNT3A, LEF1, β-catenin
Minoxidil 10 µM, 50 µM0.5 - 1.010 - 15VEGF, FGF7, IGF-1
Bimatoprost 10 nM, 100 nM0.7 - 1.315 - 20WNT3A, LEF1, β-catenin
Vehicle Control N/ABaselineBaselineBaseline

Experimental Protocols

3D Hair Follicle Organ Culture

This protocol is adapted from established methods for ex vivo human hair follicle culture.[10][11]

  • Hair Follicle Isolation:

    • Obtain human scalp skin samples from elective surgeries (e.g., facelifts) with informed consent.

    • Microdissect individual anagen VI hair follicles from the subcutaneous fat under a stereomicroscope.

    • Ensure the integrity of the dermal papilla and outer root sheath.

  • Culture Conditions:

    • Place isolated hair follicles in individual wells of a 24-well plate containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Culture follicles for 24 hours to allow for stabilization before treatment.

  • Treatment Application:

    • Prepare stock solutions of this compound, Minoxidil, and Bimatoprost in a suitable vehicle (e.g., ethanol).

    • Add the test compounds and vehicle control to the culture medium at the specified final concentrations.

    • Change the medium and re-apply treatments every 48 hours for a total of 7-10 days.

Assessment of Hair Shaft Elongation
  • Image Acquisition:

    • At day 0 and every subsequent day of culture, capture digital images of each hair follicle using an inverted microscope equipped with a camera.

  • Measurement:

    • Use image analysis software to measure the length of the hair shaft from the base of the hair bulb to the tip of the hair fiber.

    • Calculate the cumulative hair shaft elongation for each follicle over the culture period.

Analysis of Anagen Phase Duration
  • Morphological Assessment:

    • Visually assess the morphology of the hair follicles daily to determine the stage of the hair cycle (anagen, catagen, telogen).

    • The transition from anagen to catagen is characterized by the cessation of hair shaft elongation and morphological changes in the hair bulb.

  • Calculation:

    • Record the number of days each follicle remains in the anagen phase.

    • Calculate the percentage of follicles remaining in anagen at the end of the culture period for each treatment group.

Gene Expression Analysis (RT-qPCR)
  • RNA Isolation:

    • At the end of the culture period, pool hair follicles from each treatment group.

    • Isolate total RNA using a suitable extraction kit.

  • Reverse Transcription and qPCR:

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR using primers for target genes (e.g., WNT3A, LEF1, β-catenin for prostaglandin analogs; VEGF, FGF7, IGF-1 for Minoxidil) and a housekeeping gene for normalization.

Mandatory Visualizations

Signaling Pathway of Prostaglandin Analogs in Hair Follicles

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PG_Analog This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) PG_Analog->FP_Receptor Wnt_Pathway Wnt/β-catenin Pathway FP_Receptor->Wnt_Pathway Activation Anagen_Prolongation Anagen Phase Prolongation Wnt_Pathway->Anagen_Prolongation Hair_Growth Increased Hair Growth (Length and Thickness) Anagen_Prolongation->Hair_Growth

Caption: Prostaglandin F2α analog signaling pathway in hair follicle cells.

Experimental Workflow for Comparative Efficacy Testing

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis HF_Isolation Human Hair Follicle Isolation (Anagen VI) Culture 3D Organ Culture (24-well plate) HF_Isolation->Culture DCE This compound Culture->DCE Minoxidil Minoxidil Culture->Minoxidil Bimatoprost Bimatoprost Culture->Bimatoprost Vehicle Vehicle Control Culture->Vehicle Elongation Hair Shaft Elongation Measurement (Daily) DCE->Elongation Minoxidil->Elongation Bimatoprost->Elongation Vehicle->Elongation Anagen Anagen Phase Duration Assessment qPCR Gene Expression Analysis (RT-qPCR)

Caption: Workflow for comparing hair growth agents in a 3D hair follicle model.

Conclusion

While clinical data supports the efficacy of this compound for eyelash enhancement, its potential as a treatment for scalp hair loss warrants further investigation in controlled preclinical models. The proposed comparative study using a 3D hair follicle organ culture system will provide crucial data on its efficacy relative to established treatments like Minoxidil and Bimatoprost. The detailed protocols and projected outcomes presented in this guide offer a robust framework for such an investigation. The findings from this research will be invaluable for drug development professionals in assessing the therapeutic potential of this compound and advancing the development of novel hair growth therapies.

References

A Comparative Analysis of Dechloro Ethylcloprostenolamide and Latanoprost on Hair Follicle Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prostaglandin (B15479496) F2α (PGF2α) analogs, Dechloro ethylcloprostenolamide and Latanoprost (B1674536), and their effects on hair follicle stimulation. While both compounds are recognized for their hair growth-promoting properties, this analysis delves into the available clinical data, underlying mechanisms of action, and experimental methodologies to inform research and development in the field of hair loss treatment.

Mechanism of Action: A Shared Pathway

This compound and Latanoprost are both synthetic analogs of prostaglandin F2α. Their primary mechanism of action in stimulating hair growth is through interaction with the prostaglandin F receptor (FP receptor) located in the dermal papilla and connective tissue sheath of the hair follicle.[1][2] Activation of the FP receptor is believed to initiate a signaling cascade that ultimately influences the hair growth cycle.[1][3] The key effects of this activation include:

  • Prolongation of the Anagen (Growth) Phase: Both compounds are thought to extend the duration of the anagen phase, allowing hair to grow longer and thicker before entering the regression and resting phases.[4]

  • Stimulation of Telogen Follicles: Evidence suggests that these prostaglandin analogs can stimulate resting hair follicles in the telogen phase to re-enter the anagen phase, thereby increasing the number of actively growing hairs.[5]

While the fundamental mechanism is shared, subtle differences in molecular structure between this compound and Latanoprost may influence their binding affinity to the FP receptor and, consequently, their potency and clinical profile. However, direct comparative studies to elucidate these potential differences are currently lacking in the scientific literature.

G cluster_membrane Cell Membrane cluster_cytoplasm Dermal Papilla Cell cluster_effects Hair Follicle Effects Prostaglandin Analog This compound or Latanoprost FP Receptor FP Receptor Prostaglandin Analog->FP Receptor Binds to Signaling Cascade Intracellular Signaling Cascade FP Receptor->Signaling Cascade Activates Gene Expression Altered Gene Expression Signaling Cascade->Gene Expression Anagen Prolongation Anagen Phase Prolongation Gene Expression->Anagen Prolongation Telogen to Anagen Telogen to Anagen Transition Gene Expression->Telogen to Anagen Hair Growth Hair Growth Anagen Prolongation->Hair Growth Telogen to Anagen->Hair Growth

Prostaglandin F2α Analog Signaling Pathway in Hair Follicles.

Quantitative Data Presentation

Direct comparative clinical trials on scalp hair growth between this compound and Latanoprost are not available in the published literature. The following tables summarize the available quantitative data for each compound from separate studies.

Table 1: Clinical Trial Data for this compound on Eyelash Growth

StudyConcentration(s)DurationPrimary EndpointResults (Mean Increase in Eyelash Length)Placebop-value
Choy & Lin (2008)[6]Not specified (Full, Half, and Quarter Strength)4 weeksEyelash LengthGroup A (Full): 1.69 mmGroup B (Half): 1.94 mmGroup D (Quarter): 1.44 mm0.63 mmStatistically Significant (exact p-value not provided)

Table 2: Clinical Trial Data for Latanoprost on Scalp Hair Growth

StudyIndicationConcentrationDurationPrimary EndpointResultsPlacebo/Controlp-value
Blume-Peytavi et al. (2012)[7]Androgenetic Alopecia0.1%24 weeksHair DensitySignificant increase in total hair density (terminal and vellus)Placebop = 0.0004 vs placebo
Bloch et al. (2018)[8]Androgenetic Alopecia0.005%24 weeksTotal Hair Strands & Anagen FolliclesSignificant improvement in total hair strands and anagen folliclesPlaceboNot specified
Ghassemi et al. (2022)Alopecia Areata0.005%12 weeksHair Density and Regrowth (SALT score)Significant increase in hair density and regrowthPlaceboNot specified

Experimental Protocols

Below are detailed methodologies for key types of experiments cited in the evaluation of these prostaglandin analogs for hair growth.

In Vivo Animal Model for Hair Growth Evaluation (Adapted from Murine Models)

This protocol describes a common workflow for assessing the efficacy of topical hair growth-promoting agents in a mouse model.

G Start Start Animal Selection Select C57BL/6 mice (7 weeks old) Start->Animal Selection Depilation Depilate dorsal skin to synchronize hair follicles in telogen phase Animal Selection->Depilation Grouping Randomly assign mice to treatment and control groups Depilation->Grouping Treatment Daily topical application of: - this compound - Latanoprost - Vehicle (Control) Grouping->Treatment Monitoring Weekly visual assessment and photography Treatment->Monitoring Data Collection Measure hair length and collect skin biopsies at defined time points Monitoring->Data Collection Analysis Histological analysis of hair follicle stage (anagen/telogen ratio) and quantitative hair growth analysis Data Collection->Analysis End End Analysis->End

In Vivo Murine Model Workflow for Hair Growth Agent Testing.

1. Animal Model:

  • Species: C57BL/6 mice are commonly used as their black skin provides a clear contrast for observing hair growth.[4]

  • Age: Typically 7 weeks old, when the hair follicles are in the telogen (resting) phase.

2. Hair Cycle Synchronization:

  • The dorsal skin of the mice is depilated using wax or a chemical depilatory agent to synchronize the hair follicles into the telogen phase. This ensures a consistent baseline for observing the initiation of the anagen (growth) phase.

3. Treatment Groups:

  • Mice are randomly assigned to different treatment groups, including:

    • This compound (at various concentrations)

    • Latanoprost (at various concentrations)

    • Vehicle control (the solution without the active ingredient)

    • Positive control (e.g., Minoxidil)

4. Drug Administration:

  • A defined volume of the test solution is applied topically to the depilated dorsal skin daily for a specified period (e.g., 4-6 weeks).

5. Efficacy Evaluation:

  • Visual Assessment: The degree of hair regrowth is visually monitored and photographed at regular intervals.

  • Hair Length Measurement: Hairs are plucked from the treated area at the end of the study, and their lengths are measured.

  • Histological Analysis: Skin biopsies are taken to histologically examine the hair follicles. The ratio of anagen to telogen follicles is a key indicator of the compound's stimulatory effect.

Human Clinical Trial for Scalp Hair Growth (Androgenetic Alopecia)

This protocol outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of a topical hair growth treatment in humans.

1. Study Population:

  • Healthy male or female volunteers, typically between 18 and 55 years of age, with a diagnosis of mild to moderate androgenetic alopecia (e.g., Hamilton-Norwood scale II-IV for men, Ludwig scale I-II for women).[7]

2. Study Design:

  • Randomized and Double-Blind: Participants are randomly assigned to receive either the active treatment (this compound or Latanoprost) or a placebo. Neither the participants nor the investigators know who is receiving which treatment.

  • Treatment and Placebo Application: A defined area on the scalp is marked for treatment. Participants apply a specified volume of the solution to the designated area daily for the duration of the study (e.g., 24 weeks).[7]

3. Efficacy and Safety Assessments:

  • Phototrichogram: This is a key quantitative measure. A small area of the scalp is tattooed for precise relocation. Hairs in this area are trimmed, and high-resolution images are taken at baseline and at specified follow-up visits. Software analysis of these images provides data on:

    • Total hair count

    • Hair density (hairs/cm²)

    • Terminal and vellus hair count

    • Anagen/telogen ratio

  • Global Photography: Standardized photographs of the entire scalp are taken at each visit to visually assess overall hair growth.

  • Subject Self-Assessment: Participants complete questionnaires to rate their perception of hair growth and satisfaction with the treatment.

  • Safety Monitoring: Adverse events, such as scalp irritation, are recorded at each visit.

Conclusion

Both this compound and Latanoprost are promising prostaglandin F2α analogs for the stimulation of hair growth. The existing data for Latanoprost on scalp hair in cases of androgenetic alopecia and alopecia areata demonstrate its potential as a therapeutic agent.[7][8][9] The clinical evidence for this compound is currently centered on eyelash enhancement, where it has shown significant efficacy.[6]

For the research and drug development community, the key takeaway is the established role of the FP receptor as a valid target for hair loss therapies. Future research should prioritize direct, head-to-head comparative studies of these and other prostaglandin analogs on scalp hair follicles to determine relative potency and optimal formulations. Furthermore, elucidating the downstream signaling pathways activated by these compounds could unveil novel targets for even more effective hair growth treatments. The experimental protocols outlined in this guide provide a framework for conducting such pivotal studies.

References

Cross-reactivity of Dechloro ethylcloprostenolamide with different prostaglandin receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) analogue, has garnered attention for its potential applications. Understanding its interaction with the diverse family of prostaglandin receptors is paramount for predicting its biological activity and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with various prostaglandin receptor subtypes, supported by experimental data and detailed methodologies.

Executive Summary

This compound, also known as Ethyl Tafluprostamide, is structurally related to the potent prostaglandin F2α analogue, tafluprost (B1681877). Due to the limited availability of direct, comprehensive receptor screening data for this compound in the public domain, this guide utilizes data from its closely related and pharmacologically active acid form, tafluprost acid, as a predictive surrogate. The available evidence strongly suggests that this compound acts as a highly selective agonist for the prostaglandin F (FP) receptor, with minimal affinity for other prostanoid receptor subtypes. This high selectivity is a critical attribute, suggesting a focused mechanism of action and a lower likelihood of side effects mediated by other prostaglandin receptors.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of tafluprost acid, the active metabolite of a close structural analogue of this compound, for a panel of human prostanoid receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandBinding Affinity (Ki, nM)
FP Tafluprost acid 0.4 [1][2]
EP1Tafluprost acid>10,000
EP2Tafluprost acid>10,000
EP3Tafluprost acid>10,000
EP4Tafluprost acid>10,000
DPTafluprost acid>10,000
IPTafluprost acid>10,000
TPTafluprost acid>10,000

Note: Data presented is for tafluprost acid, the active form of tafluprost, which is structurally and pharmacologically similar to the expected active form of this compound.

The data unequivocally demonstrates the high affinity and selectivity of the active metabolite for the FP receptor, with an affinity approximately 12 times higher than that of latanoprost's active acid form[3]. The binding affinity for other prostaglandin receptor subtypes is negligible, indicating a very specific interaction.

Signaling Pathways and Functional Activity

Prostaglandin receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. The functional activity of a ligand is determined by its ability to elicit these downstream responses.

FP Receptor Signaling: The prostaglandin F (FP) receptor primarily couples to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the physiological effects mediated by FP receptor activation.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Dechloro ethylcloprostenolamide FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway

Functional Activity at Other Prostaglandin Receptors: Given the extremely low binding affinity of the active analogue for other prostanoid receptors, it is anticipated that this compound would exhibit minimal to no functional activity at these receptor subtypes. For instance, EP2 and DP receptors typically couple to Gs-proteins, leading to an increase in intracellular cyclic AMP (cAMP), a pathway not expected to be significantly modulated by this compound.

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on robust in vitro assays. Below are detailed methodologies for key experiments used to characterize prostaglandin analogues.

Radioligand Binding Assay (Competitive Binding)

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for various prostaglandin receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human prostaglandin receptor of interest (e.g., FP, EP1, etc.).

  • Radioligand specific for the receptor subtype (e.g., [³H]-PGF2α for the FP receptor).

  • This compound (test compound).

  • Non-labeled specific ligand for determining non-specific binding.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Prepare_Reagents Incubation Incubate Mixture (Reaches Equilibrium) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Functional Assay: Intracellular Calcium Mobilization

This assay is used to assess the functional activity of compounds that interact with Gq-coupled receptors, such as the FP receptor.

Objective: To determine the potency (EC50) of this compound in stimulating calcium release via the FP receptor.

Materials:

  • Cells stably expressing the human FP receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound (test compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound into the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Functional Assay: Cyclic AMP (cAMP) Accumulation

This assay is used to evaluate the functional activity of compounds that interact with Gs- or Gi-coupled receptors.

Objective: To determine if this compound modulates cAMP levels via other prostaglandin receptors (e.g., EP2, DP).

Materials:

  • Cells stably expressing the prostaglandin receptor of interest (e.g., EP2).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • This compound (test compound).

  • Forskolin (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of this compound for a specific time. For Gi-coupled receptors, cells are co-incubated with forskolin.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Analysis: Quantify the amount of cAMP produced. For Gs-coupled receptors, an increase in cAMP is measured, and an EC50 value is determined. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels is measured, and an IC50 value is determined.

Conclusion

Based on the available data for its close structural analogue, this compound is a highly potent and selective FP receptor agonist. Its negligible affinity for other prostanoid receptors suggests a targeted pharmacological profile, which is a desirable characteristic in drug development to minimize off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and confirmation of the receptor selectivity profile of this compound and other novel prostaglandin analogues. This information is critical for advancing our understanding of its therapeutic potential and ensuring its safe and effective use.

References

A Head-to-Head In Vitro Comparison of Dechloro Ethylcloprostenolamide and Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two prostaglandin (B15479496) analogs: Dechloro ethylcloprostenolamide and bimatoprost (B1667075). While both are recognized for their effects on hair growth, particularly eyelash enhancement, their in vitro pharmacological profiles are not equally well-documented in publicly available scientific literature. This comparison summarizes the existing experimental data to aid researchers in understanding their mechanisms of action and cellular effects.

Executive Summary

Bimatoprost is a well-characterized prostaglandin F2α (FP) receptor agonist with extensive in vitro data on its receptor binding affinity, functional potency, and cellular effects. In contrast, quantitative in vitro pharmacological data for this compound, a novel synthetic prostaglandin analogue, is scarce in the peer-reviewed literature, with most available information focusing on its clinical efficacy for eyelash growth. This guide presents the available data for both compounds, highlighting the current gaps in our understanding of this compound's in vitro performance.

Data Presentation

Table 1: Prostaglandin FP Receptor Binding Affinity

This table summarizes the binding affinity (Ki) of bimatoprost and its free acid for the prostaglandin FP receptor. The Ki value represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor, with lower values indicating higher affinity.

CompoundReceptorKᵢ (nM)Source
BimatoprostHuman FP Receptor9250 ± 846[1]
Bimatoprost Free AcidHuman FP Receptor59 ± 6[1]
Bimatoprost Free AcidHuman FP Receptor83[2]

Note: No publicly available in vitro receptor binding affinity data (Kᵢ) was found for this compound.

Table 2: In Vitro Efficacy (Functional Potency)

This table presents the half-maximal effective concentration (EC₅₀) of bimatoprost and its free acid in functional assays, specifically measuring intracellular calcium mobilization upon FP receptor activation. A lower EC₅₀ value indicates greater potency.

CompoundAssayCell LineEC₅₀ (nM)Source
BimatoprostIntracellular Ca²⁺ MobilizationHEK-293 cells expressing human FP receptor3070 ± 1330[1]
Bimatoprost Free AcidIntracellular Ca²⁺ MobilizationHEK-293 cells expressing human FP receptor15 ± 3[1]
Bimatoprost Free AcidPhosphoinositide TurnoverHuman ciliary muscle cells2.8 - 3.8[2]
Bimatoprost Free AcidPhosphoinositide TurnoverHuman trabecular meshwork cells2.8 - 3.8[2]

Note: No publicly available in vitro functional potency data (EC₅₀) was found for this compound.

Table 3: In Vitro Cytotoxicity in Ocular Cells

This table provides a qualitative summary of the cytotoxic effects of bimatoprost compared to other prostaglandin analogs on human ocular cells.

CompoundCell TypeAssayCytotoxicity SummarySource
Bimatoprost 0.03%Human Corneal Epithelial CellsEthidium Bromide StainingLess cytotoxic than latanoprost (B1674536).[2]
BimatoprostHuman Conjunctival Stromal CellsWST-1, MTT, Calcein/AM-Ethidium Homodimer-1Showed some level of cell damage, correlated with concentration.[1]
BimatoprostHuman Conjunctiva-Derived Epithelial CellsNeutral Red and Hoechst/Propidium IodideLess cytotoxic than latanoprost and travoprost, which was attributed to its lower benzalkonium chloride (BAK) concentration.

Note: No publicly available in vitro cytotoxicity data was found for this compound. A clinical trial noted minimal initial transient irritation in some users.[3]

Experimental Protocols

Prostaglandin FP Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the prostaglandin FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the FP receptor.

  • Radioligand: A radiolabeled FP receptor agonist, such as [³H]-PGF2α, is used.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., bimatoprost).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of a compound in activating the Gq-coupled FP receptor.

Methodology:

  • Cell Culture: Cells expressing the FP receptor (e.g., HEK-293) are seeded in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC₅₀ value is determined from the resulting dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cultured cells.

Methodology:

  • Cell Seeding: Ocular cells (e.g., human corneal epithelial cells) are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are incubated with various concentrations of the test compound for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualization

G cluster_0 Prostaglandin FP Receptor Signaling Pathway Prostaglandin_Analog Prostaglandin Analog (e.g., Bimatoprost Free Acid) FP_Receptor FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects Increased Intracellular Ca²⁺ PKC->Downstream_Effects Phosphorylation of target proteins

Caption: Prostaglandin FP Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for In Vitro Comparison start Start receptor_binding Receptor Binding Assay start->receptor_binding functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) start->functional_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay data_analysis Data Analysis receptor_binding->data_analysis functional_assay->data_analysis cytotoxicity_assay->data_analysis comparison Head-to-Head Comparison data_analysis->comparison end End comparison->end

Caption: General Experimental Workflow.

Discussion

The available in vitro data clearly establish bimatoprost as a potent agonist of the prostaglandin FP receptor, acting through its free acid form. The activation of this Gq-coupled receptor leads to an increase in intracellular calcium, a key signaling event that mediates its physiological effects. The cytotoxicity profile of bimatoprost in ocular cells appears to be influenced by the presence and concentration of preservatives like benzalkonium chloride (BAK).

For this compound, the lack of publicly available in vitro pharmacological data, such as receptor binding affinities and functional potencies, makes a direct comparison with bimatoprost on a molecular and cellular level challenging. While its efficacy in promoting eyelash growth is documented in a clinical setting, the underlying in vitro characteristics that drive this effect remain to be fully elucidated in the scientific literature.[3]

Conclusion

Bimatoprost is a well-characterized prostaglandin FP receptor agonist with a significant body of in vitro data supporting its mechanism of action. This compound is a promising compound for eyelash enhancement, but a comprehensive understanding of its in vitro pharmacology requires further investigation and publication of key performance data such as receptor binding affinity and functional potency. Future in vitro studies directly comparing these two compounds under identical experimental conditions are warranted to provide a definitive head-to-head assessment for the research and drug development community.

References

Validating the Pro-inflammatory Potential of Dechloro ethylcloprostenolamide on Conjunctival Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the pro-inflammatory potential of Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) analog, on human conjunctival cells. Given the limited direct data on this specific compound, this document outlines a comprehensive experimental approach, drawing comparisons with established prostaglandin analogs such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075). The provided protocols and data presentation formats are designed to facilitate a rigorous and objective assessment.

Introduction

Prostaglandin analogs (PGAs) are a first-line treatment for lowering intraocular pressure in glaucoma patients.[1] However, their use is often associated with ocular surface side effects, most notably conjunctival hyperemia.[1] While this is often considered a result of vasodilation, there is evidence suggesting a potential pro-inflammatory component to the action of some PGAs on conjunctival cells.[2][3] This guide details the necessary experimental procedures to investigate and quantify the pro-inflammatory potential of this compound in comparison to other commercially available PGAs. A critical aspect of this evaluation is to differentiate the effects of the active compound from those of preservatives, such as benzalkonium chloride (BAK), which are known to induce ocular surface inflammation and toxicity.[4][5][6]

Comparative Pro-inflammatory Profile of Prostaglandin Analogs

While direct experimental data on the pro-inflammatory effects of this compound on conjunctival cells is not currently available in the public domain, we can hypothesize its potential effects based on the known profiles of other PGAs. The following table summarizes the reported in vitro effects of latanoprost, travoprost, and bimatoprost on human conjunctival epithelial cells. This table serves as a template for presenting the experimental findings for this compound.

Table 1: Comparative In Vitro Pro-inflammatory Effects of Prostaglandin Analogs on Human Conjunctival Epithelial Cells

Prostaglandin AnalogConcentration Tested (in vitro)Key Inflammatory Markers InvestigatedReported Pro-inflammatory Effect (Active Ingredient)Reported Cytotoxicity (Commercial Formulation)Reference
Latanoprost 0.005% (diluted 1:100)ICAM-1, PECAM-1, HLA DR, IL-8, MCP-1Did not significantly increase expression of tested inflammatory markers.[7]Higher cytotoxicity compared to bimatoprost, largely attributed to higher BAK concentration.[4][8][4][7][8]
Travoprost 0.004% (diluted 1:100)ICAM-1, PECAM-1, HLA DR, IL-8, MCP-1Did not significantly increase expression of tested inflammatory markers.[7]Higher cytotoxicity compared to bimatoprost, also linked to BAK concentration.[4][8][4][7][8]
Bimatoprost 0.03% (diluted 1:100)ICAM-1, PECAM-1, HLA DR, IL-8, MCP-1Did not significantly increase expression of tested inflammatory markers.[7]Lower cytotoxicity compared to latanoprost and travoprost due to lower BAK concentration.[4][8][4][7][8]
This compound To be determinedIL-6, IL-8, TNF-α, MMP-1, MMP-3, MMP-9, ICAM-1To be determinedTo be determined

Experimental Protocols

To validate the pro-inflammatory potential of this compound, a series of in vitro experiments using human conjunctival epithelial cells (e.g., Wong-Kilbourne derivative of Chang conjunctiva, clone 1-5c-4) is recommended.

Cell Culture and Treatment
  • Cell Line: Human conjunctival epithelial cell line (e.g., ATCC CCL-20.2).

  • Culture Conditions: Culture cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment Protocol:

    • Seed cells in 6-well plates and grow to confluence.

    • Starve cells in serum-free media for 24 hours prior to treatment.

    • Expose cells to various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) and comparative PGAs (latanoprost, travoprost, bimatoprost) for different time points (e.g., 4, 24, 48 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for inflammation (e.g., TNF-α, 10 ng/mL).

    • If testing a formulated product, also test the vehicle without the active ingredient and the preservative (if any) alone.

Quantification of Inflammatory Markers
  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from treated and control cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers for target genes: IL6, IL8, TNF, MMP1, MMP3, MMP9, ICAM1, and a housekeeping gene (e.g., GAPDH or HPRT-1) for normalization.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect cell culture supernatants at the end of the treatment period.

    • Quantify the concentration of secreted cytokines (IL-6, IL-8, TNF-α) and MMPs (MMP-1, MMP-9) using commercially available ELISA kits.

Cytotoxicity Assay
  • MTT or WST-1 Assay:

    • Seed cells in a 96-well plate and treat as described above.

    • At the end of the treatment period, add MTT or WST-1 reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance to determine cell viability.

Visualizing Experimental Design and Signaling Pathways

To clearly illustrate the proposed experimental workflow and the potential signaling pathways involved, the following diagrams are provided in Graphviz DOT language.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Human Conjunctival Epithelial Cells treatment Treatment with: - this compound - Latanoprost, Travoprost, Bimatoprost - Vehicle Control - TNF-α (Positive Control) start->treatment incubation Incubation (4, 24, 48 hours) treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest rna_extraction RNA Extraction & cDNA Synthesis harvest->rna_extraction elisa ELISA for Protein Secretion (IL-6, IL-8, TNF-α, MMPs) harvest->elisa cytotoxicity MTT/WST-1 Assay for Cell Viability harvest->cytotoxicity qpcr qPCR for Gene Expression (IL-6, IL-8, TNF-α, MMPs, ICAM-1) rna_extraction->qpcr

Caption: Experimental workflow for assessing the pro-inflammatory potential.

G cluster_pathway Hypothesized Pro-inflammatory Signaling Pathway pga Prostaglandin Analog (e.g., this compound) receptor Prostanoid Receptor (FP/EP) pga->receptor g_protein G-protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 & DAG Increase plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 pkc Protein Kinase C (PKC) ip3_dag->pkc mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk nfkb NF-κB Activation mapk->nfkb gene_expression ↑ Gene Expression of: - Pro-inflammatory Cytokines  (IL-6, IL-8, TNF-α) - MMPs (MMP-1, MMP-9) nfkb->gene_expression

Caption: Hypothesized signaling pathway for PGA-induced inflammation.

G cluster_comparison Logical Comparison Framework dechloro This compound Pro-inflammatory Potential Cytotoxicity latanoprost Latanoprost Known low pro-inflammatory potential of active Moderate cytotoxicity (BAK) dechloro->latanoprost Compare travoprost Travoprost Known low pro-inflammatory potential of active Moderate cytotoxicity (BAK) dechloro->travoprost Compare bimatoprost Bimatoprost Known low pro-inflammatory potential of active Low cytotoxicity (low BAK) dechloro->bimatoprost Compare

Caption: Framework for comparing this compound.

Conclusion

A thorough in vitro evaluation of the pro-inflammatory potential of this compound on conjunctival cells is essential to fully characterize its ocular surface safety profile. By employing the standardized protocols outlined in this guide and comparing the results with those of established prostaglandin analogs, researchers and drug development professionals can generate robust and objective data. This will enable a comprehensive understanding of the compound's effects and its potential advantages or disadvantages relative to existing therapies. The differentiation between the effects of the active pharmaceutical ingredient and any accompanying preservatives will be a critical aspect of this validation process.

References

A Comparative Analysis of Dechloro Ethylcloprostenolamide and Travoprost on Dermal Papilla Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dechloro ethylcloprostenolamide and travoprost (B1681362), two prostaglandin (B15479496) analogs known for their effects on hair growth. While both compounds are recognized for their ability to enhance hair, particularly eyelashes, their specific effects on the proliferation of dermal papilla cells (DPCs) have not been directly compared in published literature. DPCs are critical in regulating the hair growth cycle, and understanding how these compounds affect DPC proliferation is key to elucidating their mechanisms of action and potential for broader applications in hair loss treatments.

This document synthesizes available data on their mechanisms, provides detailed hypothetical experimental protocols for a comparative study, and visualizes the relevant signaling pathways.

Comparative Overview

Due to the absence of direct comparative studies on dermal papilla cell proliferation, this table summarizes the known characteristics of this compound and travoprost.

FeatureThis compoundTravoprost
Compound Type Synthetic prostaglandin analog.[1]Prostaglandin F2α (PGF2α) analog.[2]
Primary Mechanism Believed to act as a prostaglandin receptor agonist, prolonging the anagen (growth) phase of the hair cycle.Acts as a selective agonist for the prostaglandin F receptor (FP receptor).[3][4] This is thought to stimulate resting follicles (telogen phase) to enter the anagen phase.
Target Receptor Presumed to be a prostanoid receptor, though specific receptor affinity studies on DPCs are not publicly available.Prostaglandin F (FP) receptor, which is expressed in the dermal papilla.[5][6][7]
Documented Effects on Hair Clinically shown to significantly increase eyelash length.[1]Known to cause hypertrichosis (increased hair growth) of eyelashes and periocular hair as a side effect of glaucoma treatment.[2][8]
Dermal Papilla Cell Proliferation Data No direct studies on dermal papilla cell proliferation have been identified in the reviewed literature.No direct studies have specifically measured the proliferative effect of travoprost on dermal papilla cells. However, studies on other cell types (limbal epithelial cells) have shown that high concentrations can reduce cell viability and proliferation.[3][4]

Signaling Pathways in Dermal Papilla Cells

Prostaglandin analogs like travoprost exert their effects by binding to specific receptors on the cell surface. In the context of hair growth, the FP receptor, found on dermal papilla cells, is the primary target for PGF2α and its analogs.[5][6][7] The activation of this receptor is believed to initiate a signaling cascade that prolongs the anagen phase of the hair cycle.[9]

While the direct downstream signaling of the FP receptor in DPCs is not fully elucidated, the Wnt/β-catenin pathway is a well-established, critical regulator of DPC function and hair follicle development.[10][11][12] It is plausible that the signaling initiated by prostaglandin analogs may intersect with or influence the Wnt/β-catenin pathway to promote the expression of genes related to cell proliferation and hair growth.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cell Dermal Papilla Cell Travoprost Travoprost FP_Receptor FP Receptor Travoprost->FP_Receptor binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade activates Gene_Expression Anagen-Promoting Gene Expression Signaling_Cascade->Gene_Expression leads to Prolonged_Anagen Prolonged Anagen Phase (Hair Growth) Gene_Expression->Prolonged_Anagen results in

Caption: Travoprost signaling via the FP receptor in dermal papilla cells.

The Wnt/β-catenin pathway is fundamental to maintaining the inductive properties of DPCs.[11] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and hair follicle morphogenesis.

Wnt_Signaling cluster_nucleus Wnt_Ligand Wnt_Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP binds GSK3b GSK-3β Frizzled_LRP->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: The canonical Wnt/β-catenin signaling pathway in DPCs.

Experimental Protocols

The following are detailed hypothetical protocols for conducting a comparative study on the effects of this compound and travoprost on dermal papilla cell proliferation.

Dermal Papilla Cell Culture
  • Cell Source: Primary human dermal papilla cells (HFDPCs) would be isolated from human scalp skin tissue obtained with ethical approval and patient consent.

  • Culture Medium: Cells would be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Subculturing: Cells would be passaged upon reaching 80-90% confluency and used at early passages (e.g., 3-6) to maintain their inductive capabilities.

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability as an indicator of proliferation.

  • Seeding: HFDPCs would be seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium would be replaced with serum-free medium for 24 hours to synchronize the cells. Subsequently, cells would be treated with varying concentrations of this compound and travoprost (e.g., ranging from 0.1 nM to 10 µM) for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known DPC mitogen) would be included.

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well and incubated for 4 hours.

  • Measurement: The resulting formazan (B1609692) crystals would be dissolved in a solubilization solution (e.g., DMSO), and the absorbance would be measured at 570 nm using a microplate reader. Cell proliferation would be expressed as a percentage relative to the vehicle control.

Cell Proliferation Assay (BrdU Incorporation Assay)

This assay directly measures DNA synthesis during cell division.

  • Seeding and Treatment: Similar to the MTT assay, HFDPCs would be seeded and treated with the compounds for a set period (e.g., 48 hours).

  • BrdU Labeling: A BrdU (5-bromo-2'-deoxyuridine) labeling solution would be added to the wells for the final 2-4 hours of incubation to allow for its incorporation into the DNA of proliferating cells.

  • Detection: Cells would be fixed, and the incorporated BrdU would be detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Measurement: A substrate solution would be added, and the colorimetric reaction product would be quantified by measuring the absorbance at a specific wavelength. The results would reflect the rate of DNA synthesis and, therefore, cell proliferation.

Experimental_Workflow cluster_culture Cell Culture cluster_assay Proliferation Assay cluster_analysis Data Analysis Isolate_DPCs Isolate Human Dermal Papilla Cells Culture_DPCs Culture and Passage DPCs Isolate_DPCs->Culture_DPCs Seed_Cells Seed DPCs in 96-well plates Culture_DPCs->Seed_Cells Synchronize Serum Starvation (Synchronization) Seed_Cells->Synchronize Treat Treat with this compound, Travoprost, or Vehicle Control Synchronize->Treat Assay Perform MTT or BrdU Assay Treat->Assay Measure Measure Absorbance Assay->Measure Analyze Calculate Proliferation Rate vs. Control Measure->Analyze Compare Compare Dose-Response Curves Analyze->Compare

Caption: Workflow for comparing the effects of the two compounds on DPC proliferation.

Conclusion and Future Directions

Both this compound and travoprost are potent prostaglandin analogs that promote hair growth, likely through interaction with prostanoid receptors in the hair follicle, including the dermal papilla. Travoprost, as a PGF2α analog, has a more clearly defined target in the FP receptor, which is known to be present in DPCs. The mechanism for this compound is presumed to be similar, but further research is required for confirmation.

A significant gap in the current literature is the lack of direct, quantitative data comparing the effects of these two compounds on dermal papilla cell proliferation. The experimental protocols outlined above provide a framework for future research that could fill this gap. Such studies would be invaluable for understanding the relative potency and efficacy of these compounds at a cellular level, informing their potential development for treating various forms of alopecia. Future investigations should also aim to delineate the specific downstream signaling cascades activated by these compounds in DPCs and explore their potential interactions with key pathways like Wnt/β-catenin.

References

Efficacy of Dechloro Ethylcloprostenolamide Compared to Other Synthetic Prostaglandin Analogs in Ocular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Dechloro ethylcloprostenolamide and other prominent synthetic prostaglandin (B15479496) analogs—latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075). While all are structurally related to endogenous prostaglandins, their clinical applications, efficacy in intraocular pressure (IOP) reduction, and side effect profiles exhibit notable differences.

This compound: A Focus on Eyelash Hypertrichosis

Current research and clinical data on this compound primarily focus on its efficacy as a cosmetic agent for eyelash enhancement. A randomized, double-blind clinical trial demonstrated its ability to significantly increase eyelash length after four weeks of daily use.[1][2][3] In this study, various concentrations of this compound resulted in mean eyelash growth of 1.44 mm to 1.94 mm, compared to 0.63 mm in the placebo group.[1][2][3] The most common side effect reported was minimal and transient eye irritation.[1][2][3]

Crucially, for the scope of this comparison, there is a lack of published clinical data on the efficacy of this compound in reducing intraocular pressure (IOP) , a primary therapeutic endpoint for other prostaglandin analogs in the treatment of glaucoma and ocular hypertension. Therefore, a direct comparison of its IOP-lowering effects with latanoprost, travoprost, and bimatoprost is not possible based on available scientific literature. The side effect profile of this compound, when used for eyelash enhancement, includes potential for upper eyelid drooping, darkening of the skin around the eyes, and in rare cases, changes in iris pigmentation.[4][5]

Comparative Efficacy of Latanoprost, Travoprost, and Bimatoprost in IOP Reduction

Latanoprost, travoprost, and bimatoprost are well-established as first-line treatments for open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects.[6] Numerous clinical trials have compared their efficacy and safety profiles.

Data Presentation: IOP Reduction and Side Effect Profiles

The following table summarizes the comparative efficacy in IOP reduction and the incidence of common ocular adverse events for latanoprost, travoprost, and bimatoprost based on findings from multiple clinical studies.

FeatureLatanoprost 0.005%Travoprost 0.004%Bimatoprost 0.03%
Mean IOP Reduction 29.9% - 32.5%[7][8]28.7% - 31%[7][8]30.3% - 35.9%[7][8]
Reported IOP Reduction (mmHg) 7.3 - 8.6 mmHg[7][9]7.6 - 8.0 mmHg[7][9]8.7 - 8.8 mmHg[7][9]
Conjunctival Hyperemia 16.0% - 47.1%[7][9]41.9% - 58.0%[7][9]24.1% - 68.6%[7][9]
Eyelash Changes (Growth, Darkening) Reported[10]Reported[10]More frequent than latanoprost and travoprost[10]
Iris Hyperpigmentation Reported[10]Reported[10]Reported[10]
Eye Irritation/Pruritus Less frequent[11]More frequent than latanoprost[11]More frequent than latanoprost[11]

Key Findings from Comparative Studies:

  • Bimatoprost has demonstrated a statistically significant greater mean IOP reduction compared to latanoprost and travoprost in some studies.[7][12]

  • At two months, one study found bimatoprost to be more effective in IOP reduction, though the difference was not statistically significant at six months.[13]

  • Latanoprost and travoprost have shown comparable efficacy in several trials.[7]

  • Latanoprost is often associated with a lower incidence of conjunctival hyperemia compared to bimatoprost and travoprost.[9]

Experimental Protocols

The following is a representative experimental protocol for a clinical trial comparing the efficacy of synthetic prostaglandin analogs in lowering IOP, based on common methodologies cited in the literature.

Protocol: A 12-Week, Randomized, Masked-Evaluator, Multicenter Study to Compare the Efficacy and Safety of Latanoprost, Bimatoprost, and Travoprost in Patients with Open-Angle Glaucoma or Ocular Hypertension.

1. Study Design:

  • Type: Randomized, parallel-group, masked-evaluator, multicenter clinical trial.[9]

  • Duration: 12 weeks.[9]

  • Blinding: The evaluator measuring IOP is masked to the treatment allocation. Patients and investigators may also be masked (double-blind).

2. Patient Population:

  • Inclusion Criteria: Patients diagnosed with open-angle glaucoma or ocular hypertension. A baseline IOP of ≥23 mmHg in at least one eye after a washout period of any previous IOP-lowering medications.[14]

  • Exclusion Criteria: History of hypersensitivity to any of the study medications or their components, active ocular inflammation, or any contraindications to prostaglandin analogs.

3. Randomization and Treatment:

  • Patients are randomly assigned to one of three treatment groups:

    • Group 1: Latanoprost 0.005% ophthalmic solution, one drop in the affected eye(s) once daily in the evening.

    • Group 2: Bimatoprost 0.03% ophthalmic solution, one drop in the affected eye(s) once daily in the evening.

    • Group 3: Travoprost 0.004% ophthalmic solution, one drop in the affected eye(s) once daily in the evening.

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Mean change in IOP from baseline at week 12. IOP is measured at multiple time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM) to assess diurnal control.[9]

  • IOP Measurement: Intraocular pressure is measured using Goldmann applanation tonometry, which is considered the gold standard.[15][16][17][18] The procedure involves anesthetizing the cornea with a topical drop, applying a fluorescein (B123965) dye, and using a slit lamp with a tonometer to measure the force required to flatten a specific area of the cornea.[15][16][17][19][20]

  • Secondary Efficacy Endpoints:

    • Percentage of patients achieving a target IOP reduction (e.g., ≥20% or ≥30% from baseline).

    • Mean IOP at each time point at each study visit.

  • Safety Assessments:

    • Incidence and severity of adverse events, particularly ocular side effects such as conjunctival hyperemia, eyelash changes, iris pigmentation, and eye irritation.[14]

    • Slit-lamp biomicroscopy, visual acuity testing, and ophthalmoscopy at baseline and follow-up visits.

5. Statistical Analysis:

  • Analysis of covariance (ANCOVA) is used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

  • The incidence of adverse events is compared using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGA Prostaglandin Analog (e.g., Latanoprost, Travoprost, Bimatoprost) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MMP_upregulation ↑ MMP Expression (e.g., MMP-1, -3, -9) PKC->MMP_upregulation leads to ECM_remodeling Extracellular Matrix Remodeling MMP_upregulation->ECM_remodeling causes Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow enhances IOP_reduction ↓ Intraocular Pressure Uveoscleral_outflow->IOP_reduction results in

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway for IOP Reduction.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment & Follow-up cluster_analysis Phase 3: Data Analysis & Reporting Patient_Recruitment Patient Recruitment (OAG/OHT) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Visit Baseline Visit (Washout, IOP Measurement) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Group A (Drug 1) Randomization->Group_A Group_B Group B (Drug 2) Randomization->Group_B Group_C Group C (Drug 3) Randomization->Group_C Follow_up_Visits Follow-up Visits (e.g., Weeks 2, 6, 12) Group_A->Follow_up_Visits Group_B->Follow_up_Visits Group_C->Follow_up_Visits IOP_Measurement IOP Measurement (Masked Evaluator) Follow_up_Visits->IOP_Measurement Adverse_Event_Monitoring Adverse Event Monitoring Follow_up_Visits->Adverse_Event_Monitoring Data_Collection Data Collection IOP_Measurement->Data_Collection Adverse_Event_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (ANCOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation Publication Publication Results_Interpretation->Publication

Caption: Workflow of a Randomized Clinical Trial for Glaucoma Medication.

References

A Comparative Analysis of the Ocular Safety Profile of Dechloro Ethylcloprostenolamide and Ophthalmic Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro safety and side effect profiles of Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) analog commonly found in cosmetic eyelash serums, and established ophthalmic prostaglandin analogs (PGAs) used in the treatment of glaucoma, such as latanoprost (B1674536), travoprost, and bimatoprost. The information is intended to assist researchers and drug development professionals in understanding the available safety data and identifying areas where further investigation is warranted.

While extensive research has characterized the ocular cell line safety of therapeutic PGAs, publicly available in vitro data for this compound is notably limited. This guide summarizes the existing knowledge on established PGAs to provide a benchmark for the safety assessment of cosmetic prostaglandin analogs.

Comparative Safety Data of Prostaglandin Analogs in Ocular Cell Lines

Table 1: Cytotoxicity of Prostaglandin Analogs in Ocular Cell Lines

Prostaglandin AnalogCell LineAssayKey Findings
Latanoprost Human Corneal Epithelial CellsMTT AssaySignificant decrease in cell viability.[1]
Human Conjunctival FibroblastsCCK-8 AssaySignificant decrease in cell viability.[2]
Conjunctival Stromal CellsWST-1, MTT, Calcein/AMMost cytotoxic among tested PGAs, with an average LD50 of 8.08% of the commercial product.[3][4]
Travoprost Human Corneal Epithelial CellsMTT AssayReduced cell viability by 25%.[1]
Human Conjunctival FibroblastsCCK-8 AssayLower cytotoxicity compared to latanoprost and bimatoprost.[2]
Conjunctival Stromal CellsWST-1, MTT, Calcein/AMShowed dose-dependent cytotoxicity.[3][4]
Bimatoprost Human Corneal Epithelial CellsMTT AssayReduced cell viability by 81%.[1]
Human Conjunctival FibroblastsCCK-8 AssayShowed significant cytotoxicity.[2]
Conjunctival Stromal CellsWST-1, MTT, Calcein/AMDemonstrated significant cell damage at higher concentrations.[3][4]
Tafluprost (preservative-free) Human Conjunctival FibroblastsCCK-8 AssayLowest cytotoxicity among the tested PGAs.[2]
Conjunctival Stromal CellsWST-1, MTT, Calcein/AMLeast cytotoxic, with an average LD50 of 36.77% of the commercial product.[3][4]
This compound N/AN/ANo publicly available in vitro cytotoxicity data on ocular cell lines. Clinical studies on cosmetic formulations report minimal transient irritation.[5][6][7]

Table 2: Inflammatory Potential of Prostaglandin Analogs in Ocular Cell Lines

Prostaglandin AnalogCell LineInflammatory MarkerKey Findings
Latanoprost Conjunctiva-derived Epithelial CellsICAM-1, PECAM-1, HLA DRDid not induce an increase in inflammatory markers; a reduction was observed, likely due to the preservative's toxic effect.[8][9]
Travoprost Conjunctiva-derived Epithelial CellsICAM-1, PECAM-1, HLA DRSimilar to latanoprost, no induction of inflammatory markers was observed.[8][9]
Bimatoprost Conjunctiva-derived Epithelial CellsICAM-1, PECAM-1, HLA DRNo significant induction of the tested inflammatory markers.[8][9]
This compound N/AN/ANo publicly available data on the in vitro inflammatory potential in ocular cell lines.

Experimental Protocols

The assessment of ocular toxicity for prostaglandin analogs involves a variety of established in vitro methodologies. These protocols are crucial for determining the potential for irritation, cytotoxicity, and inflammatory responses.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which is then quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.

  • WST-1 (Water-Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, this method uses a tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed correlates with the number of metabolically active cells.

  • Calcein/AM and Ethidium Homodimer-1 (LIVE/DEAD® Assay): This fluorescence-based assay uses two probes to distinguish between live and dead cells. Calcein/AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. Ethidium homodimer-1 can only enter cells with damaged membranes and binds to nucleic acids, emitting a bright red fluorescence in dead cells.

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells. The amount of dye absorbed is proportional to the number of viable cells.

Apoptosis Assays
  • Fluorescence-Activated Cell Sorting (FACS) Analysis: This technique can be used to identify and quantify apoptotic cells. Cells are typically stained with markers like Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium (B1200493) iodide (a fluorescent agent that stains the DNA of late apoptotic and necrotic cells).

Reconstructed Human Ocular Tissue Models
  • EpiOcular™ Eye Irritation Test (OECD TG 492): This test utilizes a three-dimensional, in vitro tissue model of the human corneal epithelium. The irritancy potential of a substance is evaluated by measuring the viability of the tissue after exposure, typically using the MTT assay. This method is used to classify substances as non-irritants or irritants.

Visualizing Cellular Mechanisms and Experimental Design

Prostaglandin F2α (FP) Receptor Signaling Pathway

Prostaglandin analogs, including this compound, exert their effects by binding to and activating the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[3] This initiates a signaling cascade that can influence various cellular processes, including those related to both therapeutic effects and potential side effects.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGA Prostaglandin Analog (e.g., this compound) FP_Receptor FP Receptor PGA->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., Inflammation, Gene Expression) PKC->Cellular_Response phosphorylates targets

Caption: Simplified FP receptor signaling pathway activated by prostaglandin analogs.

Experimental Workflow for In Vitro Ocular Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a compound like this compound in ocular cell lines.

Ocular_Safety_Workflow cluster_assays Perform Assays start Start: Test Compound (e.g., this compound) cell_culture Prepare Ocular Cell Cultures (e.g., Corneal, Conjunctival) start->cell_culture exposure Expose Cells to a Range of Compound Concentrations cell_culture->exposure incubation Incubate for Defined Time Periods exposure->incubation cytotoxicity Cytotoxicity/Viability Assays (MTT, WST-1, etc.) incubation->cytotoxicity inflammation Inflammatory Marker Analysis (ELISA, qPCR for IL-6, TNF-α) incubation->inflammation morphology Microscopic Analysis of Cell Morphology incubation->morphology data_analysis Data Analysis (e.g., IC50 Calculation, Statistical Tests) cytotoxicity->data_analysis inflammation->data_analysis morphology->data_analysis conclusion Conclusion on Safety Profile data_analysis->conclusion

Caption: General workflow for in vitro ocular safety and side effect profiling.

Comparative Safety Profile Overview

This diagram provides a high-level comparison of the known safety profiles of ophthalmic PGAs and the current understanding of this compound.

Safety_Comparison cluster_ophtha Ophthalmic PGAs (Latanoprost, Travoprost, etc.) cluster_cosmetic This compound ophtha_data Extensive In Vitro Data Available: - Dose-dependent cytotoxicity - Variable inflammatory potential - Preservative effects well-documented comparison Safety Profile Comparison ophtha_data->comparison cosmetic_data Limited Publicly Available In Vitro Data: - Primarily used in cosmetics - Clinical reports of 'minimal transient irritation' - Lack of quantitative cytotoxicity and inflammation data cosmetic_data->comparison gap Data Gap Identified for This compound comparison->gap

Caption: High-level comparison of available safety data.

Conclusion and Future Directions

The established prostaglandin analogs used in ophthalmology have undergone rigorous safety testing, providing a substantial body of in vitro data on their effects on ocular cell lines. This data, while indicating some level of cytotoxicity (often influenced by preservatives), allows for a risk-benefit assessment in the context of treating sight-threatening diseases like glaucoma.

In contrast, this compound, while widely used in cosmetic products, lacks a comparable public record of in vitro ocular safety studies. The primary available information points to mild, transient irritation in clinical use, but the underlying cellular effects remain largely uncharacterized in the scientific literature.

For a comprehensive understanding of the safety and side effect profile of this compound, further research is essential. Specifically, in vitro studies on human corneal and conjunctival cell lines are needed to quantify its cytotoxicity, potential to induce inflammatory responses, and effects on cell morphology. Such data would be invaluable for a direct and objective comparison with therapeutic prostaglandin analogs and would provide a more robust foundation for assessing the safety of its use in cosmetic products applied near the eye.

References

A Comparative Guide to Dechloro Ethylcloprostenolamide and Other Prostaglandin Analogs for Eyelash Enhancement: A Review of Randomized, Double-Blind Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dechloro ethylcloprostenolamide and other prostaglandin (B15479496) analogs used for eyelash enhancement, with a focus on data from randomized, double-blind clinical trials. The information presented is intended to support research, development, and clinical evaluation of eyelash hypotrichosis treatments.

Overview of Prostaglandin Analogs for Eyelash Growth

Prostaglandin F2α (PGF2α) analogs are a class of drugs that have demonstrated efficacy in promoting eyelash growth, a discovery that originated from observations in glaucoma patients using these medications to lower intraocular pressure.[1][2] These synthetic molecules act on the prostaglandin F2α receptor (FP receptor) located in the dermal papilla of the hair follicle, prolonging the anagen (growth) phase of the eyelash hair cycle and leading to increased length, thickness, and darkness.[3][4]

This guide focuses on a comparative analysis of this compound against the more established prostaglandin analogs: bimatoprost (B1667075) and latanoprost (B1674536). Preclinical data on tafluprost (B1681877) is also included for a broader perspective.

Comparative Efficacy: Summary of Clinical Trial Data

The following tables summarize the quantitative data from randomized, double-blind clinical trials on the efficacy of this compound, bimatoprost, and latanoprost for eyelash enhancement.

Table 1: Change in Eyelash Length (mm) from Baseline

TreatmentDurationMean Increase in Length (mm)PlaceboStudy
This compound (Group B)4 weeks1.940.63Choy & Lin (2008)[5]
This compound (Group A)4 weeks1.690.63Choy & Lin (2008)[5]
This compound (Group D)4 weeks1.440.63Choy & Lin (2008)[5]
Bimatoprost 0.03%16 weeks~1.4 (from baseline of ~6.8mm)~0.1 (from baseline of ~6.7mm)Smith et al. (2012)[6]
Latanoprost 0.005%10 weeks0.8No significant changeSugimoto et al. (2002)

Note: The concentrations for this compound Groups A, B, and D were not specified in the publication.

Table 2: Change in Eyelash Thickness and Darkness

TreatmentDurationOutcomeMeasurementStudy
Bimatoprost 0.03%16 weeksStatistically significant increase vs. placeboDigital Image AnalysisSmith et al. (2012)[6]
Latanoprost 0.005%3 monthsSubjective darkening reportedPatient assessmentA Randomized, Double-Blind, Placebo-Controlled Pilot Study (2023)[7]
This compound4 weeksSubjective enhancement of thickness in 24% of patientsPatient-reportedChoy & Lin (2008)

Comparative Safety: Adverse Events Profile

The safety of prostaglandin analogs for eyelash enhancement is a critical consideration. The following table summarizes the reported adverse events from clinical trials.

Table 3: Common Adverse Events Reported in Clinical Trials

Adverse EventThis compoundBimatoprost 0.03%Latanoprost 0.005%
Conjunctival Hyperemia (redness)Not reportedMost frequent (up to 45%)[8][9]Lower incidence than bimatoprost[10][11]
Eye Irritation/Pruritus (itching)Minimal initial transient irritation (15/34 patients)[5]Reported[8][9]Reported[7]
Eyelid Skin HyperpigmentationNot reportedReported (often reversible)[8]Reported[7]
Iris Hyperpigmentation (darkening of eye color)Not reportedRare, but likely permanent[8]Reported[7]
Periorbital Fat Atrophy ("sunken eyes")Not reportedAssociated with ocular use[12]Associated with ocular use[12]

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is essential for interpreting and comparing the results.

This compound Clinical Trial Protocol
  • Study Design: A randomized, double-blind, clinical trial.[5]

  • Participants: 34 healthy volunteers.[5]

  • Intervention: Participants were randomly assigned to one of three different concentrations of this compound (Groups A, B, and D) or a placebo (Group C). The specific concentrations were not disclosed in the publication. The product was applied topically to the base of the eyelashes.[5]

  • Primary Outcome Measure: Change in eyelash length after 4 weeks of daily use. The method of measurement was not explicitly detailed in the primary publication.[5]

  • Randomization and Blinding: The study was described as randomized and double-blind, though specific methods for allocation concealment and blinding were not detailed.[5]

Bimatoprost Clinical Trial Protocol (Representative Example)
  • Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[6]

  • Participants: Adults with hypotrichosis of the eyelashes.[6]

  • Intervention: Once-daily application of bimatoprost 0.03% or vehicle to the upper eyelid margin for 16 weeks.[6]

  • Efficacy Measures:

    • Primary Endpoint: Investigator's Global Eyelash Assessment (GEA) score.[6]

    • Secondary Endpoints: Eyelash length, thickness, and darkness measured by digital image analysis of high-resolution photographs.[6]

  • Digital Image Analysis Methodology: Standardized digital photographs of the eyelashes are taken at baseline and subsequent visits. Image analysis software is then used to quantify changes in length (in millimeters), thickness (in pixels or square millimeters), and darkness (in intensity units).[3][9]

Latanoprost Clinical Trial Protocol (Representative Example)
  • Study Design: A randomized, double-blind, placebo-controlled pilot study.[7]

  • Participants: Healthy volunteers.[7]

  • Intervention: Daily topical application of latanoprost 0.005% in a mascara vehicle or vehicle alone for 3 months.[7]

  • Efficacy Measures: Eyelash length measured with a ruler and subjective assessment of eyelash color change.[7]

Mechanism of Action and Signaling Pathway

Prostaglandin analogs exert their effects on eyelash growth by interacting with the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR), located on the dermal papilla cells of the hair follicle.[3][4][13] This interaction is believed to initiate a signaling cascade that prolongs the anagen (growth) phase of the hair cycle.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGA Prostaglandin Analog (e.g., this compound) FP_receptor Prostaglandin F2α (FP) Receptor PGA->FP_receptor Binds to G_protein G-protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Prolonged_Anagen Prolonged Anagen Phase of Eyelash Follicle Ca2->Prolonged_Anagen MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Prolonged_Anagen G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment (Week 0) cluster_randomization Randomization & Blinding cluster_treatment Treatment Period cluster_final Final Assessment cluster_analysis Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Baseline_Measurements Baseline Measurements: - Eyelash Length - Thickness - Darkness (Digital Image Analysis) - Global Eyelash Assessment (GEA) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Active Treatment Group Randomization->Treatment_Group Placebo_Group Placebo/Vehicle Group Randomization->Placebo_Group Daily_Application Daily Topical Application Treatment_Group->Daily_Application Placebo_Group->Daily_Application Follow_up Follow-up Visits (e.g., Week 4, 8, 12, 16) Daily_Application->Follow_up Final_Measurements Final Measurements & GEA Follow_up->Final_Measurements Adverse_Events Adverse Event Monitoring Follow_up->Adverse_Events Unblinding Unblinding of Data Final_Measurements->Unblinding Adverse_Events->Unblinding Statistical_Analysis Statistical Analysis Unblinding->Statistical_Analysis

References

A Comparative Analysis of Prostaglandin F2α Receptor Binding Affinities: Dechloro ethylcloprostenolamide and Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinities of two potent prostaglandin (B15479496) F2α (FP) receptor agonists: Dechloro ethylcloprostenolamide and tafluprost (B1681877). Both compounds are synthetic analogs of prostaglandin F2α and are of significant interest in pharmacological research and drug development, particularly in ophthalmology for the treatment of glaucoma. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key biological and experimental pathways.

Data Presentation: Comparative Binding Affinity

The following table summarizes the known binding affinities of tafluprost and related prostaglandin analogs for the human prostaglandin F2α (FP) receptor. A direct, publicly available Ki value for this compound has not been identified in peer-reviewed literature. However, data for structurally similar compounds are provided to offer a comparative context.

CompoundReceptorSpeciesAssay TypeAffinity Value (Ki, nM)Reference(s)
Tafluprost (acid form) Prostaglandin F2α (FP)HumanRadioligand Displacement0.4 [1]
Travoprost (acid form, [+]-fluprostenol)Prostaglandin F2α (FP)HumanRadioligand Displacement35 ± 5[2]
Latanoprost (acid form)Prostaglandin F2α (FP)HumanRadioligand Displacement98[2]
Bimatoprost (acid form)Prostaglandin F2α (FP)HumanRadioligand Displacement83[2]
This compound Prostaglandin F2α (FP)--Data not available -

Note on this compound: As a cloprostenol (B1669231) derivative, this compound is expected to be a potent FP receptor agonist. Cloprostenol itself is a high-affinity ligand for the FP receptor[3]. The ethylamide modification at the carboxyl group creates a prodrug that is likely converted to the active free acid form in vivo. While a precise Ki value is not available, its structural similarity to other potent FP receptor agonists suggests a high binding affinity.

Experimental Protocols: Radioligand Binding Assay

The binding affinities of these compounds for the FP receptor are typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Objective: To determine the binding affinity (Ki) of unlabeled test compounds (e.g., this compound, tafluprost acid) for the prostaglandin F2α (FP) receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the human FP receptor (e.g., from stably transfected HEK293 cells or from tissues with high endogenous expression like the corpus luteum).

  • Radioligand: A high-affinity radiolabeled FP receptor agonist, typically [³H]-PGF2α.

  • Test Compounds: this compound and tafluprost acid, serially diluted to a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid cocktail for detecting radioactive decay.

  • Instrumentation: 96-well microplates, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Cells expressing the FP receptor are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well microplate, the following are added in triplicate for each concentration of the test compound:

      • A fixed volume of the membrane preparation.

      • A fixed concentration of the radioligand ([³H]-PGF2α), typically at or below its Kd value.

      • Varying concentrations of the unlabeled test compound.

    • Total Binding: Wells containing the membrane preparation and radioligand only.

    • Non-specific Binding: Wells containing the membrane preparation, radioligand, and a high concentration of an unlabeled FP receptor agonist (e.g., unlabeled PGF2α) to saturate the receptors.

  • Incubation:

    • The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Prostaglandin F2α (FP) Receptor Signaling Pathway

FP_Receptor_Signaling_Pathway Ligand PGF2α Analog (e.g., Tafluprost) FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare FP Receptor Membrane Homogenate start->prep setup Set up 96-well Plate: - Membranes - [³H]-PGF2α (Radioligand) - Unlabeled Competitor (this compound or Tafluprost) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

Logical Comparison of Prostaglandin Analogs

Logical_Comparison cluster_tafluprost Tafluprost cluster_dechloro This compound Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis in cornea FP_Receptor Prostaglandin F2α (FP) Receptor Tafluprost_Acid->FP_Receptor High Affinity (Ki = 0.4 nM) Dechloro This compound (Prodrug) Dechloro_Acid Dechloro cloprostenol (Presumed Active Metabolite) Dechloro->Dechloro_Acid Presumed Hydrolysis Dechloro_Acid->FP_Receptor High Affinity (Ki not determined, inferred from analogs)

Caption: Prodrug Activation and Receptor Interaction.

References

Safety Operating Guide

Navigating the Disposal of Dechloro Ethylcloprostenolamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Dechloro ethylcloprostenolamide, a synthetic prostaglandin (B15479496) analogue utilized in research and cosmetic applications, requires careful handling and disposal to mitigate potential environmental and health risks.[1][2] This guide provides essential, step-by-step procedures for its safe disposal, ensuring alignment with established best practices for pharmaceutical and chemical waste management.

Chemical and Physical Properties

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the key chemical and physical data for this compound.

PropertyValue
Molecular FormulaC24H35NO5
Molecular Weight417.54 g/mol [3]
AppearanceColorless to light yellow oil[1]
CAS Number951319-59-8[1][3]
IUPAC Name(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[4]

Experimental Protocols: Disposal Procedure

The disposal of this compound, like many research compounds without a specific Safety Data Sheet (SDS), should be approached with caution. The following protocol is based on general best practices for pharmaceutical waste disposal and should be adapted to comply with institutional policies and local regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide a framework for managing pharmaceutical waste, which serves as a valuable reference.[5][6]

Step 1: Waste Identification and Classification

Step 2: Segregation of Waste

Proper segregation is key to safe and efficient disposal. This compound waste should be collected in a designated, properly labeled, and sealed container. This container should be separate from general laboratory trash and other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Container Labeling

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" or "Pharmaceutical Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • Any known hazards (e.g., "Caution: Handle with Care")

Step 4: Storage

Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills. For stability, this compound should be stored below 0°C in a tightly sealed container, protected from light and moisture.[1]

Step 5: Arrange for Professional Disposal

Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[6]

Important Considerations:

  • Do Not Flush: Never dispose of this compound down the drain. The EPA's Subpart P rule for managing hazardous waste pharmaceuticals explicitly prohibits the sewering of such materials.[6]

  • Consult Your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for specific guidance on waste disposal procedures at your facility.

  • Training: Ensure that all personnel handling this compound are trained on proper disposal procedures and emergency protocols.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify Waste (this compound) B Step 2: Classify as Potentially Hazardous Pharmaceutical Waste A->B C Step 3: Segregate into Designated Labeled Container B->C D Step 4: Store Securely in Designated Area C->D E Step 5: Contact EHS for Professional Disposal D->E F Incineration at Licensed Facility E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dechloro ethylcloprostenolamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Dechloro ethylcloprostenolamide

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are intended for researchers, scientists, and drug development professionals to ensure personal safety and proper disposal.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following recommendations are based on the safety data for the structurally related prostaglandin (B15479496) analog, Cloprostenol, and general laboratory safety best practices. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Immediate Safety and Hazard Information

This compound is a synthetic prostaglandin analog.[1] Prostaglandin analogs as a class are potent biologically active substances.[2] Due to its classification as a research chemical, the full toxicological properties may not be known. Based on data for related compounds like Cloprostenol, this substance may cause skin irritation or an allergic reaction.[3][4][5] Prostaglandin compounds can act on smooth muscles and may have reproductive effects.[5]

Key Physical and Chemical Properties

PropertyValueSource
Molecular Formula C24H35NO5[6][7]
Molecular Weight 417.54 g/mol [7]
Appearance Colorless to light yellow oil[1]
Storage Store below 0°C in a tightly sealed container, protected from light and moisture.[1]
Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of personal protective equipment required.[5]

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes of the compound, which may cause eye irritation.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double gloving.Prevents skin contact, which may cause irritation or allergic reactions.[3][4]
Body Protection A buttoned lab coat or a chemical-resistant apron.Protects skin and personal clothing from contamination.[3][5]
Respiratory Protection Not generally required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should be performed to determine if respiratory protection is needed.Minimizes the risk of inhalation, which could lead to systemic effects.[5]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Work Area Setup:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and materials before handling the compound.

2. Handling the Compound:

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • If the compound is in a solvent, be aware of the hazards associated with that solvent.

  • If creating solutions, do so in a chemical fume hood to avoid inhaling any vapors or aerosols.

3. In Case of a Spill:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

4. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[4]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[8][9]

1. Waste Segregation:

  • Isolate all waste contaminated with this compound. This includes:

    • Unused neat compound and solutions.

    • Contaminated consumables such as pipette tips, vials, gloves, and bench paper.

    • Rinsate from cleaning contaminated glassware.[8]

2. Waste Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents.[9]

3. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.

  • The container should be kept closed except when adding waste.[8]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound or its waste down the drain or in the regular trash.[9]

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

Visual Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management and Disposal cluster_cleanup Post-Procedure cluster_emergency Emergency Procedures A Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) B Prepare Well-Ventilated Work Area (Chemical Fume Hood) A->B C Handle Compound with Care (Avoid Contact and Aerosol Generation) B->C D Segregate Contaminated Waste (Gloves, Pipette Tips, etc.) C->D H Decontaminate Work Area C->H J In Case of Spill: 1. Alert Others 2. Absorb and Contain 3. Dispose as Hazardous Waste C->J K In Case of Exposure: 1. Follow First Aid Protocols 2. Seek Medical Attention C->K E Place in Labeled Hazardous Waste Container D->E F Store Waste in Designated Area E->F G Arrange for EHS Disposal F->G I Remove PPE and Wash Hands H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.